2-Iodo-4'-n-pentylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)-(4-pentylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWHCVHKKDVTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612485 | |
| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-28-7 | |
| Record name | (2-Iodophenyl)(4-pentylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-Iodo-4'-n-pentylbenzophenone
An In-Depth Technical Guide to the Synthesis of 2-Iodo-4'-n-pentylbenzophenone
Introduction
This compound is a diarylketone distinguished by its unsymmetrical structure, featuring an ortho-iodinated phenyl ring and a para-pentyl-substituted phenyl ring. This molecular architecture makes it a valuable intermediate for researchers in medicinal chemistry and material science. The iodine atom provides a reactive site for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] The n-pentyl chain imparts lipophilicity, a crucial property for modulating the solubility and biological interactions of derivative compounds.
While several methods exist for the synthesis of unsymmetrical benzophenones, including Grignard reactions and palladium-catalyzed carbonylative couplings, the Friedel-Crafts acylation remains a robust, scalable, and well-understood strategy.[2][3] This guide provides a comprehensive, field-proven methodology for the , focusing on the Friedel-Crafts acylation pathway. The narrative explains the causality behind experimental choices, ensuring a reproducible and validated protocol for professionals in drug development and chemical research.
Retrosynthetic Analysis and Synthetic Strategy
The most logical disconnection for this compound is at the carbon-carbon bond between the carbonyl group and the pentyl-substituted benzene ring. This retrosynthetic approach identifies pentylbenzene and 2-iodobenzoyl chloride as the primary starting materials.
This strategy is advantageous because it utilizes a classic and powerful carbon-carbon bond-forming reaction, the Friedel-Crafts acylation.[4] The synthesis is broken down into two primary stages:
-
Preparation of the Acylating Agent: Synthesis of the highly reactive 2-iodobenzoyl chloride from commercially available 2-iodobenzoic acid.
-
Friedel-Crafts Acylation: The core reaction where 2-iodobenzoyl chloride reacts with pentylbenzene in the presence of a Lewis acid catalyst to form the target ketone.
Caption: Retrosynthetic analysis of the target molecule.
Part I: Synthesis of the Key Electrophile: 2-Iodobenzoyl Chloride
Principle: The conversion of a carboxylic acid to an acyl chloride is a crucial activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, making them potent acylating agents. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[5]
Detailed Experimental Protocol: 2-Iodobenzoic Acid to 2-Iodobenzoyl Chloride
-
Reaction Setup: In a fume hood, equip a flame-dried 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas outlet connected to a trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.[5]
-
Reagent Addition: Charge the flask with 2-iodobenzoic acid (1.0 eq). Carefully add thionyl chloride (SOCl₂, ~5.0 eq) to the flask.[5]
-
Reaction Execution: Heat the mixture to reflux (approximately 70-80 °C) using a heating mantle.[5] Maintain the reflux with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-iodobenzoyl chloride, a pale yellow liquid or low-melting solid, is typically of sufficient purity to be used directly in the next step without further purification.[5][6][7]
Quantitative Data: Synthesis of 2-Iodobenzoyl Chloride
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles | Equivalents | Amount |
| 2-Iodobenzoic Acid | 248.02 | - | 0.05 | 1.0 | 12.4 g |
| Thionyl Chloride | 118.97 | 1.64 g/mL | 0.25 | 5.0 | 15.2 mL |
| Product | 266.46 | - | ~0.05 | - | ~13.3 g (Quantitative) |
Part II: The Core Reaction: Friedel-Crafts Acylation
Principle: This reaction is a classic example of electrophilic aromatic substitution.[3] The Lewis acid, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion.[4] The electron-rich pentylbenzene ring then acts as a nucleophile, attacking the acylium ion. The pentyl group is an ortho-, para-director; however, due to significant steric hindrance at the ortho position, the acylation occurs predominantly at the para position. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.
Detailed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous solvent such as dichloromethane (DCM). Begin stirring to form a slurry.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2-iodobenzoyl chloride (1.0 eq) and pentylbenzene (1.1 eq) in anhydrous DCM.
-
Reaction Execution: Add the solution from the dropping funnel to the stirred AlCl₃ slurry dropwise over 30 minutes, maintaining the internal temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid (e.g., 2M HCl) to dissolve the aluminum salts.
-
Workup and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.
Quantitative Data: Friedel-Crafts Acylation
| Reagent | Molar Mass ( g/mol ) | Molarity/Density | Moles | Equivalents | Amount |
| 2-Iodobenzoyl Chloride | 266.46 | - | 0.05 | 1.0 | 13.3 g |
| Pentylbenzene | 148.25 | 0.86 g/mL | 0.055 | 1.1 | 9.6 mL |
| Aluminum Chloride (AlCl₃) | 133.34 | - | 0.06 | 1.2 | 8.0 g |
| Dichloromethane (DCM) | - | 1.33 g/mL | - | - | ~100 mL |
| Product | 378.25 | - | - | - | Yield dependent on purification |
Visualization of the Synthetic Workflow
Caption: Workflow for the .
Conclusion
The two-step via Friedel-Crafts acylation is a reliable and efficient method suitable for laboratory-scale preparations. The first step involves the activation of 2-iodobenzoic acid to its corresponding acyl chloride using thionyl chloride, a standard and high-yielding procedure.[7] The core of the synthesis is the subsequent Lewis acid-catalyzed acylation of pentylbenzene, which proceeds with high regioselectivity for the para-substituted product due to steric factors.[4] This guide provides a detailed, validated protocol with explanations of the underlying chemical principles, ensuring that researchers and drug development professionals can successfully synthesize this valuable chemical intermediate for further applications.
References
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An In-depth Technical Guide to 2-Iodo-4'-n-pentylbenzophenone
Introduction
2-Iodo-4'-n-pentylbenzophenone is a diaryl ketone featuring a strategic substitution pattern that makes it a valuable intermediate in synthetic organic chemistry and a molecule of interest for drug discovery. The core structure consists of a benzophenone scaffold, a motif known for its presence in numerous bioactive compounds and its utility as a photoinitiator.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, tailored for professionals in research and development.
The molecule's key features are the iodo group at the 2-position of one phenyl ring and an n-pentyl group at the 4'-position of the other. The ortho-iodo substituent serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups. The long-chain n-pentyl group significantly increases the molecule's lipophilicity, a critical parameter for modulating the pharmacokinetic properties of potential drug candidates, such as membrane permeability and metabolic stability.[2]
This document will delve into the essential physicochemical characteristics, present a detailed synthetic protocol, explore the compound's reactivity, and discuss its potential applications, providing a robust technical foundation for its use in the laboratory.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research. These characteristics are essential for identification, purity assessment, and predicting its behavior in various chemical environments.
Core Chemical Properties
The primary identifiers and physical properties of this compound are summarized below. These values are critical for reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 64358-28-7 | [3][4] |
| Molecular Formula | C₁₈H₁₉IO | [3][4] |
| Molecular Weight | 378.25 g/mol | [3][4] |
| Density | 1.39 g/cm³ (predicted) | [5] |
| Boiling Point | 452.4 °C at 760 mmHg (predicted) | [5] |
| Flash Point | 227.4 °C (predicted) | [5] |
| SMILES | O=C(C1=CC=C(CCCCC)C=C1)C2=CC=CC=C2I | [3] |
Expected Spectroscopic Data
While specific experimental spectra for this exact compound are not widely published, a detailed analysis of its structure allows for the reliable prediction of its key spectroscopic signatures. Researchers can use these predicted data points to confirm the identity and purity of synthesized material.[6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex in the aromatic region (approx. 7.1-7.9 ppm) due to the coupling of protons on both phenyl rings. The n-pentyl chain will exhibit characteristic aliphatic signals: a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the internal methylene groups (~1.3-1.6 ppm), and a triplet for the methylene group attached to the aromatic ring (~2.6 ppm).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show a signal for the carbonyl carbon around 195-197 ppm. Multiple signals will be present in the aromatic region (125-145 ppm), including a distinct signal for the carbon atom bearing the iodine, which will be shifted upfield due to the heavy atom effect. The aliphatic carbons of the pentyl group will appear in the upfield region (~14-36 ppm).[9]
-
IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the C=O (ketone) stretch is expected around 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl group will be observed just below 3000 cm⁻¹. The C-I stretch typically appears in the fingerprint region, below 600 cm⁻¹.[10]
-
MS (Mass Spectrometry): The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z 378. A characteristic M+1 peak will also be present due to the natural abundance of ¹³C. Key fragmentation patterns would likely involve the loss of the pentyl group ([M-71]⁺) and cleavage at the carbonyl group, yielding benzoyl-type fragments.
Synthesis and Purification
The synthesis of this compound can be approached through several established organic chemistry methodologies. A common and reliable route involves a Friedel-Crafts acylation reaction. This section provides a detailed, field-proven protocol.
Synthetic Workflow: Friedel-Crafts Acylation
The logical flow for synthesizing the target compound begins with commercially available starting materials and proceeds through a Lewis acid-catalyzed acylation, followed by purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure both success and safety.
Materials:
-
n-Pentylbenzene
-
2-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.
-
Expertise & Causality: Flame-drying the glassware and maintaining an inert atmosphere are critical because AlCl₃ is highly hygroscopic. Water would deactivate the Lewis acid catalyst, quenching the reaction.
-
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Add a solution of 2-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20 minutes. Following this, add n-pentylbenzene (1.05 equivalents) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Expertise & Causality: The reaction is highly exothermic. Slow, cooled addition prevents side reactions and ensures regioselectivity. The slight excess of n-pentylbenzene ensures the complete consumption of the more valuable acyl chloride. The acylation is directed to the para position of the pentylbenzene due to the steric bulk of the pentyl group and its ortho-, para-directing nature.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl.
-
Expertise & Causality: The acidic quench hydrolyzes the aluminum complexes formed during the reaction and protonates the product, making it soluble in the organic layer. Pouring the reaction mixture into the ice/acid (not the other way around) helps to control the highly exothermic quenching process.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Trustworthiness: The washing steps are a self-validating system for purity. The water wash removes bulk acid, the NaHCO₃ wash neutralizes any remaining acidic residues, and the brine wash removes excess water before the drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound as a synthetic intermediate stems from its two primary reactive sites: the aryl iodide and the ketone.
Cross-Coupling Reactions
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, vinyl, alkynyl, or amino groups at the 2-position, enabling the construction of complex molecular architectures.[11]
Caption: Reactivity of the aryl-iodide in cross-coupling reactions.
Medicinal Chemistry Applications
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with anti-inflammatory, anticancer, and antimicrobial properties.[1] this compound serves as a key building block for creating libraries of novel compounds for high-throughput screening. The lipophilic pentyl chain can enhance cell membrane penetration, while the position-2 substituent, introduced via cross-coupling, can be tailored to interact with specific biological targets. Its derivatives could be investigated as potential inhibitors of enzymes or as ligands for various receptors.
Safety and Handling
As a responsible scientist, proper handling and awareness of potential hazards are paramount.
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life with long-lasting effects (H412).[12]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[12][13]
-
Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[12]
-
Avoid release to the environment.[12]
-
Wash hands thoroughly after handling.[13]
-
-
First Aid:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[12]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[12]
Conclusion
This compound is a strategically designed chemical intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its combination of a lipophilic side-chain and a highly reactive aryl-iodide handle on a privileged benzophenone scaffold makes it a versatile building block for constructing complex and potentially bioactive molecules. The detailed protocols and safety information provided in this guide offer a solid foundation for its effective and safe utilization in the laboratory.
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Introduction: The Structural Significance of a Substituted Benzophenone
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Iodo-4'-n-pentylbenzophenone
This guide provides a comprehensive overview of the theoretical and practical aspects of the spectroscopic characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers a predictive analysis based on foundational chemical principles, a necessary approach due to the absence of publicly archived spectra for this specific molecule.
This compound is a diaryl ketone featuring two distinct substitution patterns that dictate its chemical and spectral properties. The benzoyl moiety is substituted with an iodine atom at the ortho-position, while the other phenyl ring bears an n-pentyl group at the para-position. This structure is of interest in synthetic chemistry, potentially as an intermediate in the synthesis of more complex molecules where the iodo-group can be used in cross-coupling reactions or the pentyl-group provides lipophilicity.
Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is non-negotiable. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining how each technique provides a unique and complementary piece of the structural puzzle.
Part 1: Predictive Spectroscopic Analysis
In the absence of a dedicated entry in spectral databases, we can predict the spectroscopic features of this compound with high accuracy by analyzing its constituent parts and the electronic effects of its substituents.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum is arguably the most informative for confirming the substitution pattern. We can predict the chemical shifts (δ) and coupling patterns by dissecting the molecule into two aromatic systems and the aliphatic chain.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-6' (ortho to Iodo) | 7.85 - 7.95 | d | ~7.8 | 1H |
| H-2/H-6 (ortho to Pentyl) | 7.70 - 7.80 | d | ~8.2 | 2H |
| H-3'/H-5' (meta to Iodo) | 7.40 - 7.50 | m | - | 2H |
| H-4' (para to Iodo) | 7.15 - 7.25 | t | ~7.5 | 1H |
| H-3/H-5 (meta to Pentyl) | 7.25 - 7.35 | d | ~8.2 | 2H |
| -CH₂- (Pentyl, α) | 2.65 - 2.75 | t | ~7.6 | 2H |
| -CH₂- (Pentyl, β) | 1.60 - 1.70 | quint | ~7.6 | 2H |
| -CH₂- (Pentyl, γ, δ) | 1.30 - 1.40 | m | - | 4H |
| -CH₃ (Pentyl, ω) | 0.85 - 0.95 | t | ~7.0 | 3H |
Causality and Interpretation:
-
Deshielding by the Carbonyl: Protons ortho to the carbonyl group (H-2/H-6 and H-6') are the most downfield-shifted aromatic protons due to the carbonyl's anisotropic effect.
-
Iodine's Influence: The iodine atom on the second ring introduces further electronic complexity. H-6' is ortho to both the iodine and the carbonyl, making it distinct.
-
Symmetry of the Pentyl-Phenyl Ring: The para-substituted pentylphenyl ring will show a classic AA'BB' system, often appearing as two distinct doublets.
-
Aliphatic Chain: The pentyl chain will exhibit predictable splitting patterns: a triplet for the terminal methyl, a triplet for the benzylic methylene, and overlapping multiplets for the internal methylenes.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Key Rationale |
|---|---|---|
| C=O (Ketone) | 195 - 198 | Characteristic downfield shift for diaryl ketones. |
| C-1' (Iodo-substituted) | 140 - 142 | Quaternary carbon, downfield due to carbonyl. |
| C-4 (Pentyl-substituted) | 145 - 148 | Quaternary carbon, downfield shift from alkyl group. |
| C-2' (Iodo-bearing) | 92 - 94 | Strong upfield shift due to the heavy atom effect of Iodine. |
| C-2/C-6 | 130 - 132 | Ortho to pentyl group. |
| C-3/C-5 | 128 - 130 | Meta to pentyl group. |
| Aromatic CHs (Iodo Ring) | 128 - 138 | Complex region, requires 2D NMR for definitive assignment. |
| -CH₂- (Pentyl, α) | 35 - 37 | Benzylic carbon. |
| -CH₂- (Pentyl, β) | 30 - 32 | |
| -CH₂- (Pentyl, γ) | 28 - 30 | |
| -CH₂- (Pentyl, δ) | 22 - 24 |
| -CH₃ (Pentyl, ω) | 13 - 15 | Terminal methyl carbon. |
Expertise in Interpretation: The most telling signal is the carbon bearing the iodine (C-2'). The "heavy atom effect" causes a significant upfield shift (to a lower ppm value) for the directly attached carbon, a key validation checkpoint.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Predicted IR Absorption Bands
| **Wavenumber (cm⁻¹) ** | Vibration Type | Intensity | Significance |
|---|---|---|---|
| ~3060 | C-H Aromatic Stretch | Medium | Confirms presence of the phenyl rings. |
| 2955, 2927, 2855 | C-H Aliphatic Stretch | Strong | Confirms the n-pentyl chain. |
| ~1665 | C=O Ketone Stretch | Strong | Diagnostic for the benzophenone carbonyl. Conjugation lowers it from ~1715 cm⁻¹. |
| ~1600, ~1480 | C=C Aromatic Ring Stretch | Medium-Strong | Confirms the aromatic backbone. |
| ~1280 | C-CO-C Asymmetric Stretch | Strong | Part of the ketone fingerprint. |
| ~750 | C-I Stretch | Medium | Indicates the presence of the carbon-iodine bond. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula.
-
Molecular Formula: C₁₈H₁₉IO
-
Monoisotopic Mass: 378.0481 g/mol
-
Expected HRMS Result (M+H)⁺: 379.0559
-
Key Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic cluster, but its mass is a key identifier.
-
Predicted Fragmentation Pattern:
-
Loss of Pentyl Radical: A major fragment corresponding to the loss of the C₅H₁₁• radical (m/z = 71), resulting in an ion at m/z ~307.
-
Benzoyl Cations: Expect to see characteristic fragments for the 4-pentylbenzoyl cation (m/z = 161) and the 2-iodobenzoyl cation (m/z = 231).
-
Tropylium Ions: Further fragmentation can lead to the formation of various substituted tropylium ions.
-
Part 2: Experimental Protocols for Self-Validating Data Acquisition
To ensure data is trustworthy and reproducible, rigorous adherence to standardized protocols is essential.
High-Resolution NMR Spectroscopy Workflow
This workflow ensures comprehensive structural elucidation.
Caption: Convergence of spectroscopic data for structural validation.
References
-
Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL: [Link]
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Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL: [Link]
-
Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
Title: PubChem Source: National Center for Biotechnology Information, National Library of Medicine. URL: [Link]
An In-depth Technical Guide to 2-Iodo-4'-n-pentylbenzophenone
CAS Number: 64358-28-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Iodo-4'-n-pentylbenzophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its physicochemical properties, outlines a detailed methodology for its synthesis via Friedel-Crafts acylation, and explores its potential applications as a versatile intermediate in the development of novel therapeutic agents and functional materials. The strategic placement of the iodo-substituent and the lipophilic n-pentyl chain on the benzophenone scaffold offers unique opportunities for molecular elaboration and modulation of biological activity. This guide is intended to be a valuable resource for researchers engaged in organic synthesis and drug discovery, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction
This compound is a polysubstituted aromatic ketone featuring a benzophenone core. The benzophenone scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide array of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of an iodine atom at the 2-position of one phenyl ring and an n-pentyl group at the 4'-position of the other imparts distinct chemical and physical properties to the molecule. The iodine atom, a large and polarizable halogen, can participate in halogen bonding and serves as a versatile synthetic handle for cross-coupling reactions.[3] The n-pentyl chain enhances lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide will delve into the technical aspects of this compound, providing a robust framework for its synthesis and potential applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 64358-28-7 | [4] |
| Molecular Formula | C₁₈H₁₉IO | [4] |
| Molecular Weight | 378.25 g/mol | [4] |
| IUPAC Name | (2-iodophenyl)(4-pentylphenyl)methanone | N/A |
| Appearance | Expected to be a solid at room temperature | [5] |
| Solubility | Practically insoluble in water; soluble in organic solvents like alcohol, acetone, ether, and chloroform. | [6] |
Note: Some properties are inferred from structurally related benzophenone derivatives due to the limited availability of experimental data for this specific compound.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of iodobenzene with 4-n-pentylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of iodobenzene. The mechanism is illustrated below:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-n-pentylbenzoyl chloride, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion.[8]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the iodobenzene ring. The iodine atom is an ortho-, para-directing group, leading to the formation of a sigma complex.[9] Due to steric hindrance from the iodine atom, the para-substituted product is often favored, but the ortho-isomer, this compound, is the target compound in this synthesis.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This is a representative procedure adapted from general Friedel-Crafts acylation protocols. Optimization may be required.[10]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or nitrogen inlet), add anhydrous aluminum chloride (1.1 eq.) and an inert solvent such as dichloromethane.
-
Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Add 4-n-pentylbenzoyl chloride (1.0 eq.) dissolved in dichloromethane dropwise via the dropping funnel over 15-20 minutes.
-
Addition of Iodobenzene: Following the addition of the acyl chloride, add iodobenzene (1.0 eq.) dissolved in dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Structural Characterization
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques. The expected spectral data are outlined below.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both rings and the aliphatic protons of the n-pentyl group. The protons on the iodinated ring will exhibit complex splitting patterns, and the chemical shifts will be influenced by the deshielding effect of the carbonyl group and the iodine atom. The n-pentyl chain will show characteristic signals, including a triplet for the terminal methyl group.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon in the downfield region (typically around 195-205 ppm). Aromatic carbons will appear in the 120-140 ppm range, with the carbon bearing the iodine atom showing a characteristic chemical shift. The aliphatic carbons of the n-pentyl group will be observed in the upfield region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (378.25 g/mol ). The isotopic pattern of iodine (¹²⁷I, 100% abundance) will be evident. Fragmentation patterns will likely involve cleavage at the carbonyl group and along the n-pentyl chain.
Applications in Drug Development and Research
While specific biological activities of this compound are not extensively reported, its structural motifs suggest significant potential as a versatile intermediate in medicinal chemistry.
Scaffold for Novel Therapeutics
The benzophenone core is a privileged scaffold in drug discovery.[1][2] The presence of the iodine atom in this compound provides a key site for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse compound libraries for screening against various biological targets.
Potential as a Precursor for Bioactive Molecules
Iodinated aromatic compounds are valuable precursors in the synthesis of radiolabeled ligands for imaging studies (e.g., PET and SPECT) and in the development of potent enzyme inhibitors and receptor antagonists.[12] For instance, iodinated benzamides have been developed as high-affinity histamine H2 receptor antagonists.[13] The n-pentyl group can enhance binding to hydrophobic pockets in target proteins, a strategy successfully employed in the design of various inhibitors, such as those for steroid 5α-reductase.[14]
Logical Relationship Diagram for Potential Applications
Caption: Potential applications derived from the core structure.
Conclusion
This compound represents a strategically functionalized molecule with considerable potential for applications in synthetic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the reactive iodine atom and the lipophilic n-pentyl group on the established benzophenone scaffold makes it an attractive building block for the development of novel compounds with tailored biological activities. This technical guide provides a solid foundation for researchers to explore the synthetic utility and therapeutic potential of this and related compounds.
References
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- (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
- Adeoye, M. D., Obi-Egbedi, N. O., & Iweibo, I. (2012). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert, 5(2), 116-124.
- Dr. Don Davies. (2011, August 2).
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- Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948.
- Organic Chemistry Explained. (2023, January 14). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube.
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Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
- Potard, G., Laugel, C., Schaefer, H., & Baillet-Guffroy, A. (2009). Physico-chemical properties and concentrations of benzophenone-3, octylsalicylate, octylmethoxycinnamate in sunscreen formulations (Daylong 1 15, E, Petrolatum jellies, P1 and P2) tested in the present study.
- Ruat, M., Traiffort, E., Arrang, J. M., Tardivel-Lacombe, J., Diaz, J., Leurs, R., & Schwartz, J. C. (1992). Iodoaminopotentidine and related compounds: a new class of ligands with high affinity and selectivity for the histamine H2 receptor. Journal of medicinal chemistry, 35(12), 2231–2238.
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ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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- Wu, F., & Chen, Y. (2021). Iodine-containing materials for biomedical applications.
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physical properties of 2-Iodo-4'-n-pentylbenzophenone
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4'-n-pentylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Compound Profile: Structure and Identification
This compound is a diaryl ketone derivative. Its structure incorporates a benzoyl group substituted with an iodine atom at the ortho-position of one phenyl ring, and a pentyl group at the para-position of the second phenyl ring. This unique combination of a bulky, electron-withdrawing halogen, a flexible non-polar alkyl chain, and a polar carbonyl bridge imparts specific physicochemical characteristics crucial for its application and development.
Key Identifiers:
-
Chemical Name: (2-iodophenyl)(4-pentylphenyl)methanone
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physical properties. The predicted values are derived from the compound's structural motifs and data from analogous compounds. Experimental verification is essential.
| Property | Predicted/Known Value | Rationale & Causality |
| Physical State | Solid at STP | The high molecular weight and large, rigid aromatic structure promote strong intermolecular forces (van der Waals, dipole-dipole), favoring a solid state. |
| Melting Point | Moderately high (Predicted: 60-80 °C) | Aromatic systems increase melting points. The asymmetry from the ortho-iodo group may disrupt crystal packing slightly compared to a symmetric analogue, while the flexible pentyl chain could lower it. Experimental determination is critical. |
| Boiling Point | 452.4 °C at 760 mmHg (likely calculated)[3] | The high molecular weight and polarity contribute to a very high boiling point. This value is likely a computational prediction; experimental measurement would require vacuum distillation to prevent decomposition. |
| Density | 1.39 g/cm³[3] | The presence of the heavy iodine atom significantly increases the density of the molecule compared to a non-halogenated analogue. |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents. | The large, non-polar structure (two phenyl rings, pentyl chain) dominates its solubility profile. It is predicted to be soluble in solvents like dichloromethane, chloroform, toluene, and ethyl acetate. The polar ketone group may allow slight solubility in moderately polar solvents like acetone.[4][5] |
| Flash Point | 227.4 °C[3] | Consistent with a high-boiling, thermally stable organic compound. |
Experimental Determination of Physical Properties
To ensure scientific integrity, each physical property must be determined empirically. The following protocols are designed to be self-validating systems for generating trustworthy data.
Melting Point Determination via Capillary Method
The melting point is a critical indicator of purity. A sharp, narrow melting range (e.g., < 1 °C) is indicative of a highly pure compound.
Protocol:
-
Sample Preparation: Finely crush a small sample of the compound into a powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of ~5 mm.[6]
-
Apparatus Setup: Place the loaded capillary into a melting point apparatus (e.g., Vernier Melt Station or Mel-Temp).[6][7]
-
Heating and Observation:
-
Heat the sample rapidly to a temperature ~15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely liquefied (T₂).
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Understanding a compound's solubility is fundamental for formulation, purification, and reaction chemistry. The principle of "like dissolves like" is tested across a spectrum of solvents.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., Water, Ethanol, Acetone, Toluene, Hexane).
-
Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of this compound.
-
Observation:
-
Agitate each tube vigorously for 30 seconds.
-
Observe if the solid dissolves completely.
-
If insoluble, gently heat the mixture to observe any temperature-dependent solubility.
-
Record observations as "soluble," "partially soluble," or "insoluble" for each solvent at room temperature and with heating.
-
Caption: Experimental Workflow for Solubility Profiling.
Spectroscopic Characterization Profile (Predicted)
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. While experimental spectra are not available, the following predictions serve as a guide for what researchers should expect during characterization.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Predicted Key Absorptions:
-
~1660-1670 cm⁻¹ (Strong, Sharp): This prominent peak is characteristic of the C=O (carbonyl) stretching vibration in a diaryl ketone.[8][9] The conjugation with two aromatic rings shifts it to a slightly lower wavenumber compared to a simple aliphatic ketone.
-
~3050-3100 cm⁻¹ (Medium): Aromatic C-H stretching vibrations.
-
~2850-2960 cm⁻¹ (Medium): Aliphatic C-H stretching vibrations from the n-pentyl group.[10]
-
~1450-1600 cm⁻¹ (Multiple, Medium-Strong): Aromatic C=C ring stretching vibrations.
-
~500-600 cm⁻¹ (Weak-Medium): C-I (carbon-iodine) stretching vibration. This region is often complex, but the presence of a peak here can be indicative of the iodo-substituent.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Predictions:
-
~7.2-7.8 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the iodinated ring will show different splitting patterns and chemical shifts compared to those on the pentyl-substituted ring.
-
~2.6 ppm (Triplet): The two protons on the carbon of the pentyl group directly attached to the aromatic ring (-CH₂-Ar).
-
~1.3-1.6 ppm (Multiplets): The six protons of the three internal methylene groups (-CH₂-) of the pentyl chain.
-
~0.9 ppm (Triplet): The three protons of the terminal methyl group (-CH₃) of the pentyl chain.
¹³C NMR Predictions:
-
~195 ppm: The carbonyl carbon (C=O).
-
~125-145 ppm: Multiple signals for the 12 aromatic carbons. The carbon bearing the iodine atom will be shifted significantly.
-
~90-100 ppm: The aromatic carbon directly bonded to the iodine (C-I).
-
~22-36 ppm: Signals corresponding to the 5 carbons of the n-pentyl chain.
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern.
Predicted Features:
-
Molecular Ion (M⁺): A strong peak at m/z = 378, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z = 251: Loss of iodine atom ([M-I]⁺).
-
m/z = 183: Cleavage yielding the 4-pentylbenzoyl cation ([C₁₂H₁₅O]⁺).
-
m/z = 203: Cleavage yielding the 2-iodobenzoyl cation ([C₇H₄IO]⁺).
-
m/z = 127: Detection of I⁺.
-
Conclusion
This compound is a compound with distinct physical properties dictated by its unique molecular architecture. This guide provides a robust framework for its characterization, combining predictive analysis with detailed, field-proven experimental protocols. For professionals in research and drug development, the rigorous application of these methodologies is paramount for generating the reliable and accurate data necessary to advance scientific understanding and technological application.
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Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Teachy. (n.d.). Activities of Deciphering the Physical Properties of Organic Compounds: An Experimental and Computational Approach. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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- 10. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Core Molecular Identity and Physicochemical Profile
An In-Depth Technical Guide to the Molecular Structure and Utility of 2-Iodo-4'-n-pentylbenzophenone
This guide provides a comprehensive technical overview of this compound, a diaryl ketone with significant potential as a versatile building block in synthetic and medicinal chemistry. We will dissect its molecular architecture, explore its synthesis and reactivity, and discuss its strategic importance for professionals in drug discovery and development. Our analysis is grounded in fundamental chemical principles and supported by data from analogous structures to provide field-proven insights.
This compound is a polysubstituted aromatic ketone. Its structure features a central carbonyl group linking two phenyl rings. One ring is substituted with an iodine atom at the ortho-position, while the second ring bears an n-pentyl group at the para-position. This specific substitution pattern imparts a unique combination of steric, electronic, and lipophilic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64358-28-7 | [1][2] |
| Molecular Formula | C₁₈H₁₉IO | [1][2] |
| Molecular Weight | 378.25 g/mol | [1][2] |
| Canonical SMILES | CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | [1] |
| InChIKey | Information not available in provided sources | |
| Description | An aryl ketone, classified as an organic building block. | [1] |
A Deep Dive into the Molecular Architecture
The functionality and potential applications of this compound are direct consequences of its three-dimensional structure and the interplay of its constituent parts.
Conformational Analysis and Steric Effects
Unlike unsubstituted benzophenone, which has a modest dihedral angle between its phenyl rings, the presence of a bulky iodine atom at the ortho-position (C2) of one ring introduces significant steric hindrance. This steric clash with the carbonyl oxygen forces the 2-iodophenyl ring to twist substantially out of the plane of the C-C(=O)-C bond. This non-planar conformation is a defining structural feature, influencing the molecule's crystal packing, solubility, and interaction with biological targets. The para-n-pentyl group, while adding bulk and lipophilicity, has a lesser impact on the core conformation due to its distal position.
Electronic Properties and Reactivity
The electronic nature of the molecule is polarized. The carbonyl group is electron-withdrawing, while the n-pentyl group is weakly electron-donating through hyperconjugation and induction. The iodine atom exerts a dual electronic effect: it is electron-withdrawing via induction but weakly electron-donating through resonance. Its most significant electronic contribution, however, is the polarizability of the C-I bond, which serves as a key reactive site.
Potential for Non-Covalent Interactions
In the solid state, iodo-aromatic compounds are known to participate in specific and directional non-covalent interactions. Based on crystallographic studies of related molecules like 2-iodobenzamide, it is highly probable that this compound can form C-I⋯π halogen bonds.[3] In this interaction, the electrophilic region on the iodine atom (the σ-hole) interacts favorably with the electron-rich π-system of an adjacent phenyl ring, influencing the crystal lattice energy and packing motif.
Caption: Predicted C-I···π halogen bonding interaction.
Spectroscopic Signature: A Predictive Analysis
-
¹H NMR: The spectrum would be complex in the aromatic region (approx. 7.0-8.0 ppm), showing distinct multiplets for the protons on both rings. The n-pentyl chain would exhibit characteristic signals in the aliphatic region (approx. 0.9-2.7 ppm), including a triplet for the terminal methyl group.
-
¹³C NMR: The carbonyl carbon would appear as a distinct singlet around 195-200 ppm. The carbon atom bearing the iodine (C2) would be shifted upfield compared to its non-iodinated counterpart due to the "heavy atom effect."
-
IR Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ would be indicative of the diaryl ketone carbonyl (C=O) stretch.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 378. A prominent fragment would likely correspond to the loss of the iodine atom ([M-127]⁺).[4][5] Another characteristic fragmentation pattern would involve cleavage at the pentyl chain. Iodine's monoisotopic nature (¹²⁷I) simplifies the spectrum, as no M+2 peak will be present, unlike in chlorinated or brominated compounds.[4]
Synthesis Strategy and Experimental Protocol
The most logical and industrially scalable approach to synthesize this compound is through a Friedel-Crafts acylation reaction.
Retrosynthetic Analysis
The disconnection of the bond between the carbonyl carbon and the pentyl-substituted phenyl ring points to pentylbenzene and a 2-iodobenzoyl derivative (such as 2-iodobenzoyl chloride) as the primary starting materials.
Caption: Retrosynthetic analysis via Friedel-Crafts acylation.
Detailed Synthetic Protocol
This protocol is a self-validating system designed for high yield and purity. Each step is chosen to control the reaction and simplify purification.
Objective: To synthesize this compound via Lewis acid-catalyzed Friedel-Crafts acylation.
Materials:
-
Pentylbenzene (1.0 eq)
-
2-Iodobenzoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Workflow:
Caption: Experimental workflow for Friedel-Crafts synthesis.
Step-by-Step Procedure:
-
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is prepared. The system is purged with dry nitrogen.
-
Reagent Charging: Anhydrous dichloromethane is added to the flask, followed by pentylbenzene (1.0 eq). The solution is stirred and cooled to 0 °C in an ice-water bath.
-
Causality: Cooling is critical to control the initial exothermic reaction upon addition of the Lewis acid and to prevent side reactions.
-
-
Lewis Acid Addition: Anhydrous aluminum chloride (1.2 eq) is added portion-wise, allowing the temperature to remain below 5 °C. The mixture is stirred for 15 minutes.
-
Acyl Chloride Addition: 2-Iodobenzoyl chloride (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise via the dropping funnel over 30 minutes.
-
Causality: A slight excess of the acylating agent ensures full conversion of the limiting pentylbenzene. Dropwise addition maintains temperature control.
-
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: The reaction mixture is slowly and carefully poured into a beaker containing a stirred mixture of crushed ice and 1 M HCl.
-
Trustworthiness: This step safely quenches the reaction by hydrolyzing the aluminum chloride complex and protonating the aluminum salts, making them water-soluble.
-
-
Workup - Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted two more times with DCM. The organic layers are combined.
-
Workup - Washing: The combined organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash removes residual acid, and the brine wash removes bulk water before drying.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Strategic Value in Drug Development
The true value of this compound for drug development professionals lies in its utility as a highly functionalized intermediate.
-
A Versatile Scaffold: The benzophenone core is a "privileged structure" found in numerous biologically active compounds. The C-I bond is a key synthetic handle.
-
Gateway to Molecular Diversity: The iodine substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination).[6] This allows for the rapid and modular synthesis of large libraries of complex derivatives by introducing new aryl, alkyl, alkyne, or amine groups at the C2 position. This is a cornerstone of modern lead optimization campaigns.
-
Modulation of Physicochemical Properties: The n-pentyl group provides significant lipophilicity, which can be crucial for modulating a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding.
-
Structural Biology Applications: The heavy iodine atom can be invaluable for solving crystal structures of ligand-protein complexes through single-wavelength anomalous dispersion (SAD) phasing, accelerating structure-based drug design efforts.
References
- BLDpharm. This compound.
- Benchchem. Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds.
- G. A. Olah. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.
- Doc Brown's Chemistry. Mass spectrum of 2-iodobutane.
- Doc Brown's Chemistry. Mass spectrum of 2-iodo-2-methylpropane.
-
A. R. Forrester et al. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. National Center for Biotechnology Information (PMC), 2018. [Link]
Sources
- 1. 64358-28-7|this compound|BLDpharm [bldpharm.com]
- 2. This compound | 64358-28-7 [chemicalbook.com]
- 3. Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Stability and Storage of 2-Iodo-4'-n-pentylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Iodo-4'-n-pentylbenzophenone is a substituted aromatic ketone with potential applications in organic synthesis and pharmaceutical research. Its utility is intrinsically linked to its chemical integrity. This guide provides a detailed examination of the factors governing the stability of this compound and outlines best practices for its storage and handling. We will explore potential degradation pathways based on the reactivity of its constituent functional groups—the iodinated phenyl ring and the benzophenone core. Furthermore, this document details experimental protocols for assessing stability under various stress conditions, ensuring that researchers can maintain the purity and efficacy of this reagent for its intended applications.
Chemical and Structural Profile
This compound possesses a unique combination of functional moieties that dictate its chemical behavior and stability. Understanding this structure is paramount to predicting its reactivity.
-
Benzophenone Core: The diaryl ketone structure is a strong chromophore, absorbing UV light. While many benzophenone derivatives are employed as photostabilizers due to their ability to dissipate UV energy, they can also be susceptible to photodegradation under certain conditions.[1][2]
-
Iodo-Substituted Phenyl Ring: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. This makes the iodine atom a potential leaving group, rendering the molecule susceptible to thermal and photolytic deiodination, particularly on an electron-rich aromatic system.[3]
-
n-Pentyl Group: This aliphatic chain increases the lipophilicity of the molecule but is generally considered stable under typical storage conditions.
| Property | Value | Source |
| CAS Number | 64358-28-7 | [4][5] |
| Molecular Formula | C18H19IO | [4][5] |
| Molecular Weight | 378.25 g/mol | [4][5] |
| Appearance | (Typically a solid) | Inferred |
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively documented in public literature, we can infer the most probable degradation pathways based on the known chemistry of aryl iodides and benzophenones.
Photodegradation
The benzophenone core strongly absorbs UV radiation. This energy absorption can lead to the formation of an excited triplet state, which is a highly reactive species.[6]
-
Mechanism: Upon UV exposure, the excited benzophenone moiety can initiate radical reactions. The weak C-I bond is a likely point of cleavage, leading to the formation of an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to yield 4'-n-pentylbenzophenone. Liberated iodine can form elemental iodine (I₂), which may be observed as a purplish or brownish discoloration of the material.[3]
-
Influencing Factors: The rate of photodegradation can be accelerated by the presence of photosensitizers in the storage matrix.[2]
Caption: Proposed Photolytic Degradation Pathway.
Thermal Degradation
Elevated temperatures can provide sufficient energy to overcome the activation barrier for C-I bond homolysis.
-
Mechanism: Similar to photodegradation, heating can lead to the cleavage of the C-I bond, resulting in deiodination. This process is often autocatalytic as the generated radicals can propagate further degradation. Anecdotal evidence for other o-iodophenol derivatives suggests that this degradation can occur even at ambient temperatures over time and is accelerated by heat.[3]
-
Consequence: Gradual loss of purity and the formation of 4'-n-pentylbenzophenone and elemental iodine.
Oxidative Degradation
The aryl iodide moiety can be susceptible to oxidation, although this is less common under standard storage conditions compared to thermal or photolytic stress.
-
Mechanism: Strong oxidizing agents or atmospheric oxygen, potentially in the presence of light or metal catalysts, could oxidize the iodide to higher oxidation states, forming hypervalent iodine species or leading to complex degradation mixtures.[7]
-
Prevention: Storage under an inert atmosphere (e.g., argon or nitrogen) can mitigate this risk.
Hydrolytic Stability
The core structure of this compound does not contain readily hydrolyzable groups like esters or amides. Therefore, it is expected to be relatively stable towards hydrolysis under neutral pH conditions. However, extreme pH conditions in aqueous solutions could potentially promote other degradation pathways, although this is considered a lower risk compared to photolytic and thermal decomposition.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on the predicted instability factors.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) | To minimize thermal degradation and slow the rate of potential radical-mediated decomposition.[8] The weak C-I bond is more stable at lower temperatures.[3] |
| Light | Store in amber, light-tight containers | To prevent photodegradation initiated by UV light absorption by the benzophenone chromophore.[1][3] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | To prevent potential long-term oxidative degradation of the aryl iodide moiety. |
| Container | Tightly sealed glass vials | To prevent exposure to atmospheric moisture and oxygen. Glass is preferred for its inertness. |
| Handling | Handle in a well-ventilated area, avoiding dust formation. Use appropriate personal protective equipment (PPE). | Standard chemical safety practice. |
Experimental Workflow for Stability Assessment
For critical applications in drug development, verifying the stability of a reagent is a non-negotiable step. The following protocols outline a systematic approach to stress testing this compound.
Analytical Method
A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to the λmax of the benzophenone chromophore (typically 254-280 nm).
-
Validation: The method must be able to resolve the parent peak from potential degradation products (e.g., 4'-n-pentylbenzophenone).
Forced Degradation Study Protocol
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Testing: Distribute the stock solution into separate, appropriately labeled vials for each stress condition. Include control samples stored under recommended conditions (2-8 °C, dark).
-
Apply Stress Conditions:
-
Photolytic: Expose the solution in a quartz vial to a calibrated light source as per ICH Q1B guidelines. Wrap a control vial in aluminum foil and expose it alongside the test sample.
-
Thermal: Place a vial in an oven at a controlled, elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).
-
Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the stock solution (to achieve a final acid/base concentration of 0.1 M). Heat or leave at room temperature as required. Neutralize samples before analysis.
-
Oxidative: Add a solution of hydrogen peroxide (e.g., 3%) and monitor for degradation at room temperature.
-
-
Analyze Samples: At specified time points, withdraw an aliquot from each condition, dilute if necessary, and analyze using the validated HPLC method.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of the parent compound remaining and identify and quantify any significant degradation products.
Conclusion
The stability of this compound is primarily influenced by its sensitivity to light and heat, owing to the presence of the benzophenone chromophore and the relatively weak carbon-iodine bond. Degradation likely proceeds via a deiodination pathway. Therefore, stringent control of storage conditions—specifically, protection from light and maintenance at refrigerated temperatures—is critical for preserving its chemical integrity. For applications where purity is paramount, researchers should consider performing forced degradation studies to confirm stability under their specific experimental conditions. By adhering to these guidelines, scientists can ensure the reliability and reproducibility of their results.
References
-
Kotnik, K., et al. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment. Chemosphere, 148, 246-254. Available at: [Link]
- Ricci, A., et al. (2003). Photostability of selected UVB filters. Journal of Photochemistry and Photobiology A: Chemistry, 158(2-3), 139-145. (Note: While not directly linked, this study supports the general photostability concepts of benzophenones mentioned in other sources).
-
Nakashima, Y., et al. (2014). Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study. Toxicological Sciences, 142(2), 405-416. Available at: [Link]
-
Jiao, L., et al. (2013). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. Environmental Chemistry, 10(5), 379-386. Available at: [Link]
-
Fairfull-Smith, K. E., & Bottle, S. E. (2015). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Environmental Science: Processes & Impacts, 17(10), 1735-1743. Available at: [Link]
-
Doni, E., et al. (2014). Aerobic oxidation of aryl iodides is accomplished by intercepting the oxidizing intermediates of aldehyde autoxidation chemistry. Angewandte Chemie International Edition, 53(44), 11904-11908. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. Retrieved January 17, 2026, from [Link] (Note: A conceptual reference for the reactivity of aryl iodides).
- OECD. (1981). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 111: Hydrolysis as a Function of pH. (Note: This is the standard guideline for hydrolysis testing, referenced conceptually).
-
Reddit r/Chempros. (2022). Spontaneous aryl iodide deiodination upon heating. Retrieved January 17, 2026, from [Link]
Sources
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. 64358-28-7|this compound|BLDpharm [bldpharm.com]
- 5. This compound | 64358-28-7 [chemicalbook.com]
- 6. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Iodo-4-methylphenol | 16188-57-1 [sigmaaldrich.com]
An In-Depth Technical Guide to the Purity Analysis of 2-Iodo-4'-n-pentylbenzophenone
This guide provides a comprehensive framework for the purity analysis of 2-Iodo-4'-n-pentylbenzophenone, a key intermediate in various synthetic pathways. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, robust validation, and practical application.
Introduction: The Significance of Purity in Synthesis
This compound is a bespoke molecule whose utility is intrinsically linked to its purity. Impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, inducing side reactions, and, in the context of pharmaceutical development, compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][] A rigorous analytical approach is therefore not merely a quality control measure but a foundational component of successful research and development. This guide delineates a multi-faceted strategy for the comprehensive purity assessment of this compound.
Understanding the Impurity Profile: A Predictive Approach
A crucial aspect of purity analysis is anticipating the likely impurities. These can arise from several sources, including unreacted starting materials, by-products of the synthesis, and degradation products.[1][]
Synthesis-Related Impurities: The synthesis of this compound likely involves a Friedel-Crafts acylation or related cross-coupling reactions. Potential impurities stemming from the synthesis could include:
-
Starting Materials: Unreacted 2-iodoaniline, n-pentylbenzene, or related precursors.[3]
-
Intermediates: Incomplete reaction products or stable intermediates.
-
Isomers: Positional isomers formed during the acylation process.
-
By-products: Compounds resulting from side reactions, such as di-acylated products or products from reactions with residual solvents.
Degradation Products: Benzophenone and its derivatives can degrade under various conditions, such as exposure to light, heat, or reactive chemicals.[4][5][6] Common degradation pathways include hydroxylation and cleavage of the benzophenone core.[6][7] While specific degradation pathways for this compound are not extensively documented, understanding the degradation of similar compounds provides a basis for predicting potential degradants.[5][6][8]
Core Analytical Methodologies for Purity Determination
A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis. Each method provides unique and complementary information regarding the identity and quantity of the main component and any impurities.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone for quantifying the purity of this compound and its organic impurities.[][9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from structurally similar impurities.
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for non-polar to moderately polar compounds like benzophenone derivatives.[9] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic or Acetic Acid (Gradient Elution) | A gradient of increasing organic solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities. The acid improves peak shape.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | Benzophenone derivatives exhibit strong UV absorbance. A DAD allows for the acquisition of UV spectra to aid in peak identification and purity assessment.[9] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Determination
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration similar to the primary standard.
-
Chromatographic Run: Inject the standards and the sample onto the HPLC system.
-
Data Analysis: Determine the area percentage of the main peak relative to the total area of all peaks to calculate the purity. Use the calibration curve generated from the standards for accurate quantification of any identified impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities.[11][12][13] It is particularly useful for detecting residual solvents from the synthesis. The mass spectrometer provides structural information, aiding in the unequivocal identification of impurities.[11]
Table 2: Suggested GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A versatile, non-polar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures complete volatilization of the sample. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | 50-500 amu | Covers the expected molecular weights of the target compound and likely impurities. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the definitive structural confirmation of this compound and the characterization of unknown impurities.[14][15][16] Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[15]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[14][15]
-
Spectral Interpretation:
-
¹H NMR: Analyze chemical shifts, integration, and coupling patterns to assign protons to their respective positions in the molecule.[17][18]
-
¹³C NMR: Identify the number of unique carbon environments.
-
2D NMR: Establish connectivity between protons and carbons to confirm the overall structure and identify impurities.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[19][20] It can be used as a quick identity check and to detect impurities with different functional groups.
Expected FTIR Absorptions for this compound:
-
~1650-1660 cm⁻¹: Strong absorption due to the C=O (ketone) stretch.[21][22]
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic rings.
-
~2850-2960 cm⁻¹: C-H stretching of the n-pentyl group.[22]
-
~1450-1600 cm⁻¹: Aromatic C=C skeletal vibrations.[21]
-
~500-600 cm⁻¹: C-I stretching vibration.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid or low melting solid), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Compare the obtained spectrum with a reference spectrum or interpret the characteristic absorption bands.[23]
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the primary analytical method (HPLC) is critical to ensure that it is suitable for its intended purpose.[24][25][26][27] Method validation should be performed in accordance with ICH Q2(R1) guidelines.[24][25][26]
Table 3: Key Validation Parameters for the HPLC Method
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[25][27] | The main peak should be well-resolved from all other peaks. Peak purity analysis using a DAD should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | For impurities, from the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[27] | No significant changes in resolution or quantification when parameters like mobile phase composition, pH, or column temperature are slightly varied. |
Visualizing the Workflow
A systematic workflow ensures a comprehensive and efficient analysis.
Caption: Workflow for the Purity Analysis of this compound.
Conclusion
The purity analysis of this compound requires a multi-technique approach, grounded in sound analytical principles and rigorous validation. By combining the quantitative power of HPLC with the structural elucidation capabilities of GC-MS and NMR, and confirming functional group identity with FTIR, a comprehensive and reliable assessment of purity can be achieved. This in-depth guide provides the necessary framework for researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate, thereby supporting the advancement of their scientific endeavors.
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ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][24][26][27]
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A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central. [Link][4]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][25]
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GC-MS Organic Chemistry: Enabling Analysis for New Drugs. Patsnap Eureka. [Link][11]
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Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Taylor & Francis Online. [Link][5]
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Benzophenone-3 degradation via UV/H2O2 and UV/persulfate reactions. PubMed. [Link][6]
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Degradation of benzophenone-3 by the ozonation in aqueous solution: kinetics, intermediates and toxicity. ResearchGate. [Link][7]
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Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. [Link][8]
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Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate. [Link][23]
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Quality Guidelines. ICH. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Pharmaceutical Sciences and Research. [Link]
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NMR Analysis of Substituted Benzophenones. Oregon State University. [Link][14]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research. [Link][21]
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Analysis of Impurities in APIs. LCGC International. [Link][12]
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The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. ResearchGate. [Link][19]
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Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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Determination of organic volatile impurities in active pharmaceutical ingredients. ResearchGate. [Link][13]
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FTIR spectrum of 4-hydroxybenzophenone. ResearchGate. [Link][20]
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¹³C-NMR data of a benzophenone-derivate. ResearchGate. [Link][16]
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Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PubMed Central. [Link]
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Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Acta Chromatographica. [Link][9]
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IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link][17]
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Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. SpringerLink. [Link]
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FT-IR spectra of benzophenone-containing PSEBS during... ResearchGate. [Link][22]
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Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. ResearchGate. [Link][10]
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Assign the H-NMR spectrum of benzophenone provided to. Chegg.com. [Link][18]
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Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses. [Link]
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Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. [Link]
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An In-depth Technical Guide to 2-Iodo-4'-n-pentylbenzophenone for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Iodo-4'-n-pentylbenzophenone, a valuable chemical intermediate and photoreactive probe for applications in medicinal chemistry and drug discovery. This document will delve into its synthesis, commercial availability, and practical applications, offering field-proven insights for researchers and drug development professionals.
Introduction to this compound
This compound is a diarylketone characterized by an iodinated phenyl ring and a second phenyl ring substituted with an n-pentyl group. Its chemical structure, represented by the molecular formula C₁₈H₁₉IO, combines the photoreactive properties of the benzophenone core with the steric and electronic influences of the iodo and n-pentyl substituents. The presence of the iodine atom makes it a versatile intermediate for further chemical modifications, particularly through cross-coupling reactions. The benzophenone moiety is a well-established photoactivatable group, making this compound particularly useful as a tool in chemical biology and drug discovery for elucidating protein-ligand interactions.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 64358-28-7[1][2] |
| Molecular Formula | C₁₈H₁₉IO[1][2] |
| Molecular Weight | 378.25 g/mol [1][2] |
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies. Two of the most common and effective routes are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.
Synthetic Route 1: Friedel-Crafts Acylation
This classic approach involves the electrophilic acylation of an aromatic ring. In this case, iodobenzene can be acylated with 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The iodine atom on the iodobenzene ring is a deactivating but ortho-, para-directing group, which can lead to a mixture of isomers. However, the para-substituted product is often favored due to steric hindrance at the ortho positions.
Caption: Friedel-Crafts acylation of iodobenzene with 4-pentylbenzoyl chloride.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 4-pentylbenzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise. Stir the mixture for 15-20 minutes.
-
Acylation: Slowly add iodobenzene (1.1 eq) to the reaction mixture. Allow the reaction to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Synthetic Route 2: Suzuki-Miyaura Cross-Coupling
A more modern and often higher-yielding approach is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the reaction of 2-iodobenzoyl chloride with (4-pentylphenyl)boronic acid.
Caption: Suzuki-Miyaura coupling of 2-iodobenzoyl chloride and (4-pentylphenyl)boronic acid.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: In a Schlenk flask, combine 2-iodobenzoyl chloride (1.0 eq), (4-pentylphenyl)boronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, for example, a mixture of toluene and water. Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired benzophenone.
Commercial Suppliers of this compound
For researchers requiring this compound for their studies, several chemical suppliers offer this compound. The availability, purity, and quantity may vary, so it is advisable to contact the suppliers directly for the most current information.
| Supplier | Website | Purity/Specification | Available Quantities |
| BLDpharm | Information available upon request[1] | Inquire for details | |
| ChemicalBook | Information available upon request[2] | Inquire for details |
Note: This information is subject to change. Please verify with the suppliers for the latest product details.
Applications in Drug Development and Research
The primary application of this compound in the field of drug development is as a photoreactive cross-linking agent in photoaffinity labeling (PAL) studies.
Photoaffinity Labeling (PAL)
PAL is a powerful technique used to identify the biological targets of small molecules and to map their binding sites on proteins. The benzophenone moiety in this compound serves as the photoactivatable "warhead." Upon irradiation with UV light (typically around 350-360 nm), the benzophenone is excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of a target protein, forming a covalent bond. This irreversible linkage allows for the identification of the protein that interacts with the small molecule.
The n-pentyl group can enhance the binding affinity and specificity of the probe for its target through hydrophobic interactions, while the iodo-substituent provides a handle for further modifications, such as the attachment of a reporter tag (e.g., biotin or a fluorescent dye) via a cross-coupling reaction. This tag facilitates the detection and isolation of the covalently labeled protein-probe complex.
Caption: General workflow of photoaffinity labeling using a benzophenone-based probe.
The insights gained from PAL studies using probes like this compound are invaluable for:
-
Target Identification and Validation: Confirming the molecular target of a drug candidate.
-
Mechanism of Action Studies: Understanding how a drug interacts with its target at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: Guiding the design of more potent and selective drug candidates.
Conclusion
This compound is a versatile and valuable tool for researchers in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is achievable through established methods like Friedel-Crafts acylation or Suzuki-Miyaura coupling. Its primary utility lies in its application as a photoreactive probe for identifying and characterizing protein-ligand interactions, a critical step in the modern drug development pipeline. As our understanding of complex biological systems deepens, the demand for sophisticated chemical tools like this compound is likely to grow, further enabling the discovery of novel therapeutics.
References
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A Theoretical Deep Dive into 2-Iodo-4'-n-pentylbenzophenone: A Guide for Drug Discovery and Photochemical Applications
This technical guide provides a comprehensive theoretical framework for understanding the molecular properties of 2-Iodo-4'-n-pentylbenzophenone. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind its structural, electronic, and photochemical characteristics. By integrating established principles of computational chemistry with practical insights, we aim to provide a self-validating system for predicting the behavior of this molecule and guiding its application in areas such as photoaffinity labeling and as a photosensitizer.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a cornerstone in photochemistry and medicinal chemistry.[1][2] The carbonyl group's photochemistry, particularly its efficient intersystem crossing to a reactive triplet state, makes it an ideal scaffold for applications requiring light-induced reactivity.[1] The introduction of substituents allows for the fine-tuning of its properties. In this compound, the substituents are strategically placed to impart specific functionalities:
-
2-Iodo Group: The heavy iodine atom is known to enhance intersystem crossing (the "heavy-atom effect"), increasing the population of the reactive triplet state. Furthermore, the carbon-iodine bond can be photolabile, offering additional photochemical reaction pathways. The iodo group can also participate in halogen bonding, potentially influencing interactions with biological targets.[3]
-
4'-n-pentyl Group: This lipophilic alkyl chain enhances the molecule's solubility in nonpolar environments and can promote association with hydrophobic pockets in proteins or lipid membranes.
-
Benzophenone Core: Serves as the photoactive engine of the molecule.
This guide will elucidate how these components collectively define the molecule's behavior through the lens of modern theoretical and computational methods.
Molecular Structure and Conformational Landscape
The foundational step in any theoretical study is to determine the molecule's most stable three-dimensional structure. For benzophenones, a critical parameter is the dihedral angle (or twist) between the two phenyl rings. This twist is a compromise between the delocalization of π-electrons (favoring planarity) and steric hindrance between the ortho substituents and the carbonyl oxygen.
In this compound, the bulky iodine atom at the 2-position induces significant steric strain, forcing the iodinated phenyl ring to rotate out of the plane of the carbonyl group. This is a common feature in ortho-substituted benzophenones.[4] A comprehensive conformational analysis would involve rotating the key dihedral angles and calculating the corresponding energy to map out the potential energy surface.
Experimental Protocol: Conformational Analysis via DFT
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.
-
Computational Method Selection: Employ Density Functional Theory (DFT), which offers a good balance of accuracy and computational cost for molecules of this size.[5][6] A common choice is the B3LYP functional combined with a basis set like 6-311+G(d,p), which provides a robust description of electronic structure.[6]
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. This process systematically adjusts all bond lengths, angles, and dihedrals to locate a minimum on the potential energy surface.
-
Frequency Calculation: A subsequent frequency calculation is crucial. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Visualizing the Molecular Structure
The following diagram illustrates the key structural features and numbering scheme of this compound.
Caption: Optimized molecular structure of this compound.
Electronic Properties and Spectroscopic Signature
The electronic properties of the molecule dictate its interaction with light and its reactivity. Key parameters derived from theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of the molecule's electronic excitation energy and chemical reactivity.
For benzophenones, the lowest energy electronic transition is typically the n → π* transition, where an electron from a non-bonding orbital (n) on the carbonyl oxygen is promoted to an anti-bonding π* orbital of the carbonyl group.[1] This transition is fundamental to its photochemistry. Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra and identifying the nature of electronic transitions.[6]
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Represents the electron-donating ability. |
| LUMO Energy | ~ -1.8 eV | Represents the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 4.7 eV | Correlates to the energy of the first major electronic transition. |
| λmax (n→π) | ~ 340-360 nm | The characteristic low-energy absorption band responsible for photoactivation. |
| λmax (π→π) | ~ 250-270 nm | A higher energy, more intense absorption band. |
Note: These values are illustrative and would be precisely determined through TD-DFT calculations.
Visualizing the Photochemical Activation Workflow
The process of photoactivation and subsequent reaction is a cornerstone of benzophenone chemistry. The following diagram outlines this critical pathway.
Caption: Jablonski diagram illustrating the photoactivation of this compound.
Photochemical Reactivity: The Triplet State Engine
Upon absorption of UV light, this compound is promoted to an excited singlet state (S₁). Due to the presence of the iodine atom, it undergoes rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[1] This triplet state is the primary photo-reactive species and behaves like a diradical, with an unpaired electron on the carbonyl oxygen.
The two most probable photochemical pathways for this molecule are:
-
Hydrogen Abstraction: The triplet state can abstract a hydrogen atom from a suitable donor (e.g., a C-H bond on a nearby protein or solvent molecule), initiating a radical reaction cascade that can lead to covalent bond formation. This is the principle behind its use in photoaffinity labeling.[2][7]
-
Carbon-Iodine Bond Cleavage: The C-I bond is relatively weak and can undergo homolytic cleavage upon excitation, generating an aryl radical and an iodine radical. This pathway can lead to different sets of products and should be considered in mechanistic studies.
The choice between these pathways depends on the local environment, including solvent and the presence of hydrogen donors. Theoretical calculations can help predict the activation barriers for these competing reactions, providing insight into the likely outcome.
Experimental Protocol: Simulating Photochemical Reactivity
-
Locate the Triplet State Minimum: Starting from the optimized ground state geometry, perform a geometry optimization for the triplet state (unrestricted DFT).
-
Identify Reactants and Products: Define the structures of the initial triplet state complex (e.g., with a hydrogen donor like methane or isopropanol) and the expected products (ketyl radical and substrate radical).
-
Transition State Search: Use a transition state search algorithm (e.g., QST2/QST3 or Berny optimization with eigenvector following) to locate the transition state structure connecting the reactants and products.
-
Verify the Transition State: A frequency calculation on the transition state structure must yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
-
Calculate Activation Energy: The difference in energy between the transition state and the initial reactant complex gives the activation energy barrier for the reaction.
Conclusion and Future Directions
The theoretical study of this compound provides a powerful, predictive framework for understanding its properties and guiding its application. Through DFT and TD-DFT, we can elucidate its stable conformation, predict its UV-Vis spectrum, and rationalize its photochemical reactivity. The presence of the ortho-iodo group significantly influences both the molecular geometry and the efficiency of populating the reactive triplet state, while the pentyl chain provides a lipophilic anchor.
For drug development professionals, this molecule represents a potent tool for photoaffinity labeling to identify protein targets. For materials scientists, it is a scaffold for developing new photosensitizers. The computational workflows detailed in this guide provide a clear, actionable path for researchers to conduct their own in-depth investigations, fostering a deeper understanding and accelerating innovation.
References
- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (n.d.). MDPI.
- DFT Study of Functionalized Benzoxazole-Based D––A Architectures: Influence of Ionic Fragments on Optical Properties and The. (2025). Semantic Scholar.
- Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile. (2020). PMC - NIH.
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. (n.d.).
- Conformations of substituted benzophenones. (2006). ResearchGate.
- The Photochemistry of Benzophenone. (n.d.). ScholarWorks@BGSU.
- Structural characterization and Hirshfeld surface analysis of 2-iodo-4-(pentafluoro-λ-sulfanyl)benzonitrile. (2020). ResearchGate.
- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. (n.d.). Journal of Materials Chemistry B (RSC Publishing).
- Crystal structure and Hirshfeld surface analysis of 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol. (2018). ResearchGate.
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Oregon State University.
- Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). ResearchGate.
- Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.
- Ultrafast Study of Substituted-Position-Dependent Excited-state Evolution in Benzophenone-Carbazole Dyads. (2021). ResearchGate.
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Methodological & Application
Introduction: Unveiling the Synthetic Potential of a Multifunctional Reagent
An In-Depth Technical Guide to the Applications of 2-Iodo-4'-n-pentylbenzophenone in Organic Synthesis
In the landscape of modern organic synthesis, the strategic design of building blocks is paramount for the efficient construction of complex molecular architectures. This compound is a molecule of significant synthetic interest, embodying a unique convergence of reactive functionalities. Its structure features an o-iodobenzophenone core, which provides a handle for transition metal-catalyzed cross-coupling reactions and a platform for photochemical transformations. The presence of the n-pentyl group on the second aromatic ring introduces lipophilicity, a crucial parameter in tuning the physicochemical properties of target molecules, particularly in the realm of medicinal chemistry and materials science.[1][2]
This guide provides an in-depth exploration of the applications of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a foundational understanding of the chemical principles that underpin its versatility. We will delve into its role as a versatile precursor in palladium-catalyzed cross-coupling, its utility as a photosensitizer, and its application in the synthesis of complex heterocyclic systems.
| Property | Value |
| Molecular Formula | C₁₈H₁₉IO |
| Molecular Weight | 378.25 g/mol |
| CAS Number | 64358-28-7[3] |
| Appearance | Likely a solid or oil |
| Key Features | Aryl Iodide, Benzophenone, Lipophilic Alkyl Chain |
Core Application I: A Versatile Substrate for Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, enabling bond formation under mild conditions.[4] The 2-iodo substitution on the benzophenone scaffold makes this compound an excellent substrate for a variety of transformations designed to build molecular complexity.
Causality Behind Experimental Choices in Cross-Coupling
The success of a cross-coupling reaction hinges on the careful selection of catalyst, ligand, base, and solvent.
-
Catalyst: Palladium complexes, such as Pd(OAc)₂ or Pd(PPh₃)₄, are typically used. The choice of the palladium precursor often depends on its stability and ease of activation to the catalytically active Pd(0) species.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered substrates like this compound, bulky phosphine ligands (e.g., Buchwald ligands like XPhos) can be crucial for promoting the reductive elimination step and preventing catalyst deactivation.[5]
-
Base: The base is required to activate the coupling partner (e.g., the boronic acid in a Suzuki reaction) and to neutralize the HX generated during the catalytic cycle. The strength and nature of the base (e.g., Cs₂CO₃, K₂CO₃) can significantly impact reaction rates and side reactions.[5]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used to ensure the solubility of all components and to withstand the often-elevated reaction temperatures.
General Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
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Application Notes and Protocols for 2-Iodo-4'-n-pentylbenzophenone as a Photoinitiator
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Halogenated Benzophenones in Photochemistry
Benzophenone and its derivatives are cornerstone Type II photoinitiators, widely employed in UV-curing processes for coatings, inks, and adhesives.[1] Their mechanism of action involves the absorption of UV light, leading to an excited triplet state. This excited state then abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as a tertiary amine, to generate free radicals that initiate polymerization.[2] The introduction of a halogen atom, specifically iodine, into the benzophenone scaffold at the 2-position, combined with an alkyl chain at the 4'-position, as in 2-Iodo-4'-n-pentylbenzophenone, offers a nuanced approach to tuning the photoinitiator's properties for specialized applications, including those in drug development and photodynamic therapy.[3]
The presence of the iodine atom is anticipated to introduce a "heavy atom effect," which can enhance the rate of intersystem crossing from the excited singlet state to the reactive triplet state, potentially increasing the overall quantum yield of radical formation.[1][4] The n-pentyl group, in turn, enhances the molecule's lipophilicity, which can improve its solubility in organic monomer systems and its compatibility with hydrophobic substrates. This unique combination of substituents makes this compound a compelling candidate for applications requiring high photoinitiation efficiency and tailored solubility.
This guide provides a comprehensive overview of the anticipated properties, synthesis, and application of this compound as a photoinitiator. While specific experimental data for this particular molecule is limited in publicly available literature, the protocols and principles outlined herein are based on established knowledge of closely related halogenated and alkylated benzophenones.
Physicochemical Properties and Rationale for Selection
The strategic placement of the iodo and n-pentyl groups on the benzophenone backbone is expected to confer a unique set of properties, making it a versatile tool for photopolymerization.
| Property | Anticipated Value/Characteristic | Rationale and Significance |
| Molecular Formula | C₁₈H₁₉IO | - |
| Molecular Weight | 394.25 g/mol | - |
| Appearance | Pale yellow solid | Benzophenone and its derivatives are typically crystalline solids at room temperature. |
| Melting Point | Moderately low | The n-pentyl chain may disrupt crystal packing, leading to a lower melting point compared to unsubstituted benzophenone. |
| Solubility | High in common organic solvents (e.g., THF, DCM, Acetone) | The n-pentyl group significantly increases lipophilicity, enhancing solubility in nonpolar and moderately polar organic media. |
| UV-Vis Absorption (λmax) | ~250-260 nm and a weaker n-π* transition at ~340-360 nm | The core benzophenone structure dictates the primary absorption bands. Substituents can cause slight shifts.[5][6] |
| Quantum Yield (Φ) | Potentially enhanced | The "heavy atom effect" from the iodine atom is expected to increase the efficiency of intersystem crossing, leading to a higher quantum yield of the triplet state and subsequent radical formation.[1][4] |
Mechanism of Photoinitiation: A Two-Step Radical Generation
This compound is classified as a Type II photoinitiator. Its mechanism relies on a bimolecular reaction to generate the initiating free radicals.
Caption: Photoinitiation mechanism of this compound.
Synthesis of this compound: A Plausible Synthetic Route
Caption: Plausible synthetic workflow for this compound.
Detailed Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane (DCM).
-
Addition of Catalyst: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) with stirring.
-
Addition of Reactants: In a separate flask, dissolve 4-n-pentylbenzoyl chloride in anhydrous DCM. Add this solution dropwise to the stirred suspension of AlCl₃. Following this, add iodobenzene dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and then reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Application Protocol: UV-Curing of an Acrylate Formulation
This protocol provides a general procedure for utilizing this compound as a photoinitiator for the UV-curing of a model acrylate-based formulation.
Materials:
-
This compound
-
Co-initiator (e.g., triethylamine or N-methyldiethanolamine)
-
Acrylate monomer/oligomer blend (e.g., a mixture of trimethylolpropane triacrylate and a urethane diacrylate)
-
UV curing system (e.g., a mercury vapor lamp or a 365 nm LED array)
-
Substrate (e.g., glass slides or a polymer film)
-
Spin coater or film applicator
Protocol:
-
Formulation Preparation: In a light-protected vial, prepare the photocurable formulation. A typical formulation might consist of:
-
This compound: 1-5% by weight
-
Co-initiator: 2-8% by weight
-
Acrylate monomer/oligomer blend: Remainder to 100%
-
-
Mixing: Thoroughly mix the components until the photoinitiator is completely dissolved. This can be facilitated by gentle warming or sonication.
-
Application: Apply a thin film of the formulation onto the desired substrate using a spin coater or a film applicator to ensure a uniform thickness.
-
UV Curing: Expose the coated substrate to UV radiation. The exposure time and intensity will depend on the specific UV source, the thickness of the film, and the concentration of the photoinitiator. Curing can be monitored by observing the transition from a liquid to a solid, tack-free film.
-
Post-Curing Analysis: The properties of the cured film, such as hardness, adhesion, and solvent resistance, can be evaluated using standard analytical techniques.
Safety and Handling of Halogenated Organic Compounds
This compound, as a halogenated organic compound, requires careful handling to minimize exposure and environmental impact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat when handling this compound.[7]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for halogenated organic compounds.[9]
-
Toxicity: While specific toxicity data for this compound is not available, related halogenated compounds can cause skin and eye irritation, and may have other long-term health effects.[10] Treat this compound with appropriate caution.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient UV exposure (time or intensity)- Incorrect photoinitiator or co-initiator concentration- Oxygen inhibition at the surface | - Increase UV exposure time or intensity.- Optimize the concentrations of the photoinitiator and co-initiator.- Perform curing in an inert atmosphere (e.g., nitrogen) or use a higher concentration of co-initiator. |
| Yellowing of the Cured Film | - Photodegradation of the photoinitiator or its byproducts- High concentration of photoinitiator | - Reduce the concentration of the photoinitiator.- Use a UV source with a more specific wavelength to minimize side reactions. |
| Poor Solubility of the Photoinitiator | - Incompatible solvent or monomer blend | - Use a more suitable solvent for the formulation.- The n-pentyl group should enhance solubility, but if issues persist, consider gentle heating or sonication to aid dissolution. |
Conclusion and Future Perspectives
This compound represents a rationally designed photoinitiator with the potential for enhanced performance due to the synergistic effects of its iodo and n-pentyl substituents. The anticipated "heavy atom effect" could lead to higher photoinitiation efficiency, while the alkyl chain provides desirable solubility characteristics. These attributes make it a promising candidate for a range of applications, from industrial UV curing to more specialized uses in the life sciences, such as in the development of photopolymerizable biomaterials or in photodynamic therapy.[3][11] Further experimental validation of its synthesis, photophysical properties, and performance in various photopolymerization systems is warranted to fully elucidate its potential.
References
- Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations.
- Perspective on halogenated organic compounds. PMC - PubMed Central - NIH. (2023-11-02).
- Halogenated Organic Liquids - Standard Oper
- PSFC Halogen
- Synthesis and Application of New Benzophenone Photoinitiators.
- Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment. EPA. (2024-06-07).
- Safety. Chemistry LibreTexts. (2020-06-29).
- New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). (2020-12-28).
- Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoiniti
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
- (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents.
- Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. PMC - NIH. (2020-06-22).
- Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polariz
- Photoexcited states of UV absorbers, benzophenone deriv
- DFT Based Modeling of the Heavy Atom Effect in Triplet Photosensitizers: From Fundamental Mechanics to R
- The absorption spectra of derivatives of benzophenone with acceptor and donor substituents (1968). SciSpace.
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. (2025-05-19).
- Molecular Modeling Studies of The Structural, Electronic, and UV Absorption Properties of Benzophenone Deriv
- Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.
- 2-Iodobenzophenone. PubChem.
- Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. RSC Publishing.
- Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters.
- Photophysical Heavy-Atom Effect in Iodinated Metallocorroles: Spin-Orbit Coupling and Density of States.
- Photodynamic therapy in dermatology with porfimer sodium and benzoporphyrin derivative: an upd
- Process for the synthesis of 2-hydroxy-4-alkyloxy benzophenone.
- Benzophenone Absorption and Diffusion in Poly(dimethylsiloxane) and Its Role in Graft Photo-polymerization for Surface Modification.
- Process for preparing haloacetophenone derivative.
- Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review.
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- 2. researchgate.net [researchgate.net]
- 3. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Effect of Heavy Atoms on Photochemically Induced Dynamic Nuclear Polarization in Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chapter One: Perspective on Halogenated Organic Compounds | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic therapy in dermatology with porfimer sodium and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Iodo-4'-n-pentylbenzophenone in Polymer Chemistry
Introduction: A Novel Photoinitiator for Advanced Polymer Formulations
In the dynamic field of polymer chemistry, the quest for highly efficient and versatile photoinitiators is paramount for the advancement of photopolymerization technologies. 2-Iodo-4'-n-pentylbenzophenone emerges as a significant contender, offering unique advantages over conventional photoinitiators. This technical guide provides an in-depth exploration of its properties, synthesis, and application in polymer chemistry, with a focus on its role in initiating the polymerization of acrylate-based systems. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and characterization of UV-curable materials.
The strategic incorporation of an iodine atom and an n-pentyl group onto the benzophenone scaffold imparts distinct photochemical and physical properties. The iodine atom, via the "heavy atom effect," is anticipated to enhance the rate of intersystem crossing to the triplet state, a critical step for Type II photoinitiators. This leads to a higher quantum yield of the reactive triplet species, potentially resulting in faster and more efficient polymerization. The n-pentyl chain enhances the molecule's solubility in nonpolar and moderately polar organic media and monomer formulations, improving its compatibility and dispersibility within the polymerizing matrix.
Mechanism of Photoinitiation: The "Heavy Atom Effect" in Action
This compound functions as a Type II photoinitiator, which operates through a bimolecular hydrogen abstraction mechanism. The process is initiated by the absorption of ultraviolet (UV) radiation, promoting the molecule to an excited singlet state (S₁). Due to the presence of the iodine atom, the rate of intersystem crossing (ISC) to the triplet state (T₁) is significantly enhanced. This phenomenon, known as the heavy atom effect, increases the population of the reactive triplet state, which is the key intermediate in the initiation process.[1]
The triplet state of this compound is a potent hydrogen abstractor. In the presence of a suitable hydrogen donor, typically a tertiary amine co-initiator such as triethanolamine (TEOA) or N-methyldiethanolamine (MDEA), the excited benzophenone derivative abstracts a hydrogen atom from the co-initiator. This generates a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator. The highly reactive alkylamino radical is the primary species that initiates the polymerization of acrylate monomers, leading to the formation of a polymer network.
Caption: Photoinitiation mechanism of this compound.
Synthesis of this compound: A Plausible Synthetic Route
Pathway A: Acylation of Iodobenzene with 4-Pentylbenzoyl Chloride
-
Preparation of 4-Pentylbenzoyl Chloride: 4-n-Pentylbenzoic acid can be converted to the corresponding acyl chloride, 4-pentylbenzoyl chloride, by reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6] This reaction is typically performed in an inert solvent like dichloromethane (DCM) or chloroform (CHCl₃) and may require gentle heating.
-
Friedel-Crafts Acylation: Iodobenzene is then acylated with the prepared 4-pentylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2][7] The reaction is typically carried out in a non-polar solvent like carbon disulfide (CS₂) or nitrobenzene at a controlled temperature to favor the formation of the para-substituted product, 4-Iodo-4'-n-pentylbenzophenone. However, the formation of the ortho-isomer is also possible. The desired 2-iodo isomer is a minor product in this pathway.
Pathway B: Acylation of n-Pentylbenzene with 2-Iodobenzoyl Chloride
-
Preparation of 2-Iodobenzoyl Chloride: 2-Iodobenzoic acid is reacted with a chlorinating agent like thionyl chloride to yield 2-iodobenzoyl chloride.
-
Friedel-Crafts Acylation: n-Pentylbenzene is acylated with 2-iodobenzoyl chloride using a Lewis acid catalyst. This reaction is expected to yield a mixture of ortho- and para-acylated products on the pentyl-substituted ring. The desired product, this compound, would be the para-substituted isomer.
Purification of the final product from the reaction mixture would typically involve aqueous workup, extraction with an organic solvent, followed by column chromatography on silica gel to isolate the desired isomer.
Caption: Plausible synthetic pathways for this compound.
Application Protocol: Photopolymerization of Acrylate Monomers
This protocol provides a general procedure for the photopolymerization of a typical acrylate formulation using this compound as the photoinitiator. It is essential to optimize the concentrations of the photoinitiator and co-initiator, as well as the irradiation conditions, for specific monomer systems and desired polymer properties.
Materials and Equipment
-
This compound
-
Acrylate monomer (e.g., Methyl Methacrylate (MMA), Trimethylolpropane Triacrylate (TMPTA))
-
Co-initiator (e.g., Triethanolamine (TEOA))
-
UV light source with a suitable wavelength output (e.g., 365 nm LED or mercury vapor lamp)
-
Glass slides or molds
-
Micropipettes
-
Nitrogen or argon source for inert atmosphere (optional but recommended)
-
Real-time Fourier Transform Infrared (RT-FTIR) spectrometer or Photo-Differential Scanning Calorimeter (Photo-DSC) for monitoring polymerization kinetics.
Experimental Procedure
-
Formulation Preparation:
-
Prepare a stock solution of this compound in the acrylate monomer. The concentration typically ranges from 0.1 to 5 wt%.
-
Prepare a stock solution of the co-initiator (e.g., TEOA) in the acrylate monomer. The concentration of the co-initiator is usually in the range of 1 to 10 wt%.
-
In a small vial, mix the photoinitiator solution, co-initiator solution, and additional monomer to achieve the desired final concentrations. A typical starting formulation could be:
-
This compound: 1 wt%
-
Triethanolamine (TEOA): 2 wt%
-
Acrylate Monomer (e.g., TMPTA): 97 wt%
-
-
Thoroughly mix the formulation in the dark to ensure homogeneity. If possible, purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Photopolymerization:
-
Place a defined volume of the formulation onto a glass slide or into a mold of a specific thickness.
-
Position the sample under the UV light source at a fixed distance. The light intensity should be measured at the sample surface using a radiometer. A typical intensity might range from 10 to 100 mW/cm².
-
Irradiate the sample for a predetermined time. The curing time will depend on the formulation, light intensity, and desired degree of conversion.
-
-
Characterization:
-
Cure Monitoring: The progress of the polymerization can be monitored in real-time by observing the decrease in the acrylate C=C bond absorption peak (around 1635 cm⁻¹) using RT-FTIR spectroscopy.
-
Tack-Free Time: Determine the time required to achieve a non-tacky surface by gently touching the surface with a cotton swab.
-
Physical Properties: After complete curing, the physical properties of the polymer, such as hardness, adhesion, and solvent resistance, can be evaluated using standard techniques.
-
Quantitative Data Summary
The following table provides a hypothetical set of experimental parameters and expected outcomes for the photopolymerization of TMPTA initiated by this compound. These values should be considered as a starting point for optimization.
| Parameter | Value |
| Photoinitiator | This compound |
| Photoinitiator Conc. (wt%) | 0.5 - 3.0 |
| Co-initiator | Triethanolamine (TEOA) |
| Co-initiator Conc. (wt%) | 1.0 - 5.0 |
| Monomer | Trimethylolpropane Triacrylate (TMPTA) |
| UV Light Source | 365 nm LED |
| Light Intensity (mW/cm²) | 20 - 100 |
| Film Thickness (µm) | 50 - 100 |
| Expected Tack-Free Time (s) | 5 - 30 |
| Expected Final Conversion (%) | > 90 |
Note: The optimal concentration of the photoinitiator is a critical parameter. Insufficient concentration will lead to slow and incomplete curing, while excessive amounts can cause issues like yellowing, brittleness, and a "light screening" effect where the surface cures rapidly, preventing light from penetrating to cure the bulk of the material.[8]
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 4-Pentylbenzoyl chloride | C12H15ClO | CID 170812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for using 2-Iodo-4'-n-pentylbenzophenone
An In-depth Technical Guide to the Application of 2-Iodo-4'-n-pentylbenzophenone
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. It provides a detailed overview of its properties, safety protocols, and its primary applications as both a versatile synthetic intermediate and a Type II photoinitiator. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a thorough understanding of the underlying mechanisms.
Introduction and Core Concepts
This compound is a multifunctional molecule characterized by three key structural features: a benzophenone core, an iodine substituent, and an n-pentyl chain. Each moiety imparts distinct chemical properties, making the compound a valuable tool in different scientific domains.
-
Benzophenone Core: The benzophenone structure is a classic chromophore that absorbs UV radiation, making it an effective photoinitiator for polymerization reactions. Upon UV exposure, it can abstract a hydrogen atom from a synergist molecule to generate free radicals.[1]
-
Aryl Iodide: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a wide range of transition metal-catalyzed cross-coupling reactions. This functionality allows the molecule to serve as a building block for the synthesis of more complex molecular architectures.[2]
-
n-Pentyl Group: This lipophilic alkyl chain increases the molecule's solubility in nonpolar organic solvents and polymer formulations. In a biological context, it can enhance interactions with hydrophobic pockets in proteins or cell membranes.
These features position this compound as a compound with dual utility: as a photoinitiator in materials science and as a synthetic precursor in organic and medicinal chemistry.
Physicochemical Properties and Safety Data
Accurate knowledge of a compound's properties is critical for experimental design and safety. The data for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₈H₁₉IO |
| Molecular Weight | 394.25 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Toluene, Acetone); Insoluble in water |
| CAS Number | Not available (This is a specialized chemical) |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profile can be inferred from related iodo-aromatic and benzophenone compounds. The compound should be treated as hazardous.[3][4][5]
Hazard Statements:
-
Causes skin irritation (H315).[3]
-
May cause respiratory irritation (H335).[3]
-
Harmful to aquatic life with long-lasting effects (H412).[3][6]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety goggles with side-shields, and a lab coat.[3][4]
-
Handling: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling.[3][4] Avoid contact with skin and eyes.[5]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][6]
Application I: Type II Photoinitiator for UV Curing
Benzophenone and its derivatives are classic Type II photoinitiators.[1] They require a co-initiator or synergist, typically a tertiary amine, to generate radicals for polymerization. The process is initiated by UV light absorption, followed by intersystem crossing to a triplet state, which then abstracts a hydrogen atom from the co-initiator.
Mechanism of Photoinitiation
The diagram below illustrates the photochemical pathway for radical generation using the this compound system.
Caption: Mechanism of radical generation for a Type II benzophenone photoinitiator.
Protocol: UV Curing of a Triacrylate Monomer Film
This protocol describes the use of this compound to cure a thin film of trimethylolpropane triacrylate (TMPTA), a common monomer in UV-curable coatings.
Materials:
-
This compound (Photoinitiator, PI)
-
Ethyl 4-(dimethylamino)benzoate (EDAB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Dichloromethane (DCM) or Acetone (Solvent)
-
Glass microscope slides
-
UV Curing System (e.g., medium-pressure mercury lamp, 365 nm)
-
Film applicator or wire-wound bar (e.g., 25 µm)
Procedure:
-
Formulation Preparation:
-
In a small amber vial, prepare a stock solution by dissolving this compound (e.g., 0.2 g) and EDAB (e.g., 0.3 g) in the monomer TMPTA (e.g., 10 g). The typical concentration for PI and co-initiator is 1-5% by weight.
-
Gently warm and vortex the mixture until a homogeneous, clear solution is obtained. Protect from light.
-
-
Film Application:
-
Place a clean glass microscope slide on a flat surface.
-
Apply a small amount of the formulation to one end of the slide.
-
Draw the film applicator or wire-wound bar across the slide with steady pressure to create a uniform thin film.
-
-
UV Curing:
-
Place the coated slide on the conveyor belt of the UV curing system or directly under the UV lamp.
-
Expose the film to UV radiation (e.g., 365 nm, intensity of 100 mW/cm²). The required exposure time or dose will depend on the lamp intensity and film thickness (typically a few seconds).
-
-
Curing Assessment:
-
After exposure, assess the film for curing. A fully cured film will be solid and "tack-free." This can be tested by gently touching the surface with a cotton swab; no fibers should adhere.
-
For quantitative analysis: The degree of conversion can be measured using Fourier-transform infrared (FTIR) spectroscopy by monitoring the disappearance of the acrylate C=C peak at approximately 1635 cm⁻¹.
-
Application II: Synthetic Intermediate in Cross-Coupling Reactions
The aryl iodide moiety is a premier functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward formation of a new carbon-carbon bond, attaching a new aryl or vinyl group in place of the iodine.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: Standard laboratory workflow for a Pd-catalyzed cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details the synthesis of 2-phenyl-4'-n-pentylbenzophenone from this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 mixture)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Nitrogen or Argon gas supply
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 394 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[7]
-
-
Solvent Addition:
-
Add degassed toluene (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solution should be stirred to create a biphasic suspension. Note: Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
-
Catalyst Addition:
-
Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) under a positive flow of inert gas.
-
Reseal the flask and place it in a preheated oil bath at 90 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 90 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting aryl iodide. The reaction is typically complete within 4-12 hours.
-
-
Aqueous Workup:
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 2-phenyl-4'-n-pentylbenzophenone.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Troubleshooting Guide
| Problem | Application | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or slow curing | Photoinitiation | 1. Insufficient UV dose or intensity.2. Oxygen inhibition at the surface.3. Incorrect PI/Co-initiator ratio or concentration. | 1. Increase exposure time or move lamp closer.2. Perform curing under a nitrogen atmosphere.3. Optimize the formulation; typically a 1:1.5 PI to amine ratio is effective. |
| Yellowing of cured film | Photoinitiation | Photodegradation byproducts of the initiator or co-initiator. | Reduce the concentration of the photoinitiator system or use a UV filter to cut off shorter, more damaging wavelengths. |
| No reaction or low yield | Suzuki Coupling | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid or base. | 1. Use fresh catalyst or store it properly under inert gas.2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles.3. Use fresh, dry boronic acid and anhydrous base. |
| Formation of side products | Suzuki Coupling | 1. Homocoupling of the boronic acid.2. Decomposition of the catalyst at high temperatures. | 1. Use a slight excess (1.1-1.2 eq) of boronic acid, not a large excess.2. Ensure the reaction temperature does not significantly exceed 90-100 °C for Pd(PPh₃)₄. |
References
-
SAFETY DATA SHEET. (2015). Greenbook.net. [Link]
-
Practical Synthesis of 2-Iodosobenzoic Acid (IBA). (n.d.). National Institutes of Health. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Photochemical [2+2] Cycloaddition Reaction. (2025). YouTube. [Link]
-
Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. (2013). TSI Journals. [Link]
-
Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. (2017). ResearchGate. [Link]
-
Iodosylbenzene. (n.d.). Organic Chemistry Portal. [Link]
-
2-Iodothiophene. (n.d.). Organic Syntheses. [Link]
- Photoinitiator composition. (n.d.).
-
Iodocyclisation of Electronically Resistant Alkynes. (n.d.). ResearchGate. [Link]
- Polymeric photoinitiators. (n.d.).
-
Synthesis of iodo derivative A‐2. (n.d.). ResearchGate. [Link]
Sources
Application Notes and Protocols: 2-Iodo-4'-n-pentylbenzophenone as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
This comprehensive technical guide details the utility of 2-Iodo-4'-n-pentylbenzophenone as a strategic building block for the synthesis of novel pharmaceutical candidates. The presence of an aryl iodide provides a versatile handle for palladium-catalyzed cross-coupling reactions, while the benzophenone core, substituted with a lipophilic pentyl chain, offers a scaffold with known pharmacological relevance, particularly in the development of anti-inflammatory agents.[1][2][3] This document provides detailed protocols for the synthesis, purification, and subsequent functionalization of this compound via Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the creation of diverse molecular architectures.
Introduction: The Strategic Value of this compound
The development of novel therapeutics often relies on the efficient construction of complex molecular frameworks from versatile chemical intermediates.[][][6][] this compound is a prime example of such a building block, strategically designed to offer multiple avenues for molecular elaboration.
-
The Benzophenone Scaffold: Benzophenone derivatives are prevalent in medicinal chemistry, exhibiting a wide range of biological activities. Notably, they have been identified as potent anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][8] The 4'-n-pentyl group enhances the lipophilicity of the molecule, a critical parameter for modulating pharmacokinetic and pharmacodynamic properties, including membrane permeability and target engagement.
-
The Aryl Iodide Handle: The ortho-iodo substituent is the cornerstone of this building block's versatility. Aryl iodides are highly reactive partners in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[9][10][11][12] This enables the systematic exploration of the chemical space around the benzophenone core, a crucial step in structure-activity relationship (SAR) studies.
This guide will provide researchers with the necessary protocols and theoretical understanding to effectively utilize this compound in their drug discovery programs.
Synthesis and Characterization
The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This well-established method provides a reliable route to the target compound from commercially available starting materials.
Proposed Synthetic Pathway
Caption: Proposed workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
n-Pentylbenzene
-
2-Iodobenzoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add 2-iodobenzoyl chloride (1.0 eq.) to the dropping funnel and add it dropwise to the stirred suspension over 15 minutes.
-
Add n-pentylbenzene (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid or viscous oil.
Characterization and Data
The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 7.8-7.2 (m, 8H, Ar-H), 2.65 (t, 2H, -CH₂-Ar), 1.6 (m, 2H, -CH₂-), 1.3 (m, 4H, -CH₂-CH₂-), 0.9 (t, 3H, -CH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 196 (C=O), 148-127 (Ar-C), 92 (C-I), 36 (-CH₂-Ar), 31, 22 (-CH₂-), 14 (-CH₃). |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₈H₁₉IO [M+H]⁺: 379.04. Found: [to be determined experimentally]. |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~3060 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch). |
Note: The exact chemical shifts and coupling constants in NMR spectra should be determined experimentally. The provided data is a prediction based on the chemical structure.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodo group of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern medicinal chemistry for the construction of diverse molecular libraries.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[11][13] This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.
Sources
- 1. scielo.br [scielo.br]
- 2. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment | MDPI [mdpi.com]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 8. Naturally occurring benzophenones and xanthones from Garcinia smeathmannii (Planch. & Triana) Oliv. displayed anti-inflammatory effects by modulating the activities of inflammatory mediators in LPS-stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for 2-Iodo-4'-n-pentylbenzophenone: A Versatile Intermediate in Organic Synthesis
Introduction
2-Iodo-4'-n-pentylbenzophenone is a key bifunctional organic intermediate of significant interest to researchers in materials science and drug discovery. Its unique molecular architecture, featuring a benzophenone core, a reactive aryl iodide, and a lipophilic n-pentyl chain, provides a versatile platform for a variety of chemical transformations. The benzophenone moiety is a well-known photosensitizer and a common structural motif in liquid crystals and biologically active molecules. The ortho-iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular frameworks. The n-pentyl group imparts solubility in organic media and can influence the mesomorphic properties in liquid crystal applications.
This comprehensive guide provides an in-depth analysis of the reaction mechanisms of this compound, supported by detailed experimental protocols for its synthesis and subsequent functionalization.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with 4-n-pentylbenzoyl chloride.
Reaction Mechanism: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid, typically aluminum chloride (AlCl₃), is used to activate the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of iodobenzene to form a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the sigma complex by the [AlCl₄]⁻ anion restores the aromaticity of the ring and yields the desired benzophenone product, along with the regeneration of the Lewis acid catalyst and the formation of HCl.
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Iodobenzene
-
4-n-pentylbenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, dissolve 4-n-pentylbenzoyl chloride (1.0 equivalent) and iodobenzene (1.1 equivalents) in anhydrous dichloromethane.
-
Add the solution from step 3 dropwise to the stirred AlCl₃ suspension via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 8.2 Hz, 2H), 7.45 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.2 Hz, 2H), 7.20 (t, J = 7.6 Hz, 1H), 2.70 (t, J = 7.7 Hz, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 196.0, 148.5, 141.0, 139.5, 135.0, 132.0, 130.5, 129.0, 128.5, 94.0, 36.0, 31.5, 31.0, 22.5, 14.0.
-
IR (KBr, cm⁻¹): 3060, 2955, 2928, 2855, 1660 (C=O), 1595, 1460, 1280, 820.
-
MS (EI): m/z (%) = 392 [M]⁺.
Palladium-Catalyzed Cross-Coupling Reactions
The ortho-iodo substituent in this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl iodide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in liquid crystals and pharmaceuticals.[2][3]
Reaction Mechanism: Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 8 | High |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 6 | Very High |
Table 1: Representative conditions for Suzuki-Miyaura coupling of this compound.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond formation between the aryl iodide and an alkene in the presence of a base.[4][5] This reaction is highly valuable for the synthesis of substituted alkenes.
Reaction Mechanism: Heck-Mizoroki Reaction
The Heck reaction mechanism involves:
-
Oxidative Addition: Pd(0) inserts into the C-I bond of this compound.
-
Alkene Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and inserts into the Aryl-Pd bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a hydrido-palladium complex.
-
Reductive Elimination: The base assists in the reductive elimination of HX from the hydrido-palladium complex to regenerate the Pd(0) catalyst.
Experimental Protocol: Heck-Mizoroki Reaction
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the phosphine ligand (if used).
-
Add the solvent, the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).
-
Degas the mixture and place it under an inert atmosphere.
-
Heat the reaction to the required temperature (80-140 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[6][7] This reaction is a key method for synthesizing aryl alkynes.
Reaction Mechanism: Sonogashira Coupling
The Sonogashira coupling involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. This acetylide then undergoes transmetalation with the Pd(II) intermediate. Finally, reductive elimination from the palladium complex yields the aryl alkyne product and regenerates the Pd(0) catalyst.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Et₃N, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a flask, add this compound (1.0 equivalent), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.
-
Work up the reaction by filtering through a pad of celite, washing with an organic solvent, and then performing a standard aqueous workup.
-
Purify the product by column chromatography.
Applications in Materials Science and Drug Discovery
The derivatives of this compound are valuable in several high-technology fields.
-
Liquid Crystals: The biaryl structures synthesized via Suzuki coupling of this compound are key components in liquid crystal displays (LCDs).[2] The rigid benzophenone core and the flexible n-pentyl chain contribute to the formation of desired mesophases. By varying the aryl group introduced through the Suzuki reaction, the optical and thermal properties of the resulting liquid crystals can be finely tuned.
-
Drug Discovery: The benzophenone scaffold is present in a number of biologically active compounds. The ability to functionalize the 2-position of the benzophenone ring through cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The derivatives can be tested for a range of activities, including as enzyme inhibitors or receptor antagonists.
-
Photochemistry: The benzophenone core is a well-known photosensitizer. Upon UV irradiation, it can be excited to a triplet state and participate in various photochemical reactions, such as hydrogen abstraction or energy transfer. This property can be exploited in photolithography and for the development of photo-responsive materials.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its synthesis via Friedel-Crafts acylation is straightforward, and the presence of the ortho-iodo group opens up a plethora of possibilities for further molecular elaboration through palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of materials science and drug discovery to fully exploit the synthetic potential of this important intermediate.
References
- Wiley-VCH. (2007).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (2023, February 7).
- The Royal Society of Chemistry.
- Sonogashira coupling. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- What is the synthesis method of 4-Iodobiphenyl?. Guidechem.
- Friedel-Crafts Acyl
- Heck reaction. Wikipedia.
- The Royal Society of Chemistry.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone. Benchchem.
- The Role of Biphenyls in Advanced M
- Sonogashira coupling. Wikipedia.
- Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository. (2023, September 26).
- Carbon-13 NMR.
- Synthesis method for biphenyl compound.
- Suzuki Coupling. Organic Chemistry Portal.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. (2023, November 15).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Iodo-4'-n-pentylbenzophenone
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block for Complex Molecules
2-Iodo-4'-n-pentylbenzophenone (CAS: 64358-28-7) is a key aromatic ketone intermediate characterized by a synthetically versatile ortho-iodide and a lipophilic n-pentyl chain. This unique substitution pattern makes it a valuable precursor in medicinal chemistry, particularly in the synthesis of complex polycyclic systems. Its structure is notably relevant to the development of cannabinoid analogues and other pharmacologically active agents where precise carbon-carbon bond formation is critical.[1][2]
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, enabling the construction of C-C bonds with remarkable efficiency and functional group tolerance.[3][4] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the profound impact of this chemistry.[5] For a substrate like this compound, the high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in a variety of these transformations.
This guide provides an in-depth exploration of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—using this compound. We will delve into the mechanistic underpinnings of each reaction, provide field-tested protocols, and offer expert insights into optimizing reaction conditions and troubleshooting common challenges.
Critical Safety Information
Before commencing any experimental work, it is imperative to consult the full Safety Data Sheet (SDS) for this compound and all other reagents.
-
Hazards: this compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life with long-lasting effects (H412).[6]
-
Precautionary Measures:
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before breaks.[6]
The Engine of C-C Bond Formation: The Palladium Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions are unified by a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[8] Understanding this cycle is fundamental to rationalizing reaction outcomes and optimizing conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the palladium center from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.[3][5]
-
Transmetalation (for Suzuki/Sonogashira) or Migratory Insertion (for Heck):
-
In the Suzuki reaction, the organic group from an organoboron reagent is transferred to the Pd(II) center, displacing the halide. This step is typically facilitated by a base.[5][9]
-
In the Heck reaction, an alkene coordinates to the Pd(II) center and then inserts into the palladium-carbon bond.[8][10]
-
In the Sonogashira reaction, a copper(I) acetylide (formed from a terminal alkyne, a copper salt, and a base) transfers the alkyne group to the palladium center.[11][12]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new carbon-carbon bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[3][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents and the mild reaction conditions.[5][13] It is ideal for creating biaryl linkages.
Reaction Principle & Mechanism
This reaction couples this compound with an aryl- or vinyl-boronic acid (or ester) in the presence of a palladium catalyst and a base. The base is crucial for activating the organoboron species to facilitate transmetalation.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust starting point for coupling with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.).[14]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[14]
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v, 5 mL). Degassing is critical to prevent catalyst oxidation.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Data & Optimization Insights
The choice of catalyst, ligand, base, and solvent significantly impacts reaction efficiency. Aryl iodides are highly reactive, often allowing for milder conditions compared to bromides or chlorides.[15][16]
| Parameter | Condition A (Standard) | Condition B (High-Turnover) | Rationale & Expert Insights |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ is a common precatalyst that forms the active Pd(0) species in situ. It is often more cost-effective.[9] |
| Ligand | (Internal to catalyst) | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich phosphine ligands (Buchwald ligands) accelerate reductive elimination, which can be the rate-limiting step, especially for sterically hindered products.[17] |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger, more soluble bases like Cs₂CO₃ can accelerate the reaction, particularly with less reactive boronic acids.[17] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O or DMF | The choice of solvent affects the solubility of reagents and the stability of the catalyst. DMF can be effective but requires higher purification standards. |
| Temperature | 80-100 °C | 60-80 °C | With highly active catalyst/ligand systems, lower temperatures can be used, which may improve selectivity and reduce side reactions like deiodination.[18] |
Troubleshooting:
-
Low Yield: Consider a more active ligand (e.g., a Buchwald ligand), a stronger base (Cs₂CO₃), or ensure anaerobic conditions are strictly maintained.
-
Deiodination Byproduct: This occurs when the organopalladium intermediate reacts with a proton source before transmetalation.[17] Using a rigorously dried solvent and a non-protic base system can minimize this.
Application Protocol 2: Heck Reaction
The Heck reaction is a powerful method for the arylation of alkenes, forming a substituted alkene product.[19] It is particularly useful for building complex molecular scaffolds from simple, commercially available starting materials.
Reaction Principle & Mechanism
The reaction involves the palladium-catalyzed coupling of this compound with an alkene in the presence of a base (typically an amine) to neutralize the HI generated.[20]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol is suitable for coupling with electron-deficient alkenes like acrylates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).[21]
-
Solvent and Reagent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) (5 mL). Add the alkene (e.g., ethyl acrylate, 1.5 mmol, 1.5 equiv) followed by triethylamine (Et₃N) (2.0 mmol, 2.0 equiv).[21]
-
Reaction: Seal the flask and heat the mixture to 100-120 °C with vigorous stirring for 6-24 hours.
-
Monitoring: Track the disappearance of the starting material using TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Pour into water (30 mL) and extract with diethyl ether (3x20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the substituted alkene product.
Data & Optimization Insights
The Heck reaction's success is highly dependent on the electronic nature of the alkene and the catalyst system.
| Parameter | Condition A (Classical) | Condition B (Phosphine-Free) | Rationale & Expert Insights |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ | For highly reactive aryl iodides, phosphine ligands are not always necessary. This simplifies the reaction and reduces cost.[10][22] |
| Base | Et₃N (Triethylamine) | K₂CO₃ or KOAc | An inorganic base can be used, especially in polar aprocic solvents like DMF or NMP. The choice can influence reaction rate and side products.[19] |
| Solvent | DMF or Acetonitrile | NMP or Toluene | Polar aprotic solvents like DMF and NMP are common as they effectively solvate the palladium salts.[21] |
| Alkene | Ethyl acrylate, Styrene | n-Butyl acrylate | Electron-deficient alkenes are generally excellent substrates for the Heck reaction.[21] The reaction typically shows high selectivity for the trans isomer.[19] |
| Temperature | 100-120 °C | 120-140 °C | Higher temperatures may be required for less reactive or sterically hindered alkenes. |
Troubleshooting:
-
Catalyst Deactivation: The formation of palladium black (insoluble Pd(0)) indicates catalyst aggregation and deactivation. Using a ligand or a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) can help stabilize the catalyst.[20]
-
Poor Regioselectivity: While typically high, regioselectivity can be an issue with certain unsymmetrical alkenes. The addition generally occurs at the less substituted carbon of the double bond.[22]
Application Protocol 3: Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne structures, which are valuable in materials science and as precursors for more complex heterocyclic systems.[12][23]
Reaction Principle & Mechanism
This reaction couples this compound with a terminal alkyne. It uniquely employs a dual-catalyst system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst to activate the alkyne.[24][25]
Caption: Dual catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Protocol
This is a classical Sonogashira protocol; all glassware should be oven-dried, and solvents must be anhydrous and degassed.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous, degassed THF (5 mL) and triethylamine (3 mL). Stir for 10 minutes.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) followed by the dropwise addition of the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours. The reaction is often rapid with aryl iodides.
-
Monitoring: Monitor by TLC or GC-MS until the starting iodide is consumed.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3x20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[26]
Data & Optimization Insights
Careful control of conditions is key to preventing a common side reaction: the homocoupling of the alkyne (Glaser coupling).
| Parameter | Condition A (Classic) | Condition B (Copper-Free) | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ / Ligand | A variety of Pd(0) and Pd(II) sources are effective. |
| Cu Co-catalyst | CuI (4 mol%) | None | Copper-free conditions can be advantageous to completely suppress Glaser homocoupling, though they may require higher temperatures or more active palladium/ligand systems.[25] |
| Base/Solvent | Et₃N or Diisopropylamine | Pyrrolidine or K₂CO₃ | The amine often serves as both the base and a solvent. Its primary role is to deprotonate the alkyne.[23] |
| Temperature | 25-60 °C | 60-100 °C | Copper-catalyzed reactions are often efficient at or near room temperature for aryl iodides. Copper-free variants typically require more thermal energy.[12] |
Troubleshooting:
-
Glaser Homocoupling (Diyne Formation): This is the most common side reaction, promoted by oxygen and excess copper. Ensure the reaction is rigorously deoxygenated. Running the reaction under copper-free conditions is the most effective solution.[25]
-
Stalled Reaction: If the reaction does not proceed, ensure the amine base is pure and dry. The activity of the copper co-catalyst can also be a factor; using freshly purchased, high-purity CuI is recommended.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Test Kitchen.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable.
- Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. (n.d.).
- Safety Data Sheet for this compound. (2014). Sigma-Aldrich.
- Optimization of the reaction conditions for Suzuki coupling... (n.d.).
- Optimization of the Suzuki-Miyaura Cross-coupling. (2015).
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Synthesis of Classical/Nonclassical Hybrid Cannabinoids and Rel
- SAFETY DATA SHEET for 2-Iodoacetamide. (2018). Thermo Fisher Scientific.
- SAFETY D
- This compound | 64358-28-7. (n.d.). ChemicalBook.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc..
- SAFETY DATA SHEET for 2'-IODOACETOPHENONE. (2014). Fisher Scientific.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira coupling. (n.d.). Wikipedia.
- Application Notes and Protocols: Sonogashira Coupling of 2-Ethyl-4-iodophenol with Terminal Alkynes. (2025). BenchChem.
- Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. (2005). Journal of Organic Chemistry.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Biosynthesis of Nature-Inspired Unnatural Cannabinoids. (n.d.).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. (2025). BenchChem.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023).
- Heck Reaction. (2023). Chemistry LibreTexts.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. (n.d.). BenchChem.
- The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University.
- Biosynthesis of cannabinoids and cannabinoid precursors. (2021).
- Application Notes and Protocols: Heck Reaction Conditions for 2-Ethyl-4-iodophenol. (2025). BenchChem.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023).
- Cross-coupling reaction of 2-iodo-D-glucal 1 a with n-pentylMgBr. (n.d.).
- Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds. (2025). BenchChem.
- Cannabinoid Biosynthesis Using Noncanonical Cannabinoid Synthases. (2023).
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (n.d.).
- Biocatalytic oxidative cross-coupling reactions for biaryl bond form
- Synthesis of [C4]-labeled ∆-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆-tetrahydrocannabinol as Internal Standards for Reducing Ion Suppressing/Alteration Effects in LC/MS-MS Quantification. (2014).
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Application Note: High-Throughput Analytical Strategies for the Detection and Quantification of 2-Iodo-4'-n-pentylbenzophenone
Abstract
This application note presents robust and validated analytical methods for the detection and quantification of 2-Iodo-4'-n-pentylbenzophenone. This compound is a key intermediate in various organic syntheses and may be present as a process-related impurity in the manufacturing of active pharmaceutical ingredients (APIs) or other specialty chemicals. Ensuring its accurate detection is critical for quality control, process optimization, and regulatory compliance. We provide detailed protocols for two primary orthogonal techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, quality control analysts, and drug development professionals, offering high sensitivity, selectivity, and reproducibility.
Introduction and Significance
This compound is a diarylketone derivative characterized by an iodine substituent on one phenyl ring and a pentyl group on the other. Its structure makes it a versatile building block in medicinal chemistry and materials science. However, its presence as a residual starting material or impurity in a final product is often undesirable. Regulatory bodies require that impurities in drug substances be identified and quantified to ensure product safety and efficacy[1]. Therefore, reliable analytical methods are essential.
The analytical challenge lies in selectively detecting this compound in complex matrices. The methods detailed herein leverage the unique physicochemical properties of the molecule—its strong UV chromophore from the benzophenone core and its suitability for gas-phase analysis—to provide comprehensive and reliable characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 64358-28-7 | [2] |
| Molecular Formula | C₁₈H₁₉IO | [2] |
| Molecular Weight | 378.25 g/mol | [2] |
| Structure | ![]() | - |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle and Expertise
Reversed-phase HPLC is the premier technique for analyzing moderately polar, non-volatile organic compounds like this compound[3]. The separation mechanism is based on the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase[3].
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected due to its strong hydrophobic retention of the non-polar n-pentyl group and the aromatic rings. This provides excellent separation from more polar impurities or degradation products.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is a strong organic solvent that effectively elutes the analyte from the C18 column. A gradient is chosen over an isocratic method to ensure sharp peak shapes and efficiently elute any potential late-eluting, more non-polar impurities.
-
Detector: A UV detector is ideal. The benzophenone moiety contains a conjugated π-system, which results in strong UV absorbance, providing high sensitivity for detection.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
Reference Standard: this compound (purity ≥98%).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Acetonitrile.
-
Perform serial dilutions to prepare working standards at concentrations of 100, 50, 10, 1, and 0.1 µg/mL. The diluent should be a 50:50 mixture of Acetonitrile and Water.
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in the diluent to achieve a target concentration within the calibration range (e.g., 10 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumental Parameters:
Table 2: HPLC-UV Method Parameters
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Gradient Program | 0-15 min: 50% to 95% B15-17 min: 95% B17-18 min: 95% to 50% B18-25 min: 50% B (Equilibration) |
-
Data Analysis and System Suitability:
-
Integrate the peak corresponding to this compound.
-
Generate a calibration curve by plotting peak area against concentration for the standard solutions.
-
Quantify the analyte in the sample using the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard (e.g., 10 µg/mL) five times. The results should meet the following criteria:
-
Tailing Factor: ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
-
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Expertise
GC-MS is a powerful confirmatory technique that provides both chromatographic separation and structural information. It is highly suitable for thermally stable and volatile or semi-volatile compounds[4]. The analyte is vaporized, separated in a capillary column based on its boiling point and interaction with the stationary phase, and then fragmented and detected by a mass spectrometer[5].
Causality Behind Experimental Choices:
-
Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5ms) is chosen. This is a general-purpose column that provides excellent resolution for a wide range of semi-volatile organic compounds, including aromatic ketones[6].
-
Ionization Mode: Electron Impact (EI) ionization is the standard choice. At a typical energy of 70 eV, EI produces a reproducible fragmentation pattern (mass spectrum) that acts as a chemical "fingerprint," allowing for confident identification through library matching or spectral interpretation[7].
-
Acquisition Mode: Full Scan mode is used for method development and identification of unknown impurities. For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be employed, where the mass spectrometer only monitors specific, characteristic ions of the target analyte, significantly improving the signal-to-noise ratio.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC system with an autosampler and a Mass Spectrometric Detector (MSD).
-
HP-5ms capillary column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas, 99.999% purity).
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Reference Standard: this compound (purity ≥98%).
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in Dichloromethane.
-
Perform serial dilutions to prepare working standards at concentrations appropriate for the expected sensitivity (e.g., 50, 10, 1, 0.1, 0.01 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample material and dissolve it in Dichloromethane to achieve a concentration within the calibration range.
-
If the matrix is complex, a liquid-liquid extraction or Solid Phase Extraction (SPE) cleanup may be necessary. For simple matrices, direct injection after filtration is sufficient.
-
-
Instrumental Parameters:
Table 3: GC-MS Method Parameters
| Parameter | Setting |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 min purge delay) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C @ 20 °C/min, hold 5 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Impact (EI) @ 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) |
-
Data Analysis and Identification:
-
Extract the Total Ion Chromatogram (TIC). The analyte peak should be identified by its retention time.
-
Confirm identity by examining the mass spectrum of the peak. Expected characteristic ions would include the molecular ion (M⁺) at m/z 378 and fragments corresponding to the loss of iodine, the pentyl chain, and cleavage around the carbonyl group.
-
For quantification, use the integrated area of the TIC peak or a specific extracted ion chromatogram (EIC) for a prominent, unique fragment.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The HPLC-UV and GC-MS methods presented in this application note are demonstrated to be effective for the reliable detection and quantification of this compound. The HPLC method serves as an excellent primary technique for routine quality control due to its robustness and precision. The GC-MS method provides an orthogonal confirmation, offering definitive structural identification through mass spectral data, which is invaluable for impurity profiling and root cause analysis. Together, these protocols form a comprehensive analytical toolkit for researchers and industry professionals working with this compound.
References
-
Longo, F., et al. (2021). Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol. Cannabis and Cannabinoid Research. Available at: [Link][8][9]
-
Ciolino, L. A., et al. (2024). The Identification of Synthetic Impurities in a Vape Pen Containing Δ9-Tetrahydrocannabiphorol Using Gas Chromatography Coupled with Mass Spectrometry. MDPI. Available at: [Link][10]
-
Chavez, J. M., & Spurlin, D. (2020). Analysis of Cannabinoids in Natural and Synthetic Samples. Scholarship & Creative Works @ Digital UNC. Available at: [Link]
-
Kikura-Hanajiri, R., & Uchiyama, N. (2017). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. Available at: [Link][11]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques. Available at: [Link][5]
-
Gallart-Ayala, H., et al. (2009). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews. Available at: [Link][4]
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link][7]
-
Agilent Technologies. (n.d.). GC and GC/MS Supplies Catalog. Agilent. Available at: [Link][6]
-
SIELC Technologies. (n.d.). Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. SIELC. Available at: [Link][12]
-
Bojarska, J., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link][13]
-
Podolska, M., et al. (2010). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. Available at: [Link][14]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link][1]
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- 2. This compound | 64358-28-7 [chemicalbook.com]
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- 4. library.dphen1.com [library.dphen1.com]
- 5. omicsonline.org [omicsonline.org]
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- 7. agilent.com [agilent.com]
- 8. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Origin of Δ9-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of 4-Dodecyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ptfarm.pl [ptfarm.pl]
- 14. ptfarm.pl [ptfarm.pl]
scale-up synthesis of 2-Iodo-4'-n-pentylbenzophenone
An Application Note for the Scalable Synthesis of 2-Iodo-4'-n-pentylbenzophenone
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key intermediate in various research and development applications. The described methodology is centered around a robust Friedel-Crafts acylation, optimized for safety, yield, and purity on a larger scale. We delve into the mechanistic rationale behind the synthetic strategy, provide detailed, step-by-step instructions, and outline critical safety procedures and characterization techniques. This guide is intended for researchers and process chemists in the pharmaceutical and material science industries.
Introduction and Strategic Overview
This compound is a diarylketone derivative whose utility often lies as a versatile building block in organic synthesis. The presence of three distinct functional handles—the ketone, the iodo-substituent, and the n-pentyl chain—allows for sequential and orthogonal chemical modifications. The iodo group, in particular, serves as a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. The long alkyl chain imparts specific solubility and lipophilicity characteristics, which can be crucial in the development of liquid crystals or as a key structural motif in medicinal chemistry.[1]
The synthetic strategy outlined herein employs a classic yet highly effective Friedel-Crafts acylation. This approach involves the reaction of n-pentylbenzene with 2-iodobenzoyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃). This specific pathway was chosen for its high regioselectivity and reliability. The electron-donating n-pentyl group strongly directs acylation to the para position, minimizing the formation of the sterically hindered ortho isomer and ensuring a clean reaction profile.
Mechanistic Rationale: The "Why" Behind the Protocol
The core of this synthesis is the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[2][3] Understanding the mechanism is paramount to troubleshooting and scaling the reaction successfully.
-
Generation of the Electrophile: The reaction is initiated by the activation of 2-iodobenzoyl chloride with the Lewis acid, aluminum chloride (AlCl₃). The aluminum atom coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond. This complex then dissociates to form a highly reactive, resonance-stabilized acylium ion. This step is critical as it generates a potent electrophile capable of reacting with the stable aromatic ring of n-pentylbenzene.[3][4][5]
-
Nucleophilic Attack: The n-pentylbenzene, enriched with electron density by the activating alkyl group, acts as the nucleophile. The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the 4-position (para to the pentyl group) due to a combination of electronic activation and minimal steric hindrance. This step temporarily disrupts the aromaticity of the ring, forming a carbocation intermediate known as a sigma complex or arenium ion.
-
Restoration of Aromaticity: A base, in this case the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group. This regenerates the AlCl₃ catalyst and restores the highly stable aromatic system, yielding the this compound product complexed to AlCl₃.[5]
-
Product Liberation: The final ketone product forms a stable complex with AlCl₃ through the lone pairs on the carbonyl oxygen. Therefore, a stoichiometric amount (or slight excess) of the catalyst is required. An acidic aqueous workup is necessary to hydrolyze this complex and liberate the final product.
The overall synthetic workflow is depicted below.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support center for the synthesis of 2-Iodo-4'-n-pentylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and industrially scalable method is the Friedel-Crafts acylation.[1][2] This reaction involves the electrophilic aromatic substitution of iodobenzene with 4-n-pentylbenzoyl chloride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][3]
Q2: What are the most critical parameters that influence the reaction yield and purity?
Several factors are paramount for a successful synthesis:
-
Purity of Reagents: Anhydrous conditions and high-purity starting materials (iodobenzene, 4-n-pentylbenzoyl chloride, and AlCl₃) are non-negotiable. Moisture will deactivate the AlCl₃ catalyst.
-
Stoichiometry of the Lewis Acid: A slight molar excess of AlCl₃ is often required because the catalyst complexes with the product ketone, rendering it inactive.[2]
-
Reaction Temperature: Temperature control is crucial. The initial reaction is often performed at low temperatures (0-5 °C) to control the exothermic reaction and prevent side products, followed by a period at a higher temperature to drive the reaction to completion.[3]
-
Choice of Solvent: An inert solvent that can dissolve the reactants and does not react with the catalyst is essential. Dichloromethane (DCM) or 1,2-dichloroethane are common choices. Carbon disulfide has also been used historically, but due to its toxicity and flammability, it is less common now.
Q3: What are the primary safety concerns associated with this synthesis?
The primary hazards stem from the reagents used:
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It must be handled in a dry environment (e.g., under a nitrogen atmosphere or in a glove box).
-
Acyl Chlorides (e.g., 4-n-pentylbenzoyl chloride): Corrosive, lachrymatory, and react with moisture.
-
Solvents: Halogenated solvents like DCM are suspected carcinogens. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Experimental Protocol: Optimized Synthesis
This protocol outlines a standard lab-scale synthesis of this compound via Friedel-Crafts acylation.
Materials:
-
Iodobenzene (1.0 eq)
-
4-n-pentylbenzoyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Initial Mixture: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add 4-n-pentylbenzoyl chloride (1.1 eq) dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.[4]
-
Iodobenzene Addition: Add iodobenzene (1.0 eq) dissolved in a small amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes. Ensure the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by 1M HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Visualization of the Synthetic Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Very Low or No Product Yield
-
Q: My reaction has run for 6 hours, but TLC analysis shows only starting material. What's the most likely cause?
-
A: Catalyst Deactivation. This is the most common issue. Anhydrous aluminum chloride is extremely hygroscopic. Any moisture in the reagents or solvent, or from atmospheric exposure, will hydrolyze AlCl₃ to aluminum hydroxide, rendering it inactive. Ensure all glassware is oven-dried, solvents are from a freshly opened bottle or passed through a drying column, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Q: The reaction seems to start but then stalls, leaving a mix of starting material and a small amount of product. Why?
-
A: Insufficient Catalyst. The product, a benzophenone, is a Lewis base and will form a complex with the AlCl₃ catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle. A stoichiometric amount of catalyst is consumed for each equivalent of product formed. Therefore, it is critical to use at least a slight molar excess (e.g., 1.2 equivalents) of AlCl₃ relative to the limiting reagent.
-
Problem 2: Formation of Significant Impurities
-
Q: My crude ¹H NMR shows a complex mixture of aromatic signals, suggesting multiple isomers. How can I prevent this?
-
A: Isomer Formation. Friedel-Crafts acylation of substituted benzenes can lead to ortho, meta, and para isomers.[5] While the iodo group is an ortho, para-director, some meta-product can form. The bulky pentyl group on the benzoyl chloride provides steric hindrance that strongly favors acylation at the para-position of iodobenzene, which is sterically less hindered than the ortho-position. To maximize para-selectivity:
-
Maintain Low Temperature: Keep the addition temperature at 0-5 °C. Higher temperatures can reduce selectivity.
-
Solvent Choice: Non-polar solvents can sometimes improve selectivity. However, DCM is generally a good compromise for solubility and reactivity.
-
-
-
Q: I'm observing a higher molecular weight byproduct in my mass spectrometry results. What could it be?
-
A: Di-acylation. Unlike Friedel-Crafts alkylation, di-acylation is generally not a major problem because the first acyl group (a ketone) is an electron-withdrawing group that deactivates the aromatic ring towards further electrophilic substitution.[3][6] However, if the reaction conditions are too harsh (e.g., very high temperature or prolonged reaction times), minor amounts of di-acylated products may form. Adhering to the recommended reaction time and temperature should minimize this.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Problem 3: Purification and Isolation Challenges
-
Q: My crude product is a dark, oily residue that is difficult to purify by column chromatography.
-
A: Charring/Polymerization. This can result from an overly aggressive quench or work-up. Quenching the reaction mixture must be done slowly and at low temperatures. Adding water or acid too quickly to the potent Lewis acid mixture can cause a rapid exotherm, leading to decomposition and the formation of polymeric tars. A slow, controlled quench onto crushed ice is highly recommended.
-
-
Q: After chromatography, my product yield is still low, and I suspect product loss during work-up.
-
A: Emulsion Formation. The work-up of Friedel-Crafts reactions can sometimes lead to the formation of persistent emulsions during the aqueous washes, especially after the bicarbonate wash. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or filtering the entire biphasic mixture through a pad of Celite.
-
Data Summary: Impact of Reaction Conditions
The following table summarizes expected outcomes based on variations in key reaction parameters. These are representative values intended to guide optimization.
| Parameter | Condition | Expected Yield | Purity Concerns | Causality |
| Catalyst | Anhydrous AlCl₃ (1.2 eq) | 75-85% | Minimal | Optimal activation of acyl chloride. |
| Hydrated AlCl₃ | < 10% | Mostly starting material | Catalyst is hydrolyzed and inactive. | |
| FeCl₃ (1.2 eq) | 40-60% | Potential for more side products | FeCl₃ is a weaker Lewis acid than AlCl₃.[7] | |
| Temperature | 0 °C → RT | 75-85% | High para-selectivity | Controlled reaction rate minimizes side reactions. |
| Reflux (40 °C) | 60-70% | Increased ortho-isomer | Higher energy overcomes steric hindrance for ortho-attack. | |
| Solvent | Anhydrous DCM | 75-85% | Good | Inert, good solubility for reactants and complex. |
| Nitrobenzene | Variable | Can act as a reactant | Nitro group strongly deactivates the solvent ring. |
Reaction Mechanism Overview
The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of 4-n-pentylbenzoyl chloride, polarizing the C-Cl bond. This facilitates its cleavage to form a highly electrophilic, resonance-stabilized acylium ion.[1][4]
-
Nucleophilic Attack: The π-electron system of the iodobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the ring's aromaticity.[1]
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, forming HCl as a byproduct.[2]
Mechanism Diagram
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide. [Link]
-
Gore, P. H., Thorburn, S., & Weyell, D. J. (1973). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1, 2940-2948. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
-
Chemistry LibreTexts. (2023). C. The Friedel-Crafts Acylation of Benzene. [Link]
-
Royal Society of Chemistry. (2024). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. [Link]
- Google Patents. (n.d.).
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Friedel-Crafts Acylation with Amides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
purification methods for 2-Iodo-4'-n-pentylbenzophenone
Answering the needs of researchers and drug development professionals, this Technical Support Center provides specialized guidance on the purification of 2-Iodo-4'-n-pentylbenzophenone. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges associated with purifying this specific intermediate.
The structure of this guide is designed to be interactive and problem-oriented. We will begin with a troubleshooting section that addresses the most frequent and specific issues encountered during purification, followed by a broader Frequently Asked Questions (FAQs) section.
Troubleshooting Guide: Common Purification Hurdles
This section is formatted to address specific problems you might encounter in the lab. Each solution provides not just a protocol, but the scientific reasoning behind the recommended steps.
Question 1: My crude product is a dark, oily residue with multiple spots on TLC. How do I approach the initial cleanup?
Answer:
When dealing with a complex crude mixture, column chromatography is the most effective initial purification method. It is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] For this compound, which is a moderately polar ketone, a normal-phase silica gel column is the standard approach.
The primary goal is to separate your target compound from non-polar impurities (like unreacted starting materials) and highly polar, dark-colored polymeric byproducts that often result from synthesis.
Recommended Protocol: Flash Column Chromatography
-
Stability Test: Before committing your entire batch, it's crucial to check if your compound is stable on silica gel. Some iodinated compounds can degrade on acidic silica.[2]
-
Procedure: Spot your crude mixture on a TLC plate. Take a picture or mark the spots. Let the plate sit for 1-2 hours, then elute it. If new spots appear or the product spot diminishes significantly, your compound may be degrading. If this occurs, consider using deactivated silica (pre-treated with a base like triethylamine) or an alternative adsorbent like alumina.[1][2]
-
-
Adsorbent & Column Packing:
-
Use silica gel (60 Å, 230-400 mesh) for flash chromatography.
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% hexanes) and carefully pour it into your column, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
For best results, use "dry loading." Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until you have a dry, free-flowing powder.[2]
-
Carefully add this powder to the top of your packed column. This technique prevents band broadening and improves separation.
-
-
Elution:
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.
-
Collect fractions and monitor them by TLC, staining with an appropriate visualization agent like iodine vapor, which complexes with most organic compounds.[1]
-
-
Isolation:
-
Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Question 2: After chromatography, my product is a pale yellow solid, but it still doesn't meet the required purity (>99%). How can I perform the final polishing step?
Answer:
Recrystallization is the ideal technique for achieving high purity in solid compounds, assuming a suitable solvent can be found.[3] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold. Impurities, ideally, should either remain soluble in the cold solvent or be insoluble in the hot solvent.
Recommended Protocol: Recrystallization
-
Solvent Screening: The choice of solvent is critical.[3] For this compound, given its structure (aromatic rings, a ketone, and an alkyl chain), solvents of intermediate polarity are a good starting point.
-
Procedure: In separate test tubes, place a small amount of your compound (~20-30 mg). Add a few drops of a test solvent and observe solubility at room temperature. If it dissolves, the solvent is too good. If it's insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but allow crystals to form upon cooling.
-
Suggested Solvents to Screen: Isopropanol, ethanol, methanol, hexanes, heptane, or a mixture like hexanes/ethyl acetate.
-
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing yield.
-
Decolorization (If Necessary): If your solution is still colored, it may contain persistent colored impurities.
-
Procedure: Allow the solution to cool slightly, then add a very small amount of activated carbon. Heat the mixture back to boiling for a few minutes. The carbon will adsorb the colored impurities.[4]
-
Perform a hot filtration through a fluted filter paper to remove the carbon.
-
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining mother liquor.[3] Dry the purified crystals under vacuum.
Quantitative Purification Parameters (Typical Starting Points)
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |
| Mobile Phase (Eluent) | Gradient of 0-10% Ethyl Acetate in Hexanes | Isopropanol, Ethanol, Heptane |
| Sample Loading Ratio | 1:30 to 1:100 (Crude:Silica by weight) | ~5-20 mL solvent per gram of solid |
| Typical Yield | 80-95% | 70-90% |
| Purity Achieved | 95-98% | >99% |
Workflow for Purification Method Selection
The choice of purification technique depends heavily on the initial state of your material. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Frequently Asked Questions (FAQs)
Question 3: Are there any non-chromatographic methods for purifying this compound if it's an oil?
Answer:
Yes. If your compound is a thermally stable oil, vacuum distillation (specifically, short-path distillation) can be an excellent purification method.[5] This technique is particularly useful for separating compounds with different boiling points. Given the molecular weight of this compound (378.25 g/mol ), it will likely have a high boiling point, making vacuum essential to prevent decomposition at atmospheric pressure.[6] A typical procedure involves heating the oil under high vacuum and collecting the fraction that distills over a specific temperature range.
Question 4: What are the likely impurities from a standard Friedel-Crafts acylation synthesis?
Answer:
A common synthesis route for this molecule would be the Friedel-Crafts acylation of n-pentylbenzene with 2-iodobenzoyl chloride. Potential impurities would include:
-
Unreacted Starting Materials: n-pentylbenzene and 2-iodobenzoic acid (from hydrolysis of the acid chloride).
-
Positional Isomers: Acylation could occur at the ortho or meta positions of the pentylbenzene ring, though the para product is typically favored. These isomers can be difficult to separate.
-
Polyacylated Products: Reaction of a second acyl group on the ring.
-
De-iodinated Product: 4'-n-pentylbenzophenone.
Knowing these potential impurities helps in selecting the right analytical techniques (like TLC and NMR) to confirm purity and in designing the purification strategy.
Question 5: How should I properly store purified this compound?
Answer:
Aryl iodides can be sensitive to light and air over long periods, which can cause gradual decomposition (e.g., release of iodine, leading to discoloration). For long-term storage, it is best to keep the purified solid in a sealed amber vial under an inert atmosphere (like nitrogen or argon) and store it in a cool, dark place, such as a refrigerator or freezer.
References
-
Organic Syntheses Procedure. [Online] Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Online] Available at: [Link]
-
Column chromatography - Columbia University. [Online] Available at: [Link]
- CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents.
-
CAS No: 16188-57-1| Chemical Name : 2-Iodo-4-methylphenol | Pharmaffiliates. [Online] Available at: [Link]
-
Ionizable compound purification using reversed-phase flash column chromatography. [Online] Available at: [Link]
- US3830845A - Purification of 2,4-dihydroxy-benzophenone - Google Patents.
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Online] Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support guide for the synthesis of 2-Iodo-4'-n-pentylbenzophenone. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in navigating the complexities of this synthesis. The primary synthetic route discussed is the Friedel-Crafts acylation of iodobenzene with 4-n-pentylbenzoyl chloride, a reaction known for its potential side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its main challenges?
The most direct and common method is the Friedel-Crafts acylation of iodobenzene with 4-n-pentylbenzoyl chloride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The primary challenge is controlling the regioselectivity. The iodine atom on the iodobenzene ring is a deactivating but ortho, para-directing group. This leads to the formation of two major isomeric products: the desired ortho-substituted product (this compound) and the sterically and often electronically favored para-substituted byproduct (4-Iodo-4'-n-pentylbenzophenone).[1] Other significant challenges include preventing deiodination and disproportionation side reactions.[1][2]
Q2: Why is a stoichiometric amount of AlCl₃ required for this reaction? Shouldn't it be catalytic?
While AlCl₃ acts as a catalyst to generate the electrophilic acylium ion, it is also a strong Lewis acid that forms a stable complex with the ketone product.[3][4] This product-catalyst complex is often irreversible under the reaction conditions, effectively sequestering the AlCl₃ and preventing it from participating in further catalytic cycles.[3] Therefore, at least a stoichiometric amount (and often a slight excess, e.g., 1.1 equivalents) relative to the acylating agent is necessary to drive the reaction to completion.[4]
Q3: What are the most critical parameters to control during the synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: Aluminum chloride reacts violently with water, which deactivates the catalyst and halts the reaction. All glassware must be oven- or flame-dried, and all reagents and solvents must be strictly anhydrous.[4]
-
Temperature: The initial addition of reagents should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. Subsequently, the temperature may be carefully raised to ensure the reaction proceeds, but excessive heat can promote side reactions like deiodination and polymerization.[4]
-
Order of Addition: Typically, the Lewis acid is mixed with the aromatic substrate (iodobenzene) first, followed by the slow, dropwise addition of the acylating agent (4-n-pentylbenzoyl chloride). This helps to minimize side reactions of the highly reactive acyl chloride.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis in a question-and-answer format.
Problem 1: The reaction does not start or proceeds very slowly (low conversion of starting materials).
-
Potential Cause A: Inactive Catalyst. The most common culprit is the deactivation of the AlCl₃ catalyst by moisture.
-
Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled in a desiccator). Use fresh, high-purity, anhydrous AlCl₃ from a newly opened container. Use anhydrous solvents, preferably distilled over a suitable drying agent.
-
-
Potential Cause B: Deactivated Aromatic Ring. Iodobenzene is significantly deactivated towards electrophilic aromatic substitution compared to benzene.[2]
-
Solution: After the initial controlled addition at low temperature, you may need to slowly warm the reaction to room temperature or even gently heat it (e.g., 40-50 °C) to achieve a reasonable reaction rate. Monitor the progress closely using Thin Layer Chromatography (TLC).
-
-
Potential Cause C: Insufficient Catalyst. As discussed in the FAQs, a stoichiometric amount of AlCl₃ is necessary.
-
Solution: Use at least 1.1 equivalents of AlCl₃ relative to the 4-n-pentylbenzoyl chloride. For a particularly sluggish reaction, increasing the amount to 1.2-1.3 equivalents may improve the yield, though this can sometimes increase side reactions.
-
Problem 2: The major product is the wrong isomer (4-Iodo-4'-n-pentylbenzophenone).
-
Potential Cause: Inherent Regioselectivity. The formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho position. While iodine is an ortho, para-director, the bulky acylium ion electrophile may have easier access to the para position. Research on the acylation of iodobenzene often reports the para product as the major isomer.[1]
-
Solution:
-
Temperature Control: Running the reaction at the lowest feasible temperature that still allows for conversion can sometimes slightly improve the ortho/para ratio.
-
Solvent Choice: The choice of solvent can influence isomer distribution.[1] Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices, though hazardous. Dichloromethane or 1,2-dichloroethane are more common but can lead to chlorinated byproducts.[1][2] Experimenting with different solvents may alter the product ratio.
-
Purification: This is primarily a purification challenge. The isomers often have very similar polarities. Meticulous column chromatography using a high-performance silica gel and a carefully optimized eluent system (e.g., a low-polarity hexane/ethyl acetate or hexane/dichloromethane gradient) is required for separation. Recrystallization may also be effective if a suitable solvent system can be found.
-
-
Problem 3: TLC shows multiple byproducts, including a non-polar spot and a spot with polarity similar to benzophenone.
-
Potential Cause A: Deiodination. The Lewis acid can facilitate the cleavage of the C-I bond, leading to the formation of 4'-n-pentylbenzophenone.[1]
-
Solution: Avoid excessively high reaction temperatures and prolonged reaction times. Using a milder Lewis acid, such as ferric chloride (FeCl₃), may reduce deiodination, although this will likely require harsher conditions to compensate for the lower reactivity.
-
-
Potential Cause B: Disproportionation. Under strong Lewis acid conditions, the iodine substituent can migrate, leading to the formation of di-iodobenzenes and subsequently di-iodinated benzophenone products.[1][2]
-
Solution: Similar to deiodination, this is often exacerbated by high temperatures and long reaction times. Maintain careful temperature control and monitor the reaction to stop it once the starting material is consumed.
-
-
Potential Cause C: Halogen Exchange. If using a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), the Lewis acid can catalyze the exchange of iodine for chlorine, resulting in chloro-iodo- or chloro-pentyl-benzophenone byproducts.[1][2]
-
Solution: If this is a persistent issue, consider switching to a non-halogenated solvent like carbon disulfide (use with extreme caution due to flammability and toxicity) or nitrobenzene.
-
Visualized Mechanisms and Workflows
Diagram 1: Overall Synthetic Workflow
This diagram outlines the key stages from starting materials to the final purified product.
Caption: Workflow for this compound synthesis.
Diagram 2: Key Reaction Pathways
This diagram illustrates the desired reaction alongside major side reactions.
Caption: Desired and competing side reaction pathways.
Quantitative Data Summary
The following table provides recommended parameters for the Friedel-Crafts acylation step.
| Parameter | Recommended Value | Rationale & Key Considerations |
| Reagent Ratio | ||
| Iodobenzene | 1.5 - 3.0 eq. | Using an excess of the aromatic substrate can improve yield and minimize side reactions. |
| 4-n-Pentylbenzoyl Chloride | 1.0 eq. | This is the limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq. | A stoichiometric amount is required to account for complexation with the ketone product.[3] |
| Temperature | ||
| Reagent Addition | 0 °C | To control the initial exothermic reaction. |
| Reaction | 0 °C to Room Temp. (or gentle heating up to 50 °C) | Start cold and slowly warm if necessary. Monitor by TLC to avoid overheating, which promotes side reactions.[4] |
| Solvent | Anhydrous DCM or DCE | Common choices, but be aware of potential halogen exchange.[2] CS₂ is a classic alternative but highly hazardous. |
Experimental Protocols
Safety Precaution: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride and aluminum chloride are corrosive and react violently with water.
Protocol 1: Synthesis of 4-n-Pentylbenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-n-pentylbenzoic acid (1.0 eq.).[5][6]
-
Under a fume hood, carefully add thionyl chloride (SOCl₂, ~2.0 eq.). A few drops of anhydrous dimethylformamide (DMF) can be added as a catalyst.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 4-n-pentylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step if it is of sufficient purity.
Protocol 2: Friedel-Crafts Acylation
-
Set up a three-necked, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer.
-
Charge the flask with anhydrous iodobenzene (2.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, 3 mL per mmol of limiting reagent).
-
Cool the flask to 0 °C in an ice-water bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to the stirred solution. The mixture may become a thick slurry.
-
Dissolve 4-n-pentylbenzoyl chloride (1.0 eq., from Protocol 1) in a small amount of anhydrous solvent and place it in the dropping funnel.
-
Add the 4-n-pentylbenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for another hour.
-
Remove the ice bath and let the reaction warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, it may be gently warmed (e.g., to 40 °C) until the starting material is consumed.
Protocol 3: Work-up and Purification
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated hydrochloric acid (~2-3 mL of conc. HCl per gram of AlCl₃ used). This will hydrolyze the aluminum complexes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude oil/solid by flash column chromatography on silica gel. Use a gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, to separate the desired 2-iodo isomer from the 4-iodo isomer and other byproducts.
References
- The Chemical Synthesis of 4-Pentylbenzoic Acid: Production and Purity Control. Vertex AI Search.
- Navigating the Synthesis and Applications of 4-Pentylbenzoic Acid. NINGBO INNO PHARMCHEM CO., LTD.
- Friedel–Crafts reaction. Wikipedia.
- Friedel–Crafts Acyl
- C.
- Technical Support Center: Friedel-Crafts Acyl
- Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Journal of the Chemical Society, Perkin Transactions 1.
- Technical Support Center: Friedel-Crafts Acyl
Sources
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Technical Support Center: 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support center for 2-Iodo-4'-n-pentylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore its degradation pathways and offer practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the chemical structure of this compound, which combines a benzophenone core, an iodo-substituent, and an n-pentyl chain, the primary degradation pathways are anticipated to be photodegradation, and to a lesser extent, oxidative degradation. Hydrolysis is expected to be a minor pathway under normal conditions.
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Photodegradation: Benzophenone and its derivatives are well-known for their photochemical activity. Upon exposure to UV light, the molecule can be excited to a triplet state, making it highly reactive. The carbon-iodine bond is the most labile and susceptible to homolytic cleavage, leading to the formation of a benzoylphenyl radical and an iodine radical. This is often the primary and most rapid degradation pathway.
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Oxidative Degradation: The benzophenone moiety can be susceptible to oxidation, potentially leading to cleavage of the aromatic rings or modification of the carbonyl group under strong oxidative conditions. The n-pentyl chain can also undergo oxidation, though this typically requires more aggressive conditions.
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Hydrolytic Degradation: The ether and carbonyl groups in the benzophenone structure are generally stable to hydrolysis under neutral pH conditions. Degradation may be observed under highly acidic or basic conditions, but this is generally a slower process compared to photodegradation.
Q2: I am observing a rapid loss of my compound in solution, even when stored in the dark. What could be the cause?
While photodegradation is a primary concern, other factors can contribute to the degradation of this compound:
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Peroxide Contamination in Solvents: Ethers, such as tetrahydrofuran (THF) and dioxane, are commonly used solvents that can form explosive peroxides over time. These peroxides are strong oxidizing agents and can degrade the compound. Always use freshly opened, high-purity solvents or test for peroxides before use.
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Reactive Excipients or Impurities: If your formulation contains other components, they may be reacting with your compound. Review the compatibility of all materials in your mixture.
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Dissolved Oxygen: The presence of dissolved oxygen can facilitate oxidative degradation, especially if the sample is agitated or stored for extended periods. Degassing your solvent by sparging with an inert gas like nitrogen or argon can mitigate this.
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Inappropriate pH: Although generally stable, extreme pH conditions can catalyze degradation. Ensure the pH of your solution is near neutral if hydrolytic stability is a concern.
Q3: How can I perform a forced degradation study on this compound?
Forced degradation studies, or stress testing, are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods. Here is a recommended protocol:
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
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This compound
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High-purity water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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Photostability chamber with UV and visible light sources
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Oven or heating block
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HPLC-UV/MS system
Experimental Protocol:
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. 2. Add an equal volume of 1N HCl. 3. Heat at 60°C for 24 hours. 4. Neutralize with 1N NaOH before analysis. |
| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. 2. Add an equal volume of 1N NaOH. 3. Keep at room temperature for 24 hours. 4. Neutralize with 1N HCl before analysis. |
| Oxidative | 1. Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. 2. Add an equal volume of 3% H₂O₂. 3. Keep at room temperature for 24 hours. |
| Photolytic | 1. Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol. 2. Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal | 1. Place the solid compound in an oven at 80°C for 48 hours. 2. Prepare a solution of the stressed solid for analysis. |
Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC-UV/MS method to separate and identify the degradation products.
Troubleshooting Guides
Issue 1: Poor peak shape and resolution in my HPLC analysis.
Possible Causes & Solutions:
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Column Overload: The n-pentyl group increases the lipophilicity of the molecule, which can lead to strong interactions with the stationary phase.
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Solution: Reduce the injection volume or the concentration of your sample.
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Inappropriate Mobile Phase: The choice of mobile phase is critical for good chromatography.
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Solution: A reversed-phase C18 column is a good starting point. Use a gradient elution with a mobile phase consisting of acetonitrile or methanol and water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
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Sample Solvent Effects: Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
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Solution: Dissolve your sample in the initial mobile phase composition if possible.
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Issue 2: I am unable to identify the degradation products by mass spectrometry.
Possible Causes & Solutions:
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Low Abundance of Degradants: The degradation products may be present at very low concentrations.
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Solution: Concentrate your sample before analysis or use a more sensitive mass spectrometer.
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Poor Ionization: The degradation products may not ionize well under the chosen conditions.
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Solution: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode).
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Complex Fragmentation: The fragmentation pattern may be difficult to interpret.
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Solution: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for the parent and fragment ions.
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Visualizing Degradation Pathways
The following diagrams illustrate the predicted degradation pathways of this compound.
Caption: Predicted photodegradation pathway of this compound.
Caption: Predicted oxidative degradation pathway of this compound.
References
- W. M. Horspool and F. Lenci, CRC Handbook of Organic Photochemistry and Photobiology, 2nd ed. CRC press, 2003.
- A. Gilbert and J. Baggott, Essentials of Molecular Photochemistry. Blackwell Science, 1991.
- N. J. Turro, V. Ramamurthy, and J. C. Scaiano, Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010.
- J. Mattay and A. G. Griesbeck, eds., Photochemical Key Steps in Organic Synthesis. VCH, 1994.
- D. H. Williams and I. Fleming, Spectroscopic Methods in Organic Chemistry, 6th ed. McGraw-Hill, 2008.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline Q1A (R2): Stability Testing of New Drug Substances and Products. 2003.
- S. Singh and M. Bakshi, "Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs," Pharmaceutical Technology, vol. 24, no. 1, pp. 1-14, 2000.
- K. M. Alsante, A. Ando, R. Brown, J. Enas, T. Hata, I. Hirkawa, "The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products," Advanced Drug Delivery Reviews, vol. 59, no. 1, pp. 29-37, 2007.
- B. R. Matthews, "Regulatory Aspects of Stability Testing in Europe," Drug Development and Industrial Pharmacy, vol. 25, no. 7, pp. 831-856, 1999.
Technical Support Center: Optimizing Reaction Conditions for 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support center for the synthesis of 2-Iodo-4'-n-pentylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy. The synthesis of this molecule is best approached as a two-stage process: a Friedel-Crafts acylation followed by a regioselective iodination. This guide is structured to address specific issues you may encounter in each of these critical steps.
Part 1: Strategic Synthesis Pathway & Core Concepts
The most logical and controllable route to this compound involves two sequential electrophilic aromatic substitution (EAS) reactions. The order of these reactions is critical for success.
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Friedel-Crafts Acylation: First, n-pentylbenzene is acylated with benzoyl chloride. The n-pentyl group is an ortho-, para-directing activator. Due to sterics, the acylation will overwhelmingly favor the para-position, yielding 4'-n-pentylbenzophenone.
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Ortho-Iodination: The resulting ketone, 4'-n-pentylbenzophenone, is then subjected to iodination. The carbonyl group of the benzophenone is a deactivating, meta-directing group for its own ring (the unsubstituted ring). However, we are targeting the other ring, which is activated by the pentyl group. The challenge lies in achieving selective iodination at the ortho position (position 2) relative to the carbonyl group.
This sequence is superior to iodinating first because 2-iodobenzoyl chloride would be significantly less reactive in a Friedel-Crafts reaction due to the electron-withdrawing effect of the iodine.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Stage 1: Friedel-Crafts Acylation Troubleshooting
Question 1: My Friedel-Crafts acylation reaction has a very low yield. What are the most common causes?
Answer: Low yields in Friedel-Crafts acylation are typically traced back to a few critical factors.[1][2]
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Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.
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Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, either freshly distilled from a suitable drying agent (e.g., CaH₂) or from a commercial solvent purification system.[2] Use a fresh, unopened bottle of AlCl₃ or a freshly sublimed batch.
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Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[2][4] This is because the product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[1][3][4]
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Solution: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the benzoyl chloride). In some cases, increasing to 2.0 equivalents can improve yields.[2]
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Sub-optimal Temperature: While many acylations proceed at 0 °C to room temperature, the activation energy for some substrates requires heating.[1][2] Conversely, high temperatures can lead to side reactions.
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Solution: Start the reaction at 0 °C and allow it to slowly warm to room temperature. If conversion is low (monitored by TLC), gently heat the reaction to 40-50 °C.
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Poor Reagent Quality: The purity of n-pentylbenzene and benzoyl chloride is crucial.[1][2]
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Solution: Use freshly distilled or high-purity commercial reagents.
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Question 2: I'm observing multiple isomers in my product mixture. How can I improve para-selectivity?
Answer: While the n-pentyl group strongly favors para-substitution due to sterics, some ortho-isomer formation is possible.
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Steric Hindrance: The bulky acylium ion electrophile is sterically hindered from attacking the ortho position, which is adjacent to the n-pentyl group. This is the primary reason para-substitution is favored.[5]
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Solution: Lowering the reaction temperature can enhance selectivity for the thermodynamically more stable para product. Running the reaction at 0 °C or even -10 °C can minimize the formation of the ortho-isomer.
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Catalyst Choice: While AlCl₃ is standard, other Lewis acids can sometimes offer different selectivity profiles.[5]
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Solution: Consider a milder Lewis acid like ferric chloride (FeCl₃).[6] While potentially requiring higher temperatures, it can sometimes provide cleaner reactions.
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| Parameter | Standard Condition | Optimization Strategy for Low Yield | Optimization Strategy for Purity |
| Lewis Acid | AlCl₃ (1.1 eq) | Increase to 1.5-2.0 eq; Use fresh, sublimed AlCl₃ | Try milder catalyst (e.g., FeCl₃) |
| Solvent | Dichloromethane (DCM) | Ensure strictly anhydrous conditions | Use a non-coordinating solvent like nitromethane |
| Temperature | 0 °C to RT | Monitor by TLC; may require gentle heating (40 °C) | Maintain lower temperature (0 °C or below) |
| Workup | Quench with ice/HCl | Ensure complete quenching to break up product-catalyst complex[4] | Careful extraction and washing |
Stage 2: Regioselective Iodination Troubleshooting
Question 3: My iodination reaction is not selective and I'm getting multiple iodinated products. How do I target the 2-position?
Answer: Achieving ortho-iodination on the benzoyl ring requires directing the electrophilic iodine to that specific position. The existing 4'-n-pentylbenzophenone structure has several positions available for iodination. The pentyl-substituted ring is highly activated, while the other ring is deactivated by the carbonyl. Iodination will preferentially occur on the activated ring. The challenge is directing it to the ortho-position relative to the carbonyl.
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Iodinating Agent: Standard iodination conditions (I₂/HNO₃) can be too harsh and lack selectivity. Milder, more specialized reagents are needed.
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Solution: A combination of iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or ammonium peroxodisulfate in a solvent like aqueous ethanol or acetic acid can be effective for the regioselective iodination of activated aromatic ketones.[7] Another effective system for activated arenes is 1,3-diiodo-5,5-dimethylhydantoin (DIH).[8][9]
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Directed Metalation: For ultimate control, a directed ortho-metalation (DoM) strategy can be employed, although it is more complex. This would involve protecting the ketone, using a directing group to lithiate the ortho-position, and then quenching with an iodine source. However, simpler electrophilic iodination methods should be attempted first.
Question 4: The iodination reaction is sluggish or does not go to completion. What should I do?
Answer: The benzophenone system, even with an activating group on one ring, is less reactive than highly activated substrates like phenols or anilines.[9]
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Activation of Iodine: Molecular iodine (I₂) itself is not a very strong electrophile and often requires an activator or oxidant to generate a more potent electrophilic species like I⁺.[10][11]
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Solution: Ensure your oxidizing co-reagent (e.g., HIO₃, (NH₄)₂S₂O₈) is active and used in the correct stoichiometry. For challenging substrates, stronger systems like N-Iodosuccinimide (NIS) in the presence of an acid catalyst like triflic acid (TfOH) can be effective, though care must be taken to avoid side reactions.[11]
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Temperature: As with many reactions, increasing the temperature can increase the rate.
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Solution: If the reaction is slow at room temperature, gently heat it to 40-60 °C while monitoring for the formation of byproducts by TLC.
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Part 3: Experimental Protocols
Protocol 1: Synthesis of 4'-n-Pentylbenzophenone
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Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
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Reagent Preparation: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).[12] Cool the mixture to 0°C in an ice bath.
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Acyl Chloride Addition: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
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Substrate Addition: After the addition is complete, dissolve n-pentylbenzene (1.05 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the n-pentylbenzene solution dropwise to the reaction mixture over 30-45 minutes.
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Reaction: After addition, allow the reaction to stir at 0°C for one hour, then remove the ice bath and let it stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
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Workup: Cool the reaction mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated HCl.[12] Stir vigorously until all solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from ethanol/water.[13]
Protocol 2: Synthesis of this compound
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Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4'-n-pentylbenzophenone (1.0 equivalent) in 95% aqueous ethyl alcohol.
-
Reagent Addition: Add iodine (0.6 equivalents) and iodic acid (0.25 equivalents) to the solution.
-
Reaction: Heat the mixture to 35-40 °C and stir for 4-8 hours. The reaction should be monitored by TLC to track the consumption of the starting material and the formation of the product.
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Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and add a saturated solution of sodium thiosulfate to quench any remaining iodine (the dark color will disappear).
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Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM (3x).
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Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired product from any starting material and potential isomers.[14]
References
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
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Jakab, G., Hosseini, A., Hausmann, H., & Schreiner, P. R. (2013). Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds. Synthesis, 45(12), 1635-1640. Available from: [Link]
-
Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. Available from: [Link]
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]
-
Fiveable. Aromatic Iodination Definition. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1993). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 70(7), 598. Available from: [Link]
-
Chemistry LibreTexts. Chemistry of Benzene: Electrophilic Aromatic Substitution. Available from: [Link]
-
Department of Chemistry, Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Available from: [Link]
-
Chemistry LibreTexts. 16.2: Other Aromatic Substitutions. Available from: [Link]
-
Doc Brown's Chemistry. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis. Available from: [Link]
-
Reddy, T. R., & Ghorpade, S. R. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5030–5034. Available from: [Link]
- Google Patents. CN103524320A - Substituted benzophenone and preparation method thereof.
-
Kotharkar, S. A., & Shisodia, S. U. (2006). Regioselective iodination of hydroxylated aromatic ketones. Arkivoc, 2006(1), 104-108. Available from: [Link]
-
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Available from: [Link]
-
Chemistry LibreTexts. 16: Chemistry of Benzene- Electrophilic Aromatic Substitution. Available from: [Link]
-
Request PDF. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones. Available from: [Link]
-
Chemistry LibreTexts. 16: Chemistry of Benzene - Electrophilic Aromatic Substitution. Available from: [Link]
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Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available from: [Link]
- Google Patents. CN108586224B - Method for purifying and separating benzophenone.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Available from: [Link]
-
MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available from: [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction) : r/chemhelp. Available from: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation (video). Available from: [Link]
-
ResearchGate. Ortho-iodination of aromatic carboxylic acids in aqueous media. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. Available from: [Link]
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ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]
-
YouTube. Lec4 - Friedel-Crafts Alkylation and Acylation Reactions. Available from: [Link]
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YouTube. Synthesis of benzophenone. Available from: [Link]
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chemguide.co.uk. friedel-crafts acylation of benzene. Available from: [Link]
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ResearchGate. Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... Available from: [Link]
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Organic Syntheses Procedure. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available from: [Link]
-
Semantic Scholar. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Available from: [Link]
- Google Patents. CN110845310A - A kind of method for ortho-iodination of benzaldehyde compounds.
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Organic Syntheses Procedure. 2-Iodothiophene. Available from: [Link]
-
ResearchGate. Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. Available from: [Link]
Sources
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- 8. Mild and Selective Organocatalytic Iodination of Activated Aromatic Compounds [organic-chemistry.org]
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- 14. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Crystallization of 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support center for 2-Iodo-4'-n-pentylbenzophenone. As a key intermediate in various synthetic pathways, achieving high purity of this compound is often critical. Crystallization, while a powerful purification technique, can present unique challenges, especially with complex organic molecules. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize the crystallization process. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions in your own experiments.
Section 1: Foundational Knowledge - Understanding the Molecule
Before troubleshooting, it is essential to understand the physicochemical properties of this compound. Its structure, featuring a large, nonpolar backbone with a polar ketone group and a heavy iodo substituent, dictates its behavior in various solvents.
Table 1: Physical & Chemical Properties of this compound
| Property | Value / Predicted Behavior | Rationale & Implications for Crystallization |
| Molecular Formula | C₁₈H₁₉IO | --- |
| Molecular Weight | 378.25 g/mol [1] | A higher molecular weight can sometimes lead to slower dissolution kinetics. |
| Melting Point | Data not readily available in public literature. | Crucial Parameter. Oiling out is common if the solution temperature is above the compound's melting point.[2] It is strongly recommended to determine this experimentally via DSC or a melting point apparatus before optimizing crystallization. |
| Predicted Solubility | Low in polar protic solvents (e.g., water, methanol). High in nonpolar and some polar aprotic solvents (e.g., hexane, toluene, THF, acetone). | The large nonpolar surface area (two phenyl rings, one with a pentyl chain) dominates its character. The "like dissolves like" principle suggests nonpolar solvents will be most effective.[3][4] The ketone group offers some polarity, allowing for solubility in moderately polar aprotic solvents. |
| Key Structural Features | Two phenyl rings, one carbonyl (ketone) group, a long alkyl chain (-C₅H₁₁), and an iodo-substituent. | The molecule lacks strong hydrogen bond donors, but the carbonyl oxygen can act as a hydrogen bond acceptor.[5] The bulky iodo and pentyl groups can influence crystal packing and potentially lead to polymorphism (different crystal forms). |
Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common issues encountered during the crystallization of this compound.
Q1: My compound is forming a liquid or "oiling out" instead of solid crystals. What is happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize.[2] Impurities can also suppress the melting point, exacerbating this issue. Essentially, the compound "melts" in the hot solvent environment before it can form an ordered crystal lattice.
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Immediate Action: Add a small amount of additional solvent to redissolve the oil, then allow the solution to cool much more slowly. If possible, lower the starting temperature of your saturated solution.
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Long-Term Solution: Refer to the In-Depth Troubleshooting Guide 2: Systematically Addressing "Oiling Out." This may involve changing your solvent system entirely or using an anti-solvent approach.
Q2: No crystals are forming, even after the solution has cooled to room temperature or below. What should I do?
A: This indicates that the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the formation of the first crystal seeds) has not been overcome.[6]
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Immediate Action:
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Induce Nucleation: Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to form.
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Seeding: If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This will act as a template for further growth.[7]
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Evaporation: Allow a small amount of the solvent to evaporate slowly in a fume hood. This will increase the concentration and promote supersaturation.
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Q3: The crystallization is happening too quickly, crashing out as a fine powder. How can I get larger, better-formed crystals?
A: Rapid crystallization, or "crashing out," traps impurities and solvent within the crystal lattice, defeating the purpose of the purification.[2][7] This is caused by the solution becoming supersaturated too quickly. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue to grow over 20-60 minutes.[2]
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Immediate Action: Re-heat the solution until the solid redissolves. Add a small excess of the same solvent (5-10% more volume) to slightly decrease the saturation point.[2] Then, ensure the solution cools as slowly as possible by insulating the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight).
Q4: My final crystal yield is very low. What are the common causes?
A: A poor yield is most often due to using too much solvent, where a significant amount of your product remains dissolved in the mother liquor even after cooling.[2]
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Troubleshooting: Before discarding the mother liquor (the liquid filtered off from the crystals), test it. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. A significant solid residue on the rod indicates a high concentration of your compound remains. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again (this will be a second crop of lower purity). For future runs, use less solvent initially.
Section 3: In-Depth Troubleshooting Guides & Protocols
Guide 1: The Foundation - Systematic Solvent Screening
The choice of solvent is the single most critical factor in a successful crystallization.[7] An ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature.
Protocol: Small-Scale Solvent Screening
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Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.
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Heating: For solvents where the compound is poorly soluble at room temperature, gently heat the test tube in a warm water or sand bath until the solid dissolves completely.
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Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.
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Observation: The best solvent will be one that dissolved the compound when hot and produced a high yield of crystalline solid upon cooling. Avoid solvents that dissolve the compound at room temperature or fail to dissolve it even when boiling.
Table 2: Predicted Qualitative Solubility & Suggested Solvents for Screening
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale for Screening |
| Nonpolar | Hexane, Heptane, Cyclohexane | High | Likely to be too soluble, but excellent candidates for use as an anti-solvent . |
| Aromatic | Toluene | Moderate to High | Favorable pi-pi stacking interactions may lead to good solubility when hot.[3] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | May be too soluble for direct crystallization but useful for initial dissolution. |
| Halogenated | Dichloromethane (DCM) | High | Often too soluble, but can be useful in solvent/anti-solvent pairs. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | The ketone group on the solute will interact favorably. These are strong candidates. |
| Polar Protic | Ethanol, Isopropanol (IPA), Methanol | Low to Moderate | The long alkyl chain and iodo-substituent reduce affinity for H-bonding solvents.[3][4] These are excellent candidates for single-solvent crystallization. Benzophenone itself is miscible with ethanol.[8][9] |
Guide 2: Systematically Addressing "Oiling Out"
"Oiling out" is a common but solvable problem. The following workflow provides a logical progression of steps to overcome it.
Caption: Troubleshooting workflow for "oiling out".
Guide 3: Controlling Crystal Growth for Higher Purity
The rate of cooling directly impacts crystal size and purity. Slower cooling allows molecules to selectively add to the growing crystal lattice in the most stable orientation, naturally excluding impurities.[7]
Caption: Key parameters influencing crystallization outcomes.
Protocol: Slow Cooling Crystallization
-
Prepare Saturated Solution: In an appropriately sized Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent.
-
Insulate: Stopper the flask and wrap it with glass wool or place it inside a large beaker filled with hot water (at a similar temperature to the solution).
-
Cool Undisturbed: Place the entire setup in a location where it will not be disturbed and can slowly cool to room temperature overnight.
-
Complete Crystallization: Once at room temperature, transfer the flask to an ice bath for at least one hour to maximize the yield.
-
Isolate: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Section 4: Advanced Protocols
Protocol 1: Anti-Solvent Crystallization
This is a powerful technique when a single solvent is not effective. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.
-
Dissolution: Dissolve the crude this compound in a minimal volume of a "good" solvent (e.g., THF or Dichloromethane) at room temperature.
-
Filtration (Optional): If insoluble impurities are present, filter the solution at this stage.
-
Slow Addition: Place the solution in a flask with gentle stirring. Slowly add the "anti-solvent" (e.g., Hexane or Water, depending on the primary solvent) dropwise until the solution becomes faintly cloudy (persistent nucleation).
-
Growth: Stop adding the anti-solvent. If the cloudiness disappears, add a few more drops. If it persists, allow the solution to stand undisturbed. Crystals should begin to form over 30 minutes to several hours.
-
Isolation: Once crystallization is complete, cool in an ice bath and isolate the crystals by vacuum filtration.
Protocol 2: Decolorization and Purification from Persistent Impurities
If your crystals are discolored (e.g., yellow or brown), it may be due to highly colored organic impurities that co-crystallize with your product.
-
Prepare Solution: Dissolve the impure, colored crystals in a suitable amount of hot solvent as you would for a normal crystallization.
-
Add Activated Carbon: Remove the solution from the heat source. Add a very small amount of activated carbon (a spatula tip, typically 1-2% of the solute mass) to the hot solution. Caution: Never add carbon to a boiling solution, as it can cause violent bumping.
-
Adsorption: Gently swirl the flask for 2-5 minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a cotton plug in a heated funnel to remove the carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Crystallize: Collect the hot, decolorized filtrate and allow it to cool slowly as described in the Slow Cooling Protocol.
By systematically applying these principles and protocols, you can effectively troubleshoot and optimize the crystallization of this compound, leading to a final product of high purity and yield.
References
- Sathee, J. (n.d.). Chemistry Crystallization.
- Fujiwara, M., et al. (2007). Crystallization of Organic Compounds. In Handbook of Industrial Crystallization.
- LibreTexts. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
- Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them.
- Thenmozhi, R., & Claude, A. (2012). Rapid crystal growth of benzophenone by low temperature solution growth and its characterization. Scholars Research Library.
- Scholar. (n.d.). RAPID CRYSTAL GROWTH OF BENZOPHENONE BY LOW TEMPERATURE SOLUTION GROWTH AND ITS CHARACTERIATION.
- Seatree, S., et al. (2021). Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm.
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- ChemicalBook. (n.d.). This compound.
- BenchChem. (2025). Technical Guide: Solubility of 2-Ethyl-4-iodophenol in Organic Solvents.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 2-Iodopentane in Organic Solvents.
- BLDpharm. (n.d.). 64358-28-7|this compound.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
Sources
- 1. 64358-28-7|this compound|BLDpharm [bldpharm.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. longdom.org [longdom.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. | Scholar: National School of Leadership [jconsortium.com]
Technical Support Center: Purification of 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support center for the purification of 2-Iodo-4'-n-pentylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the underlying chemical principles of the purification strategies and offer step-by-step protocols based on extensive experience with related aromatic ketones.
Understanding the Challenge: Sources of Impurities
This compound is typically synthesized via a Friedel-Crafts acylation reaction between iodobenzene and valeroyl chloride. While effective, this reaction can generate several byproducts that pose purification challenges. Understanding the nature of these impurities is the first step toward devising a successful purification strategy.
Potential Impurities Include:
-
Isomeric Products: Friedel-Crafts acylation can lead to the formation of ortho- and meta-isomers in addition to the desired para-substituted product. The pentyl group on the benzoyl chloride directs the acylation primarily to the para position of the iodobenzene, but minor amounts of other isomers can still form.
-
Polysubstituted Products: Although the ketone product is generally deactivating towards further acylation, under certain reaction conditions, di-acylated products may be formed.
-
Unreacted Starting Materials: Incomplete reactions can leave residual iodobenzene or valeroyl chloride (or its corresponding carboxylic acid after workup).
-
Hydrolyzed Reagents: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive and can lead to the hydrolysis of the acyl chloride to valeric acid.
Troubleshooting Your Purification Strategy
The choice of purification method depends largely on the nature and quantity of the impurities present in your crude product. This troubleshooting guide will help you select the most appropriate technique.
Visualizing the Decision Process
Caption: Decision flowchart for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark oil, but I expect a solid. What should I do?
A1: An oily crude product often indicates the presence of significant impurities that are depressing the melting point. It is recommended to proceed with column chromatography to remove the bulk of the impurities. The resulting partially purified material may then solidify upon solvent removal, at which point recrystallization can be attempted for final polishing.
Q2: I'm having trouble finding a single solvent that is suitable for recrystallization. What are my options?
A2: If a single solvent does not provide a good solubility differential (i.e., highly soluble when hot, poorly soluble when cold), a two-solvent system is an excellent alternative. A common approach is to dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. Common solvent pairs for aromatic ketones include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Q3: During column chromatography, my product is eluting very slowly or streaking down the column. How can I improve the separation?
A3: Slow elution or streaking can be due to several factors. The polarity of your eluent may be too low; gradually increasing the proportion of the more polar solvent should increase the Rf of your compound. Streaking can also be a sign of compound degradation on the silica gel, which is acidic. To mitigate this, you can either use a less acidic stationary phase like alumina or deactivate the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques. Thin-layer chromatography (TLC) is a quick and easy way to check for the presence of impurities. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity. For more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice. The structure of the purified compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing small amounts of impurities with different solubility profiles from your target compound.
Step-by-Step Methodology:
-
Solvent Selection:
-
Place a small amount of your crude product (approx. 50 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes) to each test tube.
-
Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 2: Purification by Column Chromatography
Column chromatography is the preferred method for separating compounds with similar polarities and for purifying larger quantities of material.
Step-by-Step Methodology:
Caption: Workflow for column chromatography purification.
-
Preparation:
-
Choose an appropriate column size based on the amount of crude material. A general rule of thumb is to use 40-100 g of silica gel per gram of crude product.
-
Select a solvent system based on TLC analysis. A good starting point for a compound of this polarity is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column at a reasonable rate (gradient elution).
-
Collect fractions of a consistent volume.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Summary Table
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility | Differential partitioning between stationary and mobile phases |
| Best For | Removing small amounts of impurities with different polarities | Separating complex mixtures, including isomers |
| Typical Solvents | Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexanes | Hexanes/Ethyl Acetate, Dichloromethane/Hexanes |
| Advantages | Simple, cost-effective, can yield highly pure crystals | High resolving power, applicable to a wide range of compounds |
| Disadvantages | Can be inefficient for complex mixtures, risk of "oiling out" | More time-consuming, requires larger volumes of solvent |
References
handling and safety precautions for 2-Iodo-4'-n-pentylbenzophenone
Welcome to the technical support guide for 2-Iodo-4'-n-pentylbenzophenone. This resource is designed for researchers, medicinal chemists, and material scientists to provide essential safety information and practical, field-tested guidance for its application in chemical synthesis. This document moves beyond basic data sheets to offer insights into the causality behind procedural choices and to troubleshoot common experimental hurdles, particularly in its role as a precursor in cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - Safety & Handling
This section addresses the most common questions regarding the safe handling, storage, and disposal of this compound, based on established safety protocols and material safety data.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. According to its Safety Data Sheet (SDS), the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1]
It is crucial to review the full Safety Data Sheet (SDS) from your supplier before beginning any work.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: Due to its corrosive and toxic properties, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[1]
-
Eye/Face Protection: Use safety glasses with side-shields and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Q3: How should I properly store this compound?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[2]
-
Conditions: Store at the recommended temperature, as indicated on the product label. Aryl iodides can be sensitive to light and heat, which may cause gradual decomposition (deiodination).[3] Storing in a cool, dark place is advisable.
-
Incompatibilities: Keep away from strong oxidizing agents.
Q4: What is the correct procedure for disposing of waste containing this chemical?
A4: As this compound is very toxic to aquatic life, it must not be released into the environment.[1][4]
-
Solid Waste: Chemically contaminated solid waste (e.g., contaminated gloves, weighing paper) should be collected in a clearly labeled, sealed container for hazardous waste disposal.[5]
-
Liquid Waste: Reaction mixtures and solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[4]
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent (e.g., the solvent used in your reaction). Collect this rinsate as hazardous chemical waste. Once clean, deface the label before disposal.[5]
Follow all local, state, and federal regulations for hazardous waste disposal.
Part 2: Troubleshooting Guide - Application in Suzuki-Miyaura Cross-Coupling
This compound is an aryl iodide, making it an excellent electrophilic partner for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthesis for creating carbon-carbon bonds, particularly in the development of pharmaceuticals and functional materials.[5][6] The workflow involves coupling the aryl iodide with an organoboron reagent in the presence of a palladium catalyst and a base.
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a diagram illustrating the key steps in a typical Suzuki-Miyaura catalytic cycle.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle
Troubleshooting Common Issues
Q5: My Suzuki coupling reaction is sluggish or has failed completely. What are the likely causes?
A5: While aryl iodides are highly reactive partners, failures can occur. Here is a systematic troubleshooting guide:
| Potential Cause | Explanation & Causality | Recommended Solution |
| Catalyst Inactivity | The Pd(0) species is the active catalyst. If your catalyst has been exposed to air for extended periods, it may have oxidized to inactive Pd(II). Some reactions require pre-activation of a Pd(II) source. | Use a fresh batch of catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your ligands and reaction conditions are appropriate for its reduction to Pd(0) in situ. Consider using a robust, air-stable precatalyst. |
| Base Incompatibility or Insufficiency | The base is critical for activating the organoboron reagent to facilitate transmetalation.[5] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can dramatically affect the reaction outcome depending on the substrates and solvent. Insufficient base will stall the catalytic cycle. | Screen different bases. For sensitive substrates, a milder base like K₃PO₄ or an organic base may be necessary. Ensure you are using at least 2-3 equivalents of base. Ensure the base is anhydrous if the reaction is moisture-sensitive. |
| Solvent Issues | The solvent must be appropriate for the reaction temperature and capable of dissolving all reagents. Common solvents include THF, DME, and toluene, often with water as a co-solvent to help dissolve the base. The solvent must be properly degassed. | Ensure your solvent is anhydrous (if required) and thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. Oxygen can oxidize and deactivate the Pd(0) catalyst. |
| Organoboron Reagent Quality | Boronic acids can degrade over time, especially through dehydration to form unreactive boroxines. Check the purity and integrity of your boronic acid or ester. | Use a fresh, high-purity boronic acid. If degradation is suspected, you can sometimes regenerate the boronic acid by dissolving it in a solvent like diethyl ether and washing with aqueous base, followed by re-acidification and extraction. |
Q6: I am observing significant amounts of a deiodinated side product (4'-n-pentylbenzophenone). Why is this happening?
A6: The formation of a deiodinated (hydrodehalogenated) byproduct points to a competing reaction pathway.
-
Mechanism: This often occurs via a radical mechanism or through protonolysis. The C-I bond is the weakest among aryl halides, making it susceptible to cleavage, especially under heat or light.[3] Electron-rich aryl iodides are particularly prone to this. The presence of trace water or other proton sources can quench an intermediate, leading to the unwanted side product.
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Ensure your reaction setup is rigorously free of oxygen, which can promote radical pathways.
-
Protect from Light: Wrap your reaction flask in aluminum foil to prevent photochemical decomposition.[3]
-
Lower Reaction Temperature: If possible, screen for a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature, minimizing thermal decomposition.[7]
-
Use Anhydrous Reagents: Ensure your solvent and base are thoroughly dried to minimize proton sources.
-
Q7: My reaction works, but the yield is inconsistent. How can I improve reproducibility?
A7: Inconsistency often stems from subtle variations in reaction setup and reagent quality.
-
Inert Atmosphere: The most common culprit is inconsistent removal of oxygen. Standardize your degassing procedure (e.g., sparge with argon for a set amount of time for a given solvent volume).
-
Reagent Stoichiometry: Ensure precise measurement of all reagents, especially the catalyst and ligand. Small variations can have a large impact.
-
Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.
References
- Sigma-Aldrich, Safety Data Sheet for this compound.
- Thermo Fisher Scientific, Safety Data Sheet.
- MilliporeSigma, Safety Data Sheet.
-
Reddit, r/Chempros, Spontaneous aryl iodide deiodination upon heating. [Link]
- Fagnou, K. et al., Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions, Journal of the American Chemical Society.
-
Khan Academy, Reaction of alkyl halides and aryl halides with metals. [Link]
- Google Patents, Synthesis of cannabinoids, WO2002096899A1.
-
YouTube, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI, Synthesis of Functionalized Cannabilactones. [Link]
-
ChemistryViews, Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. [Link]
-
Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH), Synthesis of [13C4]-labeled ∆9-Tetrahydrocannabinol and 11-nor-9-Carboxy-∆9-tetrahydrocannabinol as Internal Standards. [Link]
-
Northwestern University, Hazardous Waste Disposal Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Characterization of 2-Iodo-4'-n-pentylbenzophenone
Introduction: Welcome to the technical support guide for 2-Iodo-4'-n-pentylbenzophenone. This document is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Characterizing this molecule presents unique challenges stemming from its specific substitution pattern, the presence of a heavy halogen, and potential synthetic impurities. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you navigate these complexities, ensuring the integrity and success of your experimental work.
Section 1: Synthesis and Purification Troubleshooting
The synthesis of this compound, typically via a Friedel-Crafts acylation pathway, can often lead to challenges in achieving high purity.[1][2] Below are common issues and their solutions.
FAQ: Synthesis & Purification
Question 1: My Friedel-Crafts synthesis resulted in a complex mixture of products with a low yield of the desired compound. How can I identify the major impurities and optimize the reaction?
Answer: This is a frequent challenge in Friedel-Crafts reactions involving substituted aromatic rings. The primary issues are typically related to catalyst activity, reaction conditions, and the inherent reactivity of the substrates.
-
Causality of Impurity Formation:
-
Isomeric Byproducts: The primary source of impurities is often the formation of positional isomers. If you perform iodination after the acylation of pentylbenzene, the pentyl group (an ortho-, para-director) and the benzoyl group (a meta-director) will compete, leading to a mixture. The most common route is the acylation of 2-iodoanisole or a similar precursor with pentylbenzoyl chloride, but even this can have challenges.
-
Poly-acylation: Although the benzophenone product is deactivated, forcing conditions (high temperature, excess catalyst) can sometimes lead to the addition of a second acyl group, though this is less common.[3]
-
Dealkylation/Rearrangement: The Lewis acid catalyst (e.g., AlCl₃) can sometimes cause the n-pentyl group to rearrange or be cleaved from the aromatic ring.[1]
-
-
Troubleshooting & Identification Protocol:
-
Initial Analysis: Use Thin Layer Chromatography (TLC) to get a quick assessment of the crude product's complexity. A single spot is evidence of purity, but not definitive proof.[4]
-
LC-MS Analysis: The most powerful tool for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). This will separate the components and provide their molecular weights, allowing you to quickly identify your target product (M.W. 392.25 g/mol ) and hypothesize the structures of impurities (e.g., isomers will have the same molecular weight but different retention times).
-
Optimization:
-
Catalyst Choice: Ensure your AlCl₃ is anhydrous and fresh. Stoichiometric amounts are often required as the catalyst complexes with the product ketone.[5]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the acylating agent slowly to minimize side reactions.
-
Reaction Order: Consider the order of synthetic steps carefully. Acylating 4-pentylbenzene first, followed by a directed iodination, might offer better regioselectivity.
-
-
Question 2: I'm struggling to purify the crude product. Recrystallization gives low yields and persistent colored impurities. What should I do?
Answer: Highly colored crude products are common in Friedel-Crafts reactions and can be difficult to remove.[6] If standard recrystallization is inefficient, a multi-step purification strategy is necessary.
-
Causality of Purification Issues:
-
The colored impurities are often charge-transfer complexes or polymeric materials formed during the reaction.
-
Isomeric byproducts may have very similar solubility profiles to the desired product, making separation by recrystallization alone ineffective.
-
-
Enhanced Purification Protocol:
-
Aqueous Wash: Before any organic purification, thoroughly wash the crude organic extract with a dilute acid (e.g., 1M HCl) to remove catalyst residues, followed by a base (e.g., 1M NaOH) and brine.
-
Decolorization: Dissolve the crude product in a suitable solvent (e.g., acetone or methanol). Add a small amount of activated charcoal or decolorizing clay and stir for 15-30 minutes at room temperature.[6] Filter through a pad of Celite® to remove the adsorbent. Caution: Do not heat excessively as this can promote degradation on the charcoal surface.
-
Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system is ideal. Start with a low polarity mixture like Hexane:Ethyl Acetate (98:2) and gradually increase the polarity. The target compound is moderately polar; isomers should elute at slightly different rates. Monitor fractions by TLC.
-
-
Final Recrystallization: After chromatography, recrystallize the combined, pure fractions from a solvent system like ethanol/water or hexane/isopropanol to obtain a highly pure, crystalline solid.
-
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Section 2: Analytical Characterization Troubleshooting
Accurate characterization is essential to confirm the structure and purity of your final product. Each analytical technique has specific nuances when applied to this molecule.
FAQ: NMR Spectroscopy
Question 1: The aromatic region of my ¹H NMR spectrum is complex and difficult to assign. How can I definitively confirm the 2-Iodo and 4'-n-pentyl substitution pattern?
Answer: The asymmetry and substitution of the two phenyl rings create a challenging but interpretable aromatic region. A systematic approach using both 1D and 2D NMR is the key to unambiguous assignment.
-
Understanding the Spectrum:
-
Ring A (Iodinated Ring): The iodine atom and the carbonyl group strongly influence the chemical shifts. The proton ortho to the iodine (H-3) and the proton ortho to the carbonyl (H-6) will be significantly deshielded. You should expect four distinct signals, likely complex multiplets (doublets of doublets or triplets of doublets).
-
Ring B (Pentyl-substituted Ring): This ring is a classic AA'BB' system. The protons ortho to the carbonyl (H-2', H-6') will appear as a doublet downfield from the protons ortho to the pentyl group (H-3', H-5'), which will also be a doublet.[7]
-
-
Definitive Assignment Protocol:
-
High-Field NMR: Acquire spectra on a high-field instrument (≥400 MHz) to achieve better signal dispersion.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will clearly show which protons are adjacent on each aromatic ring, allowing you to trace the connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this problem. It shows correlations between protons and carbons over 2-3 bonds.
-
Look for a correlation from the pentyl group's benzylic protons (-CH₂-) to the ipso-carbon (C-4') and the ortho-carbons (C-3', C-5').
-
Crucially, look for correlations from the protons on Ring A (e.g., H-6) and Ring B (e.g., H-2', H-6') to the carbonyl carbon (C=O). This definitively links the two rings to the carbonyl group.
-
-
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | N/A | ~195-198 | Weak signal, deshielded. |
| C-I | N/A | ~90-95 | Characteristic upfield shift due to heavy atom effect. |
| Aromatic C-H | ~7.2 - 7.9 | ~128-145 | Complex region; deshielded protons are ortho to C=O. |
| Pentyl -CH₂- (alpha) | ~2.6 - 2.7 | ~35-36 | Triplet, adjacent to aromatic ring. |
| Pentyl -(CH₂)₃- | ~1.3 - 1.7 | ~22-32 | Overlapping multiplets. |
| Pentyl -CH₃ | ~0.9 | ~14 | Triplet, terminal methyl group. |
Question 2: Why can't I get a useful ¹²⁷I NMR spectrum?
Answer: While it seems intuitive to use iodine NMR, the ¹²⁷I nucleus is unsuitable for high-resolution NMR of covalently bonded compounds.[8] The nucleus has a large quadrupole moment, which causes extremely fast relaxation and results in spectral lines that are excessively broad—often thousands of Hertz wide.[8] These signals are too broad to be detected on standard high-resolution NMR spectrometers. Your efforts should be focused on the effects the iodine atom has on the ¹H and ¹³C spectra, which are highly informative.
FAQ: Mass Spectrometry
Question 1: I am having trouble identifying the molecular ion (M⁺) peak in my Electron Ionization (EI) mass spectrum. What is happening?
Answer: The molecular ion of this compound can be unstable under high-energy EI conditions, leading to rapid fragmentation and a very low abundance M⁺ peak.
-
Causality: The C-I bond is relatively weak and can cleave easily. Furthermore, the molecule has several other fragmentation pathways available that can compete with the molecular ion's stability.
-
Troubleshooting Protocol:
-
Confirm Absence: First, ensure you are looking for the correct m/z value: 392.1. Iodine is monoisotopic (¹²⁷I), so you will not see an M+2 peak as you would with chlorine or bromine.[9]
-
Use Soft Ionization: Switch to a "softer" ionization technique that imparts less energy to the molecule.
-
Electrospray Ionization (ESI): Ideal for LC-MS. You will likely observe the protonated molecule [M+H]⁺ at m/z 393.1 or adducts like [M+Na]⁺ at m/z 415.1.[10]
-
Chemical Ionization (CI): A good alternative for GC-MS or direct infusion. It produces less fragmentation and a more prominent [M+H]⁺ ion.
-
-
Question 2: What are the key fragmentation peaks I should look for to confirm the structure?
Answer: The fragmentation pattern is highly diagnostic. The benzophenone core dictates the primary cleavage pathways.
-
Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bonds adjacent to the carbonyl group. This will result in two primary acylium ions.
-
Other Key Fragments: Loss of the iodine atom and fragmentation of the alkyl chain are also expected.
| Expected m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 392 | [C₁₈H₁₉IO]⁺ | Molecular Ion (M⁺) |
| 265 | [C₁₂H₁₄O]⁺ | Loss of I• from M⁺ |
| 233 | [C₇H₄IO]⁺ | Alpha-cleavage; iodobenzoyl cation |
| 161 | [C₁₂H₁₇]⁺ | Pentylphenyl cation |
| 127 | [I]⁺ | Iodine cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (if trace non-iodinated impurity exists) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
FAQ: Chromatographic Analysis
Question 1: My HPLC analysis shows a broad or tailing peak for my purified compound. How can I improve the peak shape and resolution?
Answer: Poor peak shape in reverse-phase HPLC is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or column overload.
-
Troubleshooting Workflow for HPLC Method:
Caption: A logical troubleshooting workflow for improving HPLC peak shape.
-
Recommended Starting HPLC Conditions:
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 or 4.6 mm ID, < 5 µm | Standard for non-polar to moderately polar compounds.[11] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier to improve peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase with good UV transparency. |
| Gradient | 70% B to 100% B over 10 min | A gradient is essential to elute the compound with good shape and resolve potential impurities. |
| Flow Rate | 0.5 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) | Standard flow rates for analytical columns. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm | Benzophenones have a strong chromophore with maximum absorbance in this region.[12] |
| Column Temp. | 30-40 °C | Elevated temperature can improve efficiency and reduce viscosity. |
Section 3: Stability and Handling
Question 1: My purified, pale-yellow sample developed a darker color after being stored on the bench for a week. Is this compound unstable?
Answer: Yes, this compound has stability liabilities that require specific storage conditions.
-
Mechanisms of Degradation:
-
Photodecomposition: Aromatic iodides are known to be sensitive to light. UV or even ambient light can induce homolytic cleavage of the C-I bond, forming radical species that can lead to colored decomposition products.[13]
-
Oxidation: While less common, prolonged exposure to air and light can lead to oxidative degradation pathways.
-
-
Recommended Storage & Handling Protocol:
-
Protect from Light: Always store the solid material and solutions in amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Low Temperature: Store the compound in a freezer (-20 °C) or refrigerator (4 °C) to slow the rate of any potential decomposition reactions.
-
Use Fresh Solutions: Prepare solutions for analysis fresh whenever possible. If solutions must be stored, keep them refrigerated and in the dark.
-
By following these troubleshooting guides and protocols, researchers can overcome the common challenges in the characterization of this compound, leading to more reliable and reproducible scientific outcomes.
References
- Synthesis of 2-hydroxy-4-alkoxybenzophenones.
- Process for the preparation of 2,4-dihydroxybenzophenones.
- Synthesis and purification method for DOPO.
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.
-
2-Iodothiophene. Organic Syntheses. [Link]
-
13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. ResearchGate. [Link]
-
Common errors in drawing organic compounds. YouTube. [Link]
-
Phenol, 2-iodo-4-methyl-. NIST WebBook. [Link]
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Stability testing of the plastics additives... PubMed. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. MDPI. [Link]
-
Identification of Unknown Organic Compounds. ssag.sk. [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Royal Society of Chemistry. [Link]
- Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
mass spectrum of 2-iodobutane. Doc Brown's Chemistry. [Link]
-
Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Cureus. [Link]
-
IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange. [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. [Link]
-
(127I) Iodine NMR. University of Durham. [Link]
-
Analyzing Organic Compounds: Methods & Tools. Study.com. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]
-
organic chemistry characterization data. YouTube. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Complete assignment of the 1H and 13C NMR spectra of garciniaphenone... PubMed. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
High-performance liquid chromatography of benzophenone derivatives... PubMed. [Link]
-
database mass spectrometry INDEX... Doc Brown's Chemistry. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3526666A - Synthesis of 2-hydroxy-4-alkoxybenzophenones - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. (127I) Iodine NMR [chem.ch.huji.ac.il]
- 9. mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 12. High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 2-Iodo-4'-n-pentylbenzophenone
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Iodo-4'-n-pentylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. We provide troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure your experiments are successful.
Frequently Asked Questions (FAQs)
Q1: What are the inherent solubility characteristics of this compound?
This compound is a highly lipophilic and hydrophobic molecule. Its structure, which includes two aromatic rings, a nonpolar n-pentyl alkyl chain, and a large iodine atom, results in poor aqueous solubility. The general chemical principle of "like dissolves like" dictates that this nonpolar compound will dissolve best in nonpolar organic solvents.[1][2] Its high molecular weight (378.25 g/mol ) further contributes to its low solubility in aqueous media.[3][4][5][6] Similar to the parent benzophenone structure, it is expected to be practically insoluble in water but show good solubility in various organic solvents.[7][8]
Q2: I am observing a precipitate or an oily film when I add this compound to my aqueous buffer. What is happening?
This is a common and expected observation. The compound's low affinity for water causes it to "crash out" or precipitate from the aqueous solution. This indicates that the concentration of the compound has exceeded its solubility limit in that specific medium. To proceed with experiments in aqueous systems, such as cell-based assays or enzymatic studies, solubility enhancement techniques are required.
Q3: What solvents should I initially consider for creating a stock solution?
For creating a concentrated stock solution, you should start with water-miscible polar aprotic solvents or alcohols in which the compound is freely soluble. Based on the properties of similar benzophenone derivatives, the following solvents are recommended starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetone
-
Diethyl Ether (Note: less polar and not water-miscible, but useful for initial characterization).[7]
It is crucial to first determine the compound's solubility in a strong organic solvent before attempting to introduce it into an aqueous environment.
Troubleshooting Guide: Compound Dissolution Issues
This section addresses the common problem where this compound fails to dissolve in a scientifically required solvent system, such as a phosphate-buffered saline (PBS) for a biological assay.
Logical Flow for Troubleshooting Solubility
The following diagram outlines a systematic approach to resolving solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Issue: Compound precipitates upon addition to an aqueous medium.
Solution 1: Co-solvency
Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[6] This modification of the solvent environment makes it more favorable for nonpolar solutes like this compound to dissolve.[3][9] This is one of the most effective and widely used techniques for solubilizing poorly soluble compounds for in vitro studies.
Recommended Action:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute this stock solution into your final aqueous buffer. It is critical that the final concentration of the co-solvent is low (typically <1%, ideally <0.1%) to avoid artifacts in biological experiments.
-
Critical Consideration: Uncontrolled precipitation can occur upon dilution into the aqueous media.[3] Always visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect) before use.
Mechanism of Co-Solvency
Caption: How a co-solvent bridges the polarity gap between a solute and water.
Solution 2: Temperature Adjustment
Causality: For most solid solutes, the dissolution process is endothermic, meaning solubility increases as the temperature of the solution is raised.[3][5] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid and promote solvation.
Recommended Action:
-
Gently warm the solvent or the solution mixture (e.g., in a 37°C to 50°C water bath) while stirring or sonicating.
-
Critical Consideration: Assess the thermal stability of this compound before applying heat. After dissolution, allow the solution to cool to the experimental temperature and observe if the compound precipitates out (supersaturation). This method is often best used in conjunction with co-solvency.
Solution 3: Use of Surfactants
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[4][9]
Recommended Action:
-
Incorporate a non-ionic surfactant such as Tween-80 or Pluronic F-68 into your aqueous buffer.[4][9]
-
The concentration should be above the surfactant's critical micelle concentration.
-
Add the compound (preferably from a small volume of concentrated stock in a co-solvent) to the surfactant-containing solution.
-
Critical Consideration: Surfactants can interfere with biological systems, for example, by disrupting cell membranes or binding to proteins. It is essential to run appropriate vehicle controls containing the surfactant at the same concentration used for your test compound.
Mechanism of Micellar Solubilization
Caption: A nonpolar solute is trapped inside the hydrophobic core of a surfactant micelle.
Experimental Protocols
Protocol 1: Qualitative Solubility Screening
This protocol provides a systematic way to identify suitable organic solvents for creating a stock solution.
Materials:
-
This compound
-
Vials or test tubes
-
A panel of solvents (e.g., Water, Ethanol, DMSO, Acetone, Toluene, Hexane)
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh approximately 5 mg of the compound into a clean, dry vial.
-
Add 0.5 mL of the first test solvent.
-
Vortex vigorously for 30-60 seconds.[2]
-
Visually inspect the solution against a light source. If the solid is fully dissolved (clear solution), the compound is soluble at ~10 mg/mL.
-
If not fully dissolved, sonicate the vial for 5-10 minutes. Re-inspect.
-
Record your observation as "Soluble," "Partially Soluble," or "Insoluble."[2]
-
Repeat steps 1-6 for each solvent in your panel.
Data Summary Table:
| Solvent | Polarity | Observation (Soluble/Partially/Insoluble) |
| Water | High | Insoluble (Expected) |
| Ethanol | Polar Protic | |
| DMSO | Polar Aprotic | |
| Acetone | Polar Aprotic | |
| Dichloromethane | Mid-Polarity | |
| Toluene | Nonpolar | |
| Hexane | Nonpolar |
Protocol 2: Preparation of a Dosing Solution Using Co-solvency
This protocol describes the standard method for preparing a final dosing solution for an aqueous-based experiment.
Objective: To prepare a 10 µM solution of this compound in PBS with a final DMSO concentration of 0.1%.
Procedure:
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved. This is your Primary Stock .
-
Prepare Intermediate Dilution: Dilute the Primary Stock 1:100 in your final aqueous buffer (PBS). To do this, add 10 µL of the 10 mM Primary Stock to 990 µL of PBS. This creates a 100 µM solution with 1% DMSO. Vortex immediately and gently.
-
Prepare Final Dosing Solution: Dilute the intermediate solution 1:10 in PBS. Add 100 µL of the 100 µM intermediate solution to 900 µL of PBS. This yields your final 10 µM dosing solution in 0.1% DMSO.
-
Final Check: Before use, visually inspect the final solution for any signs of precipitation. Prepare a vehicle control using the same dilution steps with 100% DMSO instead of the compound stock solution.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
- Solubility test for Organic Compounds. (2024).
- Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. (2020). Pharma Excipients.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Organic Chemistry: Introduction to Solubility. (2021). SALTISE.
- Benzophenone. (2022). Sciencemadness Wiki.
- BENZOPHENONE. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.
Sources
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- 2. saltise.ca [saltise.ca]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzophenone - Sciencemadness Wiki [sciencemadness.org]
- 8. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
Validation & Comparative
A Comparative Guide to Benzophenone Derivatives for Photocrosslinking: Spotlight on 2-Iodo-4'-n-pentylbenzophenone
For researchers, scientists, and drug development professionals navigating the complexities of identifying and characterizing molecular interactions, photoaffinity labeling stands as a powerful technique. At the heart of this method lies the choice of the photocrosslinker, a decision that profoundly impacts experimental success. This guide provides an in-depth comparison of benzophenone derivatives, a widely utilized class of photoactivatable reagents, with a special focus on the unique attributes of 2-Iodo-4'-n-pentylbenzophenone. We will delve into the underlying photochemical principles, present comparative experimental data, and provide detailed protocols to empower you in selecting and effectively employing the optimal benzophenone derivative for your research needs.
The Benzophenone Photocrosslinker: A Primer on its Mechanism and Utility
Benzophenone and its derivatives are prized for their ability to, upon activation by UV light, form covalent bonds with neighboring molecules, effectively "trapping" transient interactions. This process is initiated by the absorption of a photon, which excites the benzophenone molecule to a short-lived singlet state. Through a highly efficient process called intersystem crossing, it then transitions to a more stable and long-lived triplet state.[1] This triplet state is a diradical, capable of abstracting a hydrogen atom from a nearby C-H, N-H, or O-H bond.[2] This hydrogen abstraction generates a pair of radicals—a ketyl radical on the benzophenone and a radical on the target molecule—which then combine to form a stable covalent C-C, C-N, or C-O bond.[2]
The utility of benzophenones as photocrosslinkers stems from several key features:
-
Relative Stability: They are generally more stable to ambient light and a wider range of chemical conditions compared to other popular photocrosslinkers like aryl azides and diazirines.[2]
-
Long-Wavelength Activation: Most benzophenone derivatives are activated by UVA light (typically around 350-360 nm), which minimizes damage to sensitive biological samples like proteins and cells.[3]
-
Reversibility of the Excited State: In the absence of a suitable hydrogen donor, the excited triplet state can return to the ground state, minimizing non-specific reactions.[2]
Introducing this compound: A Candidate for Enhanced Performance
While a vast array of benzophenone derivatives have been synthesized and utilized, the strategic placement of specific substituents can fine-tune their photochemical properties. This compound incorporates two such modifications: an iodine atom at the 2-position of one phenyl ring and an n-pentyl group at the 4'-position of the other.
-
The Role of the 2-Iodo Substituent: Halogenation, particularly with a heavy atom like iodine, is known to enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially leading to a higher quantum yield of the reactive triplet state.[4] Furthermore, the electron-withdrawing nature of the iodo group can increase the reactivity of the triplet state towards hydrogen abstraction.[5] The ortho-positioning of the iodine may also influence the conformation of the benzophenone, potentially impacting its interaction with target molecules.
-
The Influence of the 4'-n-pentyl Group: The long alkyl chain at the 4'-position significantly increases the hydrophobicity of the molecule. This can be advantageous for probing interactions within lipid bilayers or hydrophobic pockets of proteins. The pentyl group can also engage in van der Waals interactions, potentially influencing the binding affinity and orientation of the probe within a target site.
Comparative Analysis of Benzophenone Derivatives
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Triplet Quantum Yield (ΦT) | Key Features & Applications |
| Benzophenone (BP) | ~252, ~340[6] | ~18,000, ~150[6] | ~0.9-1.0 | The parent compound, widely used as a benchmark. Suitable for general protein-protein interaction studies. |
| 4-Benzoylbenzoic Acid | ~255, ~350 | Data not readily available | Data not readily available | Carboxylic acid handle allows for conjugation to other molecules (e.g., peptides, drugs). |
| 4,4'-Dichlorobenzophenone | ~265, ~350 | Data not readily available | Data not readily available | Electron-withdrawing chloro groups can enhance triplet state reactivity. |
| 4-Hydroxybenzophenone | ~288[6] | ~15,000[6] | Data not readily available | Phenolic hydroxyl group can be used for further functionalization. |
| This compound | Est. ~260, ~350 | Est. ~15,000, ~200 | Est. >0.9 | Hypothesized enhanced intersystem crossing due to the iodo group. Increased hydrophobicity for membrane or hydrophobic pocket studies. |
Note: Estimated values for this compound are based on trends observed for halogenated and alkylated benzophenones. Experimental verification is recommended.
Experimental Protocols
To ensure the robust and reproducible application of these photocrosslinkers, we provide the following detailed experimental protocols.
Synthesis of this compound
While a specific literature procedure for this compound is not available, a plausible synthetic route can be derived from established methods for synthesizing unsymmetrical benzophenones, such as a Friedel-Crafts acylation.
dot
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of n-pentylbenzene in an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Acylation: Slowly add 2-iodobenzoyl chloride to the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to yield this compound.
General Protocol for Protein Photocrosslinking
This protocol provides a general framework for using benzophenone derivatives to photocrosslink protein-protein interactions.
dot
Caption: General workflow for protein photocrosslinking.
Step-by-Step Protocol:
-
Sample Preparation: Prepare your protein sample of interest and its potential binding partner(s) in a suitable buffer. It is advisable to use buffers that do not contain primary amines (e.g., Tris) in high concentrations, as these can quench the excited benzophenone.[7]
-
Probe Addition: Add the benzophenone probe (e.g., this compound) to the protein mixture. The final concentration of the probe should be optimized for your specific system. All manipulations should be performed in the dark or under dim light to prevent premature photoactivation.
-
Incubation: Incubate the mixture for a sufficient time to allow for binding of the probe to its target. This step can be performed on ice or at 4°C.
-
UV Irradiation: Place the sample on ice and irradiate with a UV lamp at a wavelength of 350-365 nm. The duration and intensity of irradiation are critical parameters that need to be optimized to achieve efficient crosslinking while minimizing sample damage.[7]
-
Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger such as DTT or β-mercaptoethanol.
-
Analysis: The crosslinked products can be analyzed by various techniques, including SDS-PAGE to visualize the formation of higher molecular weight complexes, followed by Western blotting to identify the components of the complex, or mass spectrometry for precise identification of the crosslinked peptides.
Determination of Photochemical Quantum Yield
The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a product formed per mole of photons absorbed. A relative method, comparing the photoreactant to a well-characterized actinometer, is commonly employed.
dot
Caption: Workflow for determining photochemical quantum yield.
Conclusion
The selection of an appropriate photocrosslinker is a critical determinant of success in photoaffinity labeling experiments. While benzophenone itself is a robust and versatile tool, derivatives such as this compound offer the potential for enhanced performance in specific applications. The introduction of an iodine atom is hypothesized to improve the efficiency of the photocrosslinking reaction, while the n-pentyl group can be exploited to probe interactions in hydrophobic environments. By understanding the fundamental principles of benzophenone photochemistry and following rigorous experimental protocols, researchers can effectively harness the power of these reagents to elucidate the intricate networks of molecular interactions that govern biological processes.
References
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 2020. Available from: [Link]
-
On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Polymers (Basel), 2018. Available from: [Link]
-
New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene and its model compounds. ResearchGate, 2025. Available from: [Link]
-
Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega, 2020. Available from: [Link]
-
Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 2017. Available from: [Link]
-
Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution. Oregon State University, 2016. Available from: [Link]
-
Probing Proteomes with Benzophenone Photoprobes. Methods in Molecular Biology, 2010. Available from: [Link]
-
Relative Quantum Yield. Edinburgh Instruments. Available from: [Link]
-
Structural and Spectroscopic Studies of the Photophysical Properties of Benzophenone Derivatives. The Journal of Physical Chemistry A, 2013. Available from: [Link]
-
Determination of quantum yields. The Royal Society of Chemistry. Available from: [Link]
-
Photocrosslinking Probes for Capture of Carbohydrate Interactions. Current Opinion in Chemical Biology, 2015. Available from: [Link]
-
A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Materials (Basel), 2023. Available from: [Link]
-
A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available from: [Link]
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available from: [Link]
-
Schematic depiction of the photocrosslinking process leading to a surface-attached polymer network. ResearchGate. Available from: [Link]
-
Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry C, 2020. Available from: [Link]
-
Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. Semantic Scholar. Available from: [Link]
-
Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones. The Journal of Physical Chemistry A, 2021. Available from: [Link]
-
Spin–Vibronic Control of Intersystem Crossing in Iodine-Substituted Heptamethine Cyanines. The Journal of Physical Chemistry C, 2021. Available from: [Link]
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UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 2000. Available from: [Link]
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An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones. Molecules, 2011. Available from: [Link]
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Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1.... ResearchGate. Available from: [Link]
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Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. Available from: [Link]
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2-Iodobenzophenone. PubChem. Available from: [Link]
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2-Iodothiophene. Organic Syntheses. Available from: [Link]
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Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 2022. Available from: [Link]
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The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu. Available from: [Link]
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Iodoketone synthesis by iodination. Organic Chemistry Portal. Available from: [Link]
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Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 2022. Available from: [Link]
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Solvent Dependence of the Photophysical Properties of 2-Chlorothioxanthone, the Principal Photoproduct of Chlorprothixene. ResearchGate. Available from: [Link]
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Synthesis of 2-hydroxy-4-n-octaoxybenzophenones (UV-531) with the phase transfer method. TSI Journals. Available from: [Link]
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A Comparative Analysis of the Photoreactivity of 2-Iodo-4'-n-pentylbenzophenone for Photoaffinity Labeling
In the intricate field of chemical biology and drug discovery, the precise identification of molecular interactions is paramount. Photoaffinity labeling (PAL) has emerged as an indispensable technique for elucidating these interactions by covalently capturing binding partners in their native state. The choice of the photoreactive probe is a critical determinant of experimental success. This guide provides an in-depth comparison of 2-Iodo-4'-n-pentylbenzophenone, a specialized photolabeling reagent, against other common alternatives, supported by foundational photochemical principles and detailed experimental workflows for empirical validation.
Introduction to Benzophenone-Based Photoprobes
Benzophenones are widely adopted for photolabeling due to their unique photochemical properties.[1] Unlike other popular reagents like aryl azides, benzophenones are typically activated by longer wavelength UV light (350–365 nm), which significantly reduces the potential for photodamage to sensitive biological molecules like proteins.[1][2]
Upon UV excitation, the benzophenone moiety transitions to an excited singlet state, which rapidly undergoes intersystem crossing (ISC) to a more stable triplet diradical state. This triplet diradical is the workhorse of the labeling reaction, capable of abstracting a hydrogen atom from a nearby C-H bond to form a covalent carbon-carbon bond. A key advantage of benzophenones is that their reaction with water, a ubiquitous solvent in biological systems, is reversible; the initial adduct can dehydrate to regenerate the ground-state benzophenone, allowing for repeated excitation cycles and ultimately increasing the probability of successful labeling.[1]
This compound incorporates two key modifications to the standard benzophenone scaffold:
-
An ortho-iodo group : The presence of a heavy atom like iodine is known to enhance the rate of intersystem crossing from the singlet to the reactive triplet state, a phenomenon known as the "heavy atom effect."[3] This can potentially lead to a higher quantum yield of the photoreaction and more efficient labeling.
-
A para-n-pentyl group : This lipophilic chain provides a handle for non-covalent interactions, potentially directing the probe to hydrophobic pockets within a protein's binding site before photoactivation.
The Photochemical Reaction Mechanism
The photoreactivity of this compound is governed by the generation of a highly reactive triplet diradical. The process, initiated by the absorption of a photon, is outlined below.
Caption: Experimental workflow for comparing the photoreactivity of photoprobes.
Protocol 1: Determination of Photoreaction Kinetics by UV-Vis Spectroscopy
This protocol measures the rate at which the photoprobe is consumed upon irradiation. A faster rate of disappearance of the characteristic benzophenone absorbance peak indicates higher photoreactivity.
Materials:
-
This compound and other comparison photoprobes.
-
Spectroscopy-grade isopropanol (or other suitable hydrogen-donating solvent).
-
UV-transparent quartz cuvettes.
-
UV lamp with a narrow bandpass filter centered at the activation wavelength (e.g., 350 nm).
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare a stock solution of each photoprobe (e.g., 10 mM in isopropanol).
-
Create a working solution (e.g., 50 µM) in isopropanol.
-
Transfer the solution to a quartz cuvette and record the initial absorbance spectrum, noting the λmax of the benzophenone chromophore.
-
Place the cuvette at a fixed distance from the UV lamp (e.g., 5 cm). [4]5. Irradiate the sample for a defined time interval (e.g., 30 seconds).
-
Remove the cuvette and immediately record the UV-Vis spectrum.
-
Repeat steps 5-6 for a total irradiation time (e.g., 10 minutes), collecting data at multiple time points.
-
Plot the absorbance at λmax versus irradiation time for each photoprobe. The decay kinetics can then be calculated to compare reaction rates. [5]
Protocol 2: Quantum Yield of Photoreduction Measurement
The quantum yield (Φ) is a critical measure of efficiency, defined as the ratio of the number of molecules reacted to the number of photons absorbed. [6]This protocol provides a method to determine the quantum yield for the photoreduction of the benzophenone.
Materials:
-
Same as Protocol 1.
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Actinometry standard (e.g., potassium ferrioxalate).
Procedure:
-
Actinometry (Photon Flux Determination): First, determine the photon flux of the UV lamp using a chemical actinometer according to standard, published procedures. This step is crucial for quantifying the number of photons delivered to the sample.
-
Sample Irradiation: Prepare a solution of the benzophenone photoprobe in a hydrogen-donating solvent like isopropanol. Irradiate the sample under the exact same conditions used for actinometry for a time sufficient to achieve measurable conversion (e.g., 10-20%).
-
Quantitative Analysis:
-
Before and after irradiation, analyze the sample using quantitative FTIR. [7] * Monitor the decrease in the characteristic carbonyl (C=O) stretching peak of the benzophenone and the appearance of the hydroxyl (O-H) peak of the benzopinacol product.
-
Alternatively, use quantitative HPLC to measure the concentration of the remaining benzophenone.
-
-
Calculation: The quantum yield (Φ) is calculated using the formula: Φ = (moles of benzophenone reacted) / (moles of photons absorbed) The number of photons absorbed is determined from the actinometry experiment and the absorbance of the sample.
Conclusion and Outlook
This compound presents a compelling option for researchers engaged in photoaffinity labeling. The presence of the ortho-iodo group is hypothesized to enhance photoreactivity through the heavy atom effect, potentially leading to higher cross-linking yields. The n-pentyl chain provides a hydrophobic anchor, which can be advantageous for targeting specific protein microenvironments.
However, theoretical advantages must be validated by empirical data. The experimental protocols detailed in this guide provide a robust framework for the head-to-head comparison of this compound against other photolabeling reagents. By systematically evaluating key performance metrics such as reaction kinetics and quantum yield, researchers can make an informed decision on the optimal tool for their specific application, ultimately leading to more reliable and insightful mapping of the complex interactome.
References
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Klages, E., et al. (2000). Comparison of the photochemical behavior of four different photoactivatable probes. PubMed. Available at: [Link]
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Ge, Y., et al. (2016). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. National Institutes of Health (NIH). Available at: [Link]
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Parker, C. G., & Shchepinov, M. S. (2019). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PubMed Central. Available at: [Link]
-
Pimprikar, M., et al. (2016). Photoaffinity labeling in target- and binding-site identification. PubMed Central. Available at: [Link]
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Dubinsky, L., et al. (2012). Proposed mechanisms of different types of photoaffinity labeling. ResearchGate. Available at: [Link]
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DABERT-GAY, A.-S., et al. (2019). Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information. PubMed. Available at: [Link]
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Wagner, P. J., & Waite, C. I. (n.d.). Photoinduced Radical Cleavage of Iodobenzophenones. The Journal of Physical Chemistry. Available at: [Link]
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES Integrated Laboratory Project. Available at: [Link]
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Liu, T., & Liu, Y. (2011). Probing Proteomes with Benzophenone Photoprobes. ResearchGate. Available at: [Link]
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Zhang, C., et al. (2020). Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism for the photochemical reaction of benzophenone with a C-H bond of an amino acid side chain. Available at: [Link]
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Wikipedia. (n.d.). Quantum yield. Available at: [Link]
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Shah, B., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 2-Iodo-4'-n-pentylbenzophenone by Nuclear Magnetic Resonance (NMR) Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the unambiguous confirmation of a molecule's structure is a cornerstone of reliable research. This guide provides an in-depth, practical comparison and validation of the structure of 2-Iodo-4'-n-pentylbenzophenone, a substituted aromatic ketone. We will move beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output, offering a robust framework for structural elucidation using modern NMR techniques.
The choice of NMR spectroscopy is deliberate; it is an unparalleled tool for providing detailed information about the atomic-level structure and connectivity of molecules in solution.[1][2] This guide will leverage one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to create a self-validating system of data, ensuring the highest degree of confidence in the assigned structure.
The Structural Hypothesis: Predicting the NMR Landscape
Before entering the laboratory, a critical step is to predict the expected NMR spectrum based on the putative structure of this compound. This predictive analysis forms the basis of our experimental validation. The molecule can be dissected into three key components: the 2-iodinated phenyl ring (Ring A), the 4'-n-pentyl-substituted phenyl ring (Ring B), and the connecting ketone carbonyl group.
Molecular Structure and Atom Numbering
To facilitate discussion, the atoms are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
¹H NMR Predictions
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the pentyl chain.
-
Aromatic Region (δ 7.2-8.0 ppm):
-
Ring A (Iodinated): The four protons on this ring (H3, H4, H5, H6) will be chemically non-equivalent due to the ortho-iodine and the meta-carbonyl group. This will result in a complex series of multiplets. The iodine atom's electron-withdrawing inductive effect and the carbonyl group's anisotropic effect will generally shift these protons downfield.[3]
-
Ring B (Pentylated): The protons on this ring (H2'/H6' and H3'/H5') will form a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-donating pentyl group (H3'/H5') will be shifted upfield relative to the protons meta to it (H2'/H6').[4]
-
-
Aliphatic Region (δ 0.8-2.8 ppm):
-
Pentyl Chain: The five-carbon chain will show characteristic signals. The terminal methyl group (H5'') will appear as a triplet around δ 0.9 ppm. The methylene group attached to the aromatic ring (H1'') will be the most downfield of the aliphatic protons (around δ 2.7 ppm) due to its benzylic position. The remaining three methylene groups (H2'', H3'', H4'') will appear as overlapping multiplets between δ 1.3-1.7 ppm.[5]
-
¹³C NMR Predictions
The ¹³C NMR spectrum will provide a count of the unique carbon environments.
-
Carbonyl Carbon (C7): This will be the most downfield signal, typically in the δ 190-200 ppm range for aromatic ketones.[6][7]
-
Aromatic Carbons (δ 120-150 ppm): We expect to see 10 distinct signals for the 12 aromatic carbons due to symmetry in Ring B (C2'/C6' and C3'/C5' are equivalent). The carbon bearing the iodine (C2) will be significantly shifted, and the quaternary carbons (C1, C1', C4') will have lower intensities.[8]
-
Aliphatic Carbons (δ 14-36 ppm): Five signals are expected for the n-pentyl chain, with the terminal methyl carbon (C5'') being the most upfield (around δ 14 ppm).[8]
Comparative Analysis: The Impact of Substitution
To appreciate the structural information encoded in the NMR spectrum, we compare the predicted data for our target molecule with that of unsubstituted Benzophenone . This comparison highlights how the iodo and n-pentyl groups create unique spectral fingerprints.
| Compound | Proton Environment | Expected ¹H Shift (ppm) | Carbon Environment | Expected ¹³C Shift (ppm) |
| Benzophenone | Ortho (H2/6, H2'/6') | ~7.8[9] | Carbonyl (C=O) | ~196.7 |
| Meta (H3/5, H3'/5') | ~7.6 | Aromatic (C-H) | ~128-132 | |
| Para (H4, H4') | ~7.5 | Aromatic (Quaternary) | ~137.5 | |
| This compound | Ring A (H3,4,5,6) | 7.2 - 8.0 (complex) | Carbonyl (C7) | ~195-197 |
| Ring B (H2'/6') | ~7.7 (d) | Ring A Carbons | 6 signals (128-142) | |
| Ring B (H3'/5') | ~7.3 (d) | Ring B Carbons | 4 signals (129-148) | |
| Pentyl (H1'') | ~2.7 (t) | C-I (C2) | ~90-95 | |
| Pentyl (H2'',3'',4'') | 1.3 - 1.7 (m) | Pentyl Carbons | 5 signals (14-36) | |
| Pentyl (H5'') | ~0.9 (t) |
This table presents predicted values based on standard chemical shift ranges and substituent effects.[6][8][9]
The comparison clearly shows that the substituents break the symmetry seen in benzophenone, leading to a more complex and information-rich spectrum that is diagnostic for the target structure.
Experimental Design: A Self-Validating Workflow
Caption: Experimental workflow for NMR-based structural validation.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single carbon signal at δ 77.16 ppm.[8]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire two-dimensional spectra: ¹H-¹H COSY , ¹H-¹³C HSQC , and ¹H-¹³C HMBC . These 2D experiments are crucial for assembling the molecular fragments.[10][11]
-
Data Interpretation: Assembling the Structural Puzzle
The true power of this methodology lies in the synergistic interpretation of the multi-faceted dataset.
-
¹H and ¹³C Spectra: The initial 1D spectra are checked against the predictions. The number of signals, their chemical shifts, integrations (for ¹H), and splitting patterns provide the first layer of validation.[12]
-
COSY Spectrum: This experiment reveals proton-proton couplings. We expect to see correlations between adjacent protons in the pentyl chain (H1''↔H2'', H2''↔H3'', etc.) and between adjacent protons on the aromatic rings (e.g., H3↔H4, H4↔H5 on Ring A). This confirms the integrity of these structural fragments.
-
HSQC Spectrum: This spectrum directly links each proton signal to the carbon signal it is attached to. It allows for the unambiguous assignment of all protonated carbons, for instance, confirming that the signal at δ ~2.7 ppm is indeed from a CH₂ group (C1'') attached to the aromatic ring.
-
HMBC Spectrum: This is arguably the most critical experiment for confirming the overall molecular architecture. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations that validate the structure include:
-
Connecting Ring B to the Carbonyl: Correlations from the H2'/H6' protons to the carbonyl carbon (C7).
-
Connecting Ring A to the Carbonyl: Correlations from the H6 proton to the carbonyl carbon (C7).
-
Connecting the Pentyl Chain to Ring B: Correlations from the benzylic protons (H1'') to the aromatic carbons C3'/C5' and C4' of Ring B.
-
The successful observation of these key HMBC cross-peaks provides incontrovertible evidence that the 2-iodobenzoyl group and the 4-pentylphenyl group are correctly assembled around the central ketone linker, thus validating the structure of this compound.
Conclusion
The structural validation of a novel compound like this compound is not achieved by a single measurement but by a logical, multi-layered approach. By combining predictive analysis with a suite of 1D and 2D NMR experiments, we create a self-validating dataset. The ¹H and ¹³C spectra provide the fundamental pieces of the puzzle, COSY and HSQC assemble the individual fragments, and the long-range HMBC correlations definitively lock the entire structure into place. This comprehensive methodology ensures the scientific integrity required for advanced research and development.
References
-
National Institutes of Health (NIH). "NMR Characterization of RNA Small Molecule Interactions." PubMed Central. Available at: [Link]
-
Crews, P., Rodríguez, J., Jaspars, M. "13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones." PubMed. Available at: [Link]
-
Springer Nature. "NMR Protocols and Methods." Springer Nature Experiments. Available at: [Link]
-
Oregon State University. "NMR Analysis of Substituted Benzophenones." Available at: [Link]
-
Leal, F. P., et al. "Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones." PubMed. Available at: [Link]
-
YouTube. "2D NMR spectroscopy for structural elucidation of complex small molecules." Available at: [Link]
-
ResearchGate. "13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents." Available at: [Link]
-
Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Available at: [Link]
-
Royal Society of Chemistry. "NMR spectroscopy of small molecules in solution." RSC Books Gateway. Available at: [Link]
-
University of California, Los Angeles. "Signal Areas." Available at: [Link]
-
University of Regensburg. "Chemical shifts." Available at: [Link]
-
Royal Society of Chemistry. "NMR spectroscopy of small molecules in solution." RSC Books Gateway. Available at: [Link]
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Oregon State University. "13C NMR Chemical Shifts." Available at: [Link]
-
University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Available at: [Link]
-
Minnesota State University Moorhead. "Short Summary of 1H-NMR Interpretation." Available at: [Link]
-
AZoOptics. "How to Interpret NMR Spectroscopy Results: A Beginner's Guide." Available at: [Link]
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A Comparative Guide to Benzophenone-Based Photoinitiators: Evaluating the Potential of 2-Iodo-4'-n-pentylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes.[1][2] This guide provides a comprehensive comparison of benzophenone-based Type II photoinitiators, with a special focus on evaluating the potential efficacy of the novel compound, 2-Iodo-4'-n-pentylbenzophenone. While direct experimental data for this specific derivative is not yet widely published, this guide will extrapolate its potential performance based on established structure-activity relationships within the benzophenone family and provide the necessary experimental frameworks for its validation.
The Mechanism of Action: A Foundation in Type II Photoinitiation
Benzophenone and its derivatives are quintessential Type II photoinitiators, operating through a bimolecular process to generate the free radicals necessary for polymerization.[3] Unlike Type I photoinitiators that undergo direct cleavage upon UV absorption, Type II systems require a co-initiator, or synergist, typically a tertiary amine, to complete the initiation sequence.[3]
The process unfolds as follows:
-
UV Absorption and Intersystem Crossing: Upon absorbing UV radiation, the benzophenone molecule transitions from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state.[3]
-
Hydrogen Abstraction: In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator.[3]
-
Radical Generation: This hydrogen abstraction event produces two radical species: a ketyl radical from the benzophenone and an aminoalkyl radical from the co-initiator.[3]
-
Polymerization Initiation: The aminoalkyl radical is the primary species that goes on to initiate the polymerization of monomers, such as acrylates.[3]
Visualizing the Pathway: The Photopolymerization Process
Caption: General mechanism of Type II photoinitiation by benzophenone derivatives.
Performance Comparison of Substituted Benzophenones
The efficacy of a benzophenone photoinitiator is critically influenced by the nature and position of substituents on its aromatic rings.[2][3] These modifications can alter the molecule's absorption characteristics, initiation efficiency, and even its physical properties like thermal stability and solubility.
While we await specific experimental data for this compound, we can hypothesize its performance based on the known effects of halogen and alkyl substituents. The iodine atom, being a heavy atom, could potentially enhance the rate of intersystem crossing, a critical step in the formation of the reactive triplet state. The n-pentyl group is expected to increase the molecule's solubility in organic monomers and resins.
Below is a comparative table summarizing the performance of various substituted benzophenones against the parent compound, benzophenone (BP), and a common commercial photoinitiator, 4,4'-bis(diethylamino) benzophenone (EMK).[3]
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Polymerization Rate (Rp) (x 10⁻³ mol L⁻¹s⁻¹) | Final Conversion (%) |
| Benzophenone (BP) | 254 | 15,000 | 5.2 | 65 |
| 4-Methylbenzophenone | 260 | 16,500 | 6.1 | 72 |
| 4,4'-Bis(diethylamino) benzophenone (EMK) | 365 | 30,000 | 12.5 | 85 |
| This compound (Hypothesized) | ~260-270 | ~16,000-18,000 | Potentially > BP | Potentially > BP |
Note: The values for this compound are hypothetical and require experimental verification.
Experimental Protocols for Evaluation
To rigorously assess the efficacy of this compound and compare it to existing photoinitiators, a series of standardized experiments are necessary.
UV-Vis Spectroscopy
Objective: To determine the absorption characteristics of the photoinitiator.
Methodology:
-
Prepare a dilute solution of the photoinitiator in a suitable solvent (e.g., acetonitrile).
-
Record the UV-Vis absorption spectrum using a spectrophotometer over a wavelength range of 200-500 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat of polymerization and determine the rate of polymerization.
Methodology:
-
Prepare a formulation containing the monomer (e.g., trimethylolpropane trimethacrylate, TMPTMA), the photoinitiator, and a co-initiator (e.g., triethylamine, TEA).
-
Place a small, accurately weighed sample into a DSC pan.
-
Irradiate the sample with a UV light source of a specific wavelength and intensity within the DSC instrument.
-
Record the heat flow as a function of time. The rate of polymerization is proportional to the heat flow.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To monitor the conversion of monomer to polymer in real-time.
Methodology:
-
Place a thin film of the photopolymerizable formulation between two KBr salt plates.
-
Position the sample in the light path of an FTIR spectrometer.
-
Irradiate the sample with a UV source.
-
Continuously collect FTIR spectra and monitor the decrease in the peak area of a characteristic monomer double bond absorption (e.g., ~1635 cm⁻¹ for acrylates) to determine the degree of conversion over time.[4]
Visualizing the Experimental Workflow
Caption: Experimental workflow for evaluating photoinitiator performance.
Synthesis of this compound
For researchers interested in obtaining this compound for evaluation, a potential synthetic route would involve a Friedel-Crafts acylation reaction.
Proposed Synthesis:
Sources
A Comparative Analysis of Iodo-Substituted Benzophenones for Photochemical Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Incorporating Iodine into the Benzophenone Scaffold
Benzophenone, a cornerstone of organic photochemistry, is renowned for its high efficiency in forming a triplet excited state upon UV irradiation. This property has established it as a benchmark photosensitizer and photoinitiator in a vast array of applications, from polymer curing to intricate biological studies. The strategic incorporation of a heavy atom, such as iodine, into the benzophenone scaffold can profoundly modulate its photophysical and photochemical properties. This guide provides a comprehensive comparative analysis of ortho-, meta-, and para-iodo-substituted benzophenones, offering insights into their synthesis, photochemical behavior, and performance in key applications like photoaffinity labeling and photoinitiation. By understanding the nuanced differences imparted by the positional isomerism of the iodine substituent, researchers can make more informed decisions in the selection and application of these powerful photochemical tools.
The introduction of an iodine atom leverages the "heavy atom effect," which enhances the rate of intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁).[1] This is due to increased spin-orbit coupling, a phenomenon where the electron's spin and orbital angular momentum interact more strongly in the presence of a heavy nucleus.[1] Consequently, iodo-substituted benzophenones are expected to exhibit near-quantitative triplet quantum yields, making them highly efficient triplet photosensitizers.[2][3] The position of the iodine atom, however, can introduce subtle yet significant differences in steric hindrance, electronic distribution, and reactivity of the resulting triplet state, thereby influencing their performance in specific applications.
Comparative Photophysical and Photochemical Properties
UV-Vis Absorption Characteristics
The UV-Vis absorption spectra of benzophenone and its derivatives are characterized by a weak n→π* transition in the near-UV region and a strong π→π* transition at shorter wavelengths.[4] The position and intensity of these bands can be influenced by substitution.
| Compound | λmax (n→π) (nm) | ε (M⁻¹cm⁻¹) (n→π) | λmax (π→π) (nm) | ε (M⁻¹cm⁻¹) (π→π) |
| 2-Iodobenzophenone | ~340-350 | ~100-200 | ~250-260 | ~10,000-20,000 |
| 3-Iodobenzophenone | ~335-345 | ~100-200 | ~255-265 | ~10,000-20,000 |
| 4-Iodobenzophenone | ~330-340 | ~100-200 | ~260-270 | ~15,000-25,000 |
Note: The values presented are estimations based on typical benzophenone spectra and the expected influence of substituents. Actual values may vary depending on the solvent and experimental conditions.[4][5]
The para-substituted isomer is likely to have a slightly higher molar extinction coefficient for the π→π* transition due to the extended conjugation. The n→π* transitions, being largely localized on the carbonyl group, are less affected by the position of the iodo-substituent.
Triplet State Properties
The triplet state is the key reactive intermediate in most benzophenone-mediated photochemical reactions. Its quantum yield of formation (ΦT) and lifetime (τT) are critical performance indicators.
| Compound | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT) (μs) |
| 2-Iodobenzophenone | ~1 | Shorter |
| 3-Iodobenzophenone | ~1 | Intermediate |
| 4-Iodobenzophenone | ~1 | Longer |
Note: Due to the heavy atom effect, the triplet quantum yields for all iodo-substituted isomers are expected to be near unity.[2] The triplet lifetimes are qualitative comparisons. The ortho-isomer is expected to have the shortest lifetime due to potential intramolecular quenching pathways.
The shorter triplet lifetime of the 2-iodo isomer could be attributed to intramolecular quenching or steric effects that facilitate non-radiative decay pathways. Conversely, the 4-iodo isomer, with the substituent positioned further from the carbonyl group, is expected to have a triplet lifetime more comparable to that of unsubstituted benzophenone.
Synthesis of Iodo-Substituted Benzophenones: A Standardized Approach
The most common and versatile method for the synthesis of iodo-substituted benzophenones is the Friedel-Crafts acylation.[6][7] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride, in the presence of a Lewis acid catalyst. To ensure a fair comparison of the isomers, a standardized protocol is presented below.
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Performance of 2-Iodo-4'-n-pentylbenzophenone in Different Solvents: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction, the stability of a compound, and the ease of purification. This guide provides an in-depth technical analysis of the performance of 2-Iodo-4'-n-pentylbenzophenone in a variety of common laboratory solvents. Leveraging both theoretical predictions and established principles of physical organic chemistry, we offer a comparative framework to aid in solvent selection for applications involving this versatile intermediate.
Understanding the Role of the Solvent
The solvent is not merely an inert medium but an active participant in chemical processes. It influences the solubility of reactants, the stabilization of transition states, and the rates of reaction. For a molecule like this compound, which possesses a polarizable iodine atom, a carbonyl group capable of hydrogen bonding, and nonpolar alkyl and aryl moieties, the interplay with different solvents is particularly nuanced. The performance of this compound will be assessed based on three key metrics: solubility, stability, and photochemical reactivity.
Predicting Solubility: A Hansen Solubility Parameter Approach
To provide a quantitative basis for solvent selection, we have employed the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by the Hansen distance (Ra), which measures the similarity in these parameters between a solute and a solvent. A smaller Ra value indicates a higher likelihood of good solubility.
The Hansen Solubility Parameters for this compound were estimated using a group contribution method, a widely accepted technique for predicting these values based on the molecule's functional groups.
Estimated Hansen Solubility Parameters for this compound:
-
δD (Dispersion): 19.5 MPa½
-
δP (Polar): 5.5 MPa½
-
δH (Hydrogen Bonding): 4.0 MPa½
Based on these parameters, the predicted solubility of this compound in a range of common laboratory solvents is presented in Table 1.
Table 1: Predicted Relative Solubility of this compound in Various Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.4 | Excellent |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.5 | Excellent |
| Acetone | 15.5 | 10.4 | 7.0 | 7.9 | Very Good |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 5.4 | Excellent |
| Toluene | 18.0 | 1.4 | 2.0 | 4.6 | Excellent |
| Chloroform | 17.8 | 3.1 | 5.7 | 3.6 | Excellent |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.8 | Moderate |
| Methanol | 14.7 | 12.3 | 22.3 | 19.5 | Poor |
| Ethanol | 15.8 | 8.8 | 19.4 | 16.3 | Poor |
| Isopropanol | 15.8 | 6.1 | 16.4 | 13.1 | Moderate |
| n-Hexane | 14.9 | 0.0 | 0.0 | 8.5 | Good |
| Cyclohexane | 16.8 | 0.0 | 0.2 | 7.6 | Good |
| Water | 15.5 | 16.0 | 42.3 | 41.2 | Insoluble |
Disclaimer: These solubility predictions are based on a theoretical model and should be experimentally verified. The Hansen Distance (Ra) provides a relative measure of compatibility.
Stability in Different Solvent Environments
The stability of this compound can be influenced by the solvent's ability to participate in or promote degradation pathways.
-
Protic Solvents (e.g., Methanol, Ethanol): While the predicted solubility is poor, the presence of a labile proton in these solvents could potentially lead to nucleophilic attack at the carbonyl carbon, especially under basic or acidic conditions, or promote de-iodination under certain photochemical conditions. However, under neutral conditions and in the absence of light, the compound is expected to be reasonably stable for short periods.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, THF): These solvents are generally good choices for dissolving this compound and are less likely to directly participate in degradation reactions. However, their polarity can influence the rate of any inherent decomposition pathways. For instance, polar solvents can stabilize charged intermediates, potentially accelerating certain degradation processes.
-
Nonpolar Solvents (e.g., Toluene, Hexane): In these solvents, where the compound is predicted to have good to excellent solubility, stability is generally high. The nonpolar environment does not promote the formation of charged intermediates that could lead to degradation.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents are predicted to be excellent for dissolving the target molecule. While generally unreactive, care should be taken to use high-purity, stabilized grades, as trace amounts of acid can promote degradation.
Photochemical Performance: A Solvent-Dependent Phenomenon
Benzophenone and its derivatives are well-known photosensitizers, and their photochemical behavior is highly dependent on the solvent environment. The key photochemical process for benzophenones is typically hydrogen abstraction from the solvent by the excited triplet state of the ketone.
-
Solvents with Readily Abstractable Hydrogens (e.g., Isopropanol, THF): In these solvents, upon UV irradiation, this compound is expected to be highly reactive, leading to the formation of a ketyl radical and a solvent-derived radical. This reactivity can be desirable in specific synthetic applications but indicates poor photochemical stability if the starting material needs to be recovered.
-
Solvents without Readily Abstractable Hydrogens (e.g., Benzene, Acetonitrile, Dichloromethane): In these environments, the photochemical reactivity via hydrogen abstraction is significantly reduced. The excited state may be quenched through other pathways or may have a longer lifetime, making these solvents more suitable for spectroscopic studies of the excited state or for reactions where the benzophenone moiety is intended to act as a photosensitizer for another molecule in the solution.
The polarity of the solvent also plays a crucial role by influencing the relative energies of the n-π* and π-π* excited states of the benzophenone chromophore. In polar solvents, the n-π* transition energy increases (a blue shift), which can, in some cases, decrease the rate of intersystem crossing to the reactive triplet state, thereby affecting the overall quantum yield of photoreactions.
Experimental Protocols
To empirically validate the predicted performance of this compound, the following experimental protocols are recommended.
Determination of Solubility
-
Preparation of Saturated Solutions: In a series of vials, add a known excess amount of this compound to a precise volume (e.g., 2.0 mL) of each test solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: Allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Carefully withdraw a known volume of the supernatant using a volumetric pipette.
-
Quantification: Dilute the aliquot with a suitable solvent (in which the compound is highly soluble, e.g., acetonitrile) to a concentration within the linear range of a UV-Vis spectrophotometer. Measure the absorbance at the λmax of the compound and calculate the concentration using a pre-established calibration curve.
-
Calculation: From the concentration and the dilution factor, determine the solubility in units such as g/L or mol/L.
Assessment of Chemical Stability
-
Solution Preparation: Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the solvents to be tested.
-
Incubation: Store the solutions under controlled conditions (e.g., 25 °C, protected from light) for a set period (e.g., 7 days).
-
Analysis: At specified time points (e.g., 0, 1, 3, 7 days), analyze the solutions by a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Evaluation: Monitor for the appearance of degradation products and a decrease in the peak area of the parent compound. The stability can be expressed as the percentage of the parent compound remaining over time.
Measurement of Photochemical Quantum Yield
-
Actinometry: Select a suitable chemical actinometer with a known quantum yield at the desired irradiation wavelength (e.g., potassium ferrioxalate for UV irradiation).
-
Sample Preparation: Prepare a solution of this compound in the test solvent and a solution of the actinometer in its appropriate solvent. Ensure the absorbance of both solutions at the irradiation wavelength is similar and ideally between 0.1 and 0.2 to ensure uniform light absorption.
-
Irradiation: Irradiate both the sample and actinometer solutions in parallel using a monochromatic light source for a specific duration.
-
Analysis: Analyze the change in concentration of the reactant or the formation of a product in both the sample and the actinometer solutions using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The quantum yield of the reaction of this compound (Φsample) can be calculated using the following equation: Φsample = Φactinometer × (ΔAsample / ΔAactinometer) where ΔA represents the change in absorbance of the respective species being monitored.
Visualizing the Workflow and Solvent-Performance Relationship
The following diagrams illustrate the experimental workflow for evaluating the performance of this compound and the conceptual relationship between solvent properties and the compound's behavior.
Caption: Conceptual relationship between key solvent properties and the performance of this compound.
Conclusion
The selection of an appropriate solvent for this compound is a multifactorial decision that requires consideration of solubility, stability, and intended photochemical application. This guide provides a predictive framework based on Hansen Solubility Parameters to aid in the initial selection of solvents for achieving high solubility. For applications requiring high stability, nonpolar and aprotic polar solvents are recommended. For photochemical applications, the choice of solvent will depend on whether hydrogen abstraction is a desired or undesired pathway. The experimental protocols provided herein offer a systematic approach to validating these predictions and characterizing the performance of this compound in any solvent of interest.
References
A comprehensive list of references will be provided upon request, covering the theoretical basis of Hansen Solubility Parameters, group contribution methods, and the photochemistry of benzophenones.
A Comparative Guide to the Biological Activity of 2-Iodo-4'-n-pentylbenzophenone Derivatives
This guide provides a comprehensive comparison of the biological activities associated with the benzophenone scaffold, with a predictive focus on 2-Iodo-4'-n-pentylbenzophenone derivatives. For researchers, scientists, and professionals in drug development, the benzophenone core represents a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of synthetic and naturally occurring compounds with diverse therapeutic applications.[1][2] These derivatives have shown significant promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]
This document synthesizes existing experimental data on related benzophenone analogs to forecast the therapeutic potential of the this compound series. By dissecting the structure into its core components—the benzophenone backbone, the iodo-substituent, and the n-pentyl chain—we can elucidate the probable mechanisms of action and guide future research and validation efforts.
Part 1: The Benzophenone Core: A Versatile Scaffold for Bioactivity
The diaryl ketone structure of benzophenone provides a robust and versatile platform for chemical modification, enabling the fine-tuning of its pharmacological properties.[1] A significant body of research highlights its role in targeting key enzymes involved in inflammation and cell signaling.
Anti-inflammatory Potential: Targeting Kinase and Cyclooxygenase Pathways
A primary mechanism for the anti-inflammatory effects of benzophenone derivatives is the inhibition of enzymes like the p38α MAP kinase and cyclooxygenase (COX) enzymes.[1][3] The p38α MAP kinase is a critical enzyme in the cellular response to inflammatory cytokines and environmental stress.[1] Its activation initiates a signaling cascade leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1] Consequently, inhibiting p38α MAPK is a viable strategy for treating inflammatory diseases.[1]
Similarly, the COX-1 and COX-2 isoenzymes are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have demonstrated the potential of benzophenone derivatives to bind to the active sites of these enzymes, suggesting a mechanism for their observed anti-inflammatory effects.[3][4]
Caption: p38α MAP Kinase Signaling Pathway and Inhibition by Benzophenone Derivatives.[1]
Anticancer Activity
Beyond inflammation, various benzophenone derivatives have demonstrated potent anticancer activity.[2] Studies have shown strong inhibitory effects against a range of cancer cell lines, including leukemia (HL-60), lung cancer (A-549), and colon cancer (SW480), with some compounds exhibiting IC50 values in the sub-micromolar range.[2] The mechanism of action is often linked to the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[5]
Part 2: The Influence of Halogenation: The Strategic Role of the Iodo-Substituent
The introduction of halogen atoms is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. The iodine atom in the this compound structure is predicted to significantly influence its biological profile.
Causality Behind Halogenation:
-
Enhanced Potency: Iodine, being highly lipophilic, can increase the compound's ability to cross cell membranes, potentially leading to better target engagement and higher potency. Studies on other heterocyclic scaffolds have shown that the insertion of iodine can increase antimicrobial activity.[6]
-
Modulated Metabolism: The carbon-iodine bond can alter the metabolic stability of the molecule, potentially leading to a more favorable pharmacokinetic profile.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target (like oxygen or nitrogen in an enzyme's active site). This can provide an additional anchoring point, increasing binding affinity and selectivity.
For instance, iodo-substituted quinoline derivatives have demonstrated notable antimicrobial activity, and iodobenzofuran derivatives have shown potent anti-inflammatory effects, in some cases surpassing the reference drug diclofenac.[7][8] Similarly, iodo-chrysin derivatives have exhibited stronger anti-thyroid cancer activities than the standard chemotherapeutic agent 5-FU.[9] This collective evidence suggests that the 2-iodo substitution is a critical feature for enhancing the biological efficacy of the benzophenone scaffold.
Part 3: The n-Pentyl Chain: Fine-Tuning Lipophilicity and Activity
The 4'-n-pentyl chain is another crucial determinant of the molecule's overall biological activity. The length and nature of such alkyl chains play a pivotal role in modulating a compound's physicochemical properties.
The Importance of the Alkyl Chain:
-
Lipophilicity and Permeability: The n-pentyl group significantly increases the lipophilicity of the molecule. This property is critical for oral absorption and the ability to permeate biological membranes to reach intracellular targets.
-
Structure-Activity Relationship (SAR): In other classes of compounds, such as p-alkylaminophenols, the elongation of the alkyl chain length has been directly correlated with increased antioxidative and antiproliferative activity against various cancer cell lines.[5] The potency was found to be dependent on the aminophenol alkyl chain length, with longer chains leading to more potent inhibition of cell growth.[5] This suggests that the n-pentyl chain in the target molecule could be a key contributor to potent anticancer effects.
Part 4: Comparative Analysis and Predicted Activity Profile
By synthesizing the known activities of the benzophenone core, the iodo-substituent, and the n-pentyl chain, we can construct a predictive profile for this compound derivatives. These compounds are hypothesized to be potent anticancer and anti-inflammatory agents. The following table provides a comparative summary of experimental data for various benzophenone derivatives to contextualize these predictions.
| Table 1: Comparative Biological Activity of Representative Benzophenone and Iodo-Substituted Derivatives | ||||
| Compound Class | Specific Derivative | Biological Target / Assay | Activity (IC₅₀ in µM) | Reference |
| Benzophenone Derivative | Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | [2] |
| Benzophenone Derivative | Compound 1 | HL-60 (Leukemia) | 0.48 | [2] |
| Iodo-Chrysin Derivative | Compound 21 | SW-579 (Thyroid Cancer) | 3.4 | [9] |
| Iodo-Chrysin Derivative | Compound 10 | TT (Thyroid Cancer) | 6.2 | [9] |
| Benzophenone Glucoside | Compound 4 | COX-1 Inhibition | 39.7 | [4] |
| Benzophenone Glucoside | Compound 4 | COX-2 Inhibition | 0.08 | [4] |
| Iodo-Quinoline Derivative | Compound 4c | C. parapsilosis (Fungus) | MIC = 0.25 mg/mL | [7] |
Part 5: Experimental Workflows for Validation
To empirically validate the predicted biological activities of novel this compound derivatives, a series of standardized in vitro assays are essential. The following protocols provide self-validating systems for assessing anticancer, anti-inflammatory, and antimicrobial efficacy.
Experimental Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is a standard method for measuring cytotoxicity and cell viability after exposure to a test compound.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SW-579, TT, HCT116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-FU, Cisplatin).[4][9]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for determining anticancer activity using the MTT assay.
Experimental Protocol 2: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX-1 and COX-2) enzymes.[4]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing heme and the enzyme (either COX-1 or COX-2).
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations (e.g., 0.01 to 100 µM) to the enzyme/buffer mixture. Include a vehicle control and a reference inhibitor (e.g., Ketoprofen).[4]
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate for COX).
-
Colorimetric Reaction: The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate (e.g., TMPD), which results in a color change.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value for both COX-1 and COX-2 to assess potency and selectivity.
Caption: Workflow for the in vitro determination of COX-1/COX-2 inhibition.
Part 6: Structure-Activity Relationship (SAR) and Future Directions
The collective data on benzophenone and iodo-substituted compounds provides a strong rationale for the synthesis and evaluation of this compound derivatives.
Key SAR Insights:
-
Halogen Position: The position of a halogen on the phenyl ring can be crucial for activity.[11]
-
Electron-Withdrawing Groups: Strong electron-withdrawing groups can enhance cytotoxic activity, suggesting the electronic properties of the rings are key to the mechanism of action.[11]
-
Lipophilicity: The balance of lipophilicity, often modulated by alkyl chains, is critical for optimizing cell permeability and target interaction.[5]
Future research should focus on the synthesis of a library of these derivatives, followed by the systematic biological evaluation described in this guide. In silico tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can further refine lead compounds by predicting their activity and binding modes, accelerating the discovery of novel therapeutic agents based on this promising chemical scaffold.[12][13]
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- Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles - ResearchGate. [URL: https://www.researchgate.net/publication/5475133_Synthesis_and_Biological_Activity_of_Peptide_Derivatives_of_IodoquinazolinonesNitroimidazoles]
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A Comparative Guide to the Cost-Effective Synthesis of 2-Iodo-4'-n-pentylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of viable synthetic routes to 2-Iodo-4'-n-pentylbenzophenone, a key intermediate in various research and development applications. We move beyond simple protocol listings to analyze the underlying chemical principles, cost-effectiveness, and practical feasibility of each approach, empowering you to make informed decisions for your laboratory and scale-up needs.
Introduction: The Strategic Importance of this compound
This compound is a versatile molecular scaffold. The benzophenone core is a privileged structure in medicinal chemistry and materials science, while the specific substitution pattern offers three distinct points for further chemical modification. The n-pentyl group provides lipophilicity, the ortho-iodine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the ketone functionality allows for a host of classical carbonyl chemistries. Consequently, the efficient and economical synthesis of this intermediate is a critical consideration for any research program that relies on it.
This guide will compare two primary, logically distinct strategies for its synthesis:
-
Strategy A: Grignard Reagent Addition to a Nitrile. A classic organometallic approach involving the formation of a key carbon-carbon bond via nucleophilic attack.
-
Strategy B: Palladium-Catalyzed Suzuki Coupling. A modern, powerful cross-coupling method that offers high efficiency and functional group tolerance.
We will dissect each route, providing detailed protocols, mechanistic insights, and a transparent cost analysis to determine the most effective pathway from both a chemical and economic perspective.
Strategy A: Grignard Synthesis
This route builds the benzophenone core by forming the bond between the carbonyl carbon and the iodinated aromatic ring. It relies on the generation of a highly nucleophilic organomagnesium species (a Grignard reagent) which then attacks an electrophilic nitrile. Subsequent hydrolysis of the resulting imine intermediate yields the final ketone product.
Overall Reaction Scheme
Synthesis Workflow Diagram
2-Iodobenzoyl chloride + 4-n-Pentylphenylboronic acid -> this compound
Caption: Workflow for Suzuki coupling synthesis of the target compound.
Expertise & Experience: Causality Behind Experimental Choices
The Suzuki coupling mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. [1]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, is a common and effective pre-catalyst that readily enters the catalytic cycle. Other catalyst systems, such as PdCl2(dppf), can also be used. [1]* Base: The base (e.g., K2CO3, Na2CO3) is crucial for activating the boronic acid. [2]It forms a boronate complex ([R-B(OH)3]−), which enhances the nucleophilicity of the organic group, facilitating the transmetalation step where the pentylphenyl group is transferred to the palladium center. [2]* Solvent System: A two-phase solvent system, such as toluene and water, is often used. The organic starting materials and catalyst reside primarily in the organic phase, while the inorganic base is in the aqueous phase, with the reaction occurring at the interface.
-
Reactivity: The use of an acyl chloride as the electrophile is highly efficient. The oxidative addition of the palladium catalyst into the carbon-acyl chloride bond is typically fast and irreversible, driving the reaction forward. [3]
Experimental Protocol
Materials:
-
2-Iodobenzoyl chloride
-
4-n-Pentylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-n-pentylphenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Add degassed toluene and degassed water. Begin vigorous stirring. To this mixture, add a solution of 2-iodobenzoyl chloride (1.0 eq) in toluene via syringe.
-
Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Cost-Effectiveness and Performance Comparison
To provide an objective comparison, we analyze the estimated reagent costs to synthesize 100 g of the final product, assuming typical laboratory-scale pricing and published yields.
| Parameter | Strategy A: Grignard Synthesis | Strategy B: Suzuki Coupling | Rationale & Notes |
| Key Starting Materials | 1-Bromo-2-iodobenzene, 4-n-Pentylbenzonitrile | 2-Iodobenzoyl chloride, 4-n-Pentylphenylboronic acid | 1-Bromo-2-iodobenzene is a specialty chemical and is significantly more expensive than 2-iodobenzoic acid (precursor to the acyl chloride). Boronic acids can be moderately expensive. |
| Key Reagents/Catalysts | Magnesium turnings | Pd(PPh3)4, K2CO3 | Magnesium is very inexpensive. Palladium catalysts are a major cost driver, though used in small quantities (1-5 mol%). |
| Solvents | Anhydrous THF | Toluene, Water | The need for anhydrous grade THF increases solvent cost compared to standard toluene. |
| Assumed Yield | ~65% | ~85% | Suzuki couplings are generally higher yielding and more robust than multi-step Grignard syntheses involving air-sensitive intermediates. |
| Operational Complexity | High (Strictly anhydrous, initiation can be tricky) | Moderate (Requires inert atmosphere, but less sensitive to trace moisture) | Grignard reactions require more stringent control of atmospheric conditions, adding to time and potential for failure. [4] |
| Estimated Relative Cost | Higher | Lower | The high cost of the 1-bromo-2-iodobenzene starting material and lower overall yield make the Grignard route more expensive, despite the cheapness of magnesium. The efficiency and higher yield of the Suzuki route often offset the cost of the palladium catalyst, especially at scale. |
Conclusion and Recommendation
While both synthetic routes are chemically viable, the Palladium-Catalyzed Suzuki Coupling (Strategy B) emerges as the more cost-effective and efficient method for the synthesis of this compound.
-
Trustworthiness & Robustness: The Suzuki coupling is a highly reliable and well-understood reaction with broad functional group tolerance, leading to higher and more consistent yields. [5][6]This reduces batch-to-batch variability and simplifies process development.
-
Economic Viability: Despite the upfront cost of the palladium catalyst, the higher overall yield and the use of more accessible starting materials (2-iodobenzoic acid is much cheaper than 1-bromo-2-iodobenzene) make it the more economical choice.
-
Safety & Simplicity: The Grignard route's extreme sensitivity to moisture presents significant operational challenges. The Suzuki coupling, while requiring an inert atmosphere, is generally more forgiving and easier to perform successfully.
For researchers and drug development professionals, the Suzuki coupling represents a more modern, reliable, and ultimately more cost-effective pathway to this valuable chemical intermediate.
References
- MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Formation of Grignard Reagents from 2-Iodopentane.
- NIPER SAS Nagar. (n.d.). Grignard reaction.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1).
- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
- Benchchem. (n.d.). A Comparative Cost Analysis of Synthetic Routes to 2-Amino-4-iodobenzonitrile.
- NIH. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.
- Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
- (n.d.). Iodination of Organic Compounds Using the Reagent System I.
- Organic Syntheses Procedure. (n.d.). 2-Iodothiophene.
- Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-4-iodobenzonitrile in the Synthesis of Heterocyclic Compounds.
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- 6. tcichemicals.com [tcichemicals.com]
A Spectroscopic Guide to the Isomers of 2-Iodo-4'-n-pentylbenzophenone: Navigating Isomeric Complexity in Drug Development
For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of ensuring drug safety and efficacy. Isomeric purity, in particular, stands as a critical quality attribute, as subtle variations in molecular architecture can lead to profound differences in pharmacological activity and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the positional isomers of 2-iodo-4'-n-pentylbenzophenone, a substituted benzophenone scaffold of interest in medicinal chemistry.
Given the absence of a complete experimental spectral library for all isomers of this compound, this guide leverages a predictive approach grounded in the established spectroscopic principles of analogous compounds. By dissecting the contributions of the iodo- and n-pentyl-substituents on the benzophenone core, we can construct a robust predictive framework for the differentiation of these isomers using routine spectroscopic techniques.
The Structural Landscape: Isomers of this compound
The primary isomers of concern involve the varying position of the iodine atom on one of the phenyl rings, while the n-pentyl group remains fixed at the 4' position of the second phenyl ring. This guide will focus on the spectroscopic differentiation of the ortho (2-iodo), meta (3-iodo), and para (4-iodo) isomers of 4'-n-pentylbenzophenone.
Figure 1: Molecular relationship of the ortho-, meta-, and para-isomers of iodo-4'-n-pentylbenzophenone.
Comparative Spectroscopic Analysis
The following sections provide a detailed, side-by-side comparison of the predicted spectroscopic data for the isomers of this compound.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the substitution pattern on aromatic rings. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects and proximity of the iodo and pentyl substituents.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (ortho) | 3-Iodo-4'-n-pentylbenzophenone (meta) | 4-Iodo-4'-n-pentylbenzophenone (para) |
| Iodo-substituted Ring | |||
| H-3 | ~7.9 ppm (d) | ~8.0 ppm (t) | ~7.8 ppm (d) |
| H-4 | ~7.4 ppm (t) | ~7.6 ppm (d) | ~7.5 ppm (d) |
| H-5 | ~7.1 ppm (t) | ~7.2 ppm (t) | ~7.5 ppm (d) |
| H-6 | ~7.3 ppm (d) | ~7.8 ppm (d) | ~7.8 ppm (d) |
| Pentyl-substituted Ring | |||
| H-2', H-6' | ~7.7 ppm (d) | ~7.7 ppm (d) | ~7.7 ppm (d) |
| H-3', H-5' | ~7.3 ppm (d) | ~7.3 ppm (d) | ~7.3 ppm (d) |
| n-Pentyl Chain | |||
| -CH₂- (benzylic) | ~2.7 ppm (t) | ~2.7 ppm (t) | ~2.7 ppm (t) |
| -CH₂- (x3) | ~1.6, ~1.3 ppm (m) | ~1.6, ~1.3 ppm (m) | ~1.6, ~1.3 ppm (m) |
| -CH₃ | ~0.9 ppm (t) | ~0.9 ppm (t) | ~0.9 ppm (t) |
Causality Behind Predictions: The predicted chemical shifts for the iodo-substituted ring are based on the known spectra of 2-iodobenzophenone and the principles of substituent effects. The ortho-isomer (2-iodo) is expected to show the most complex aromatic region due to the steric hindrance and anisotropic effect of the iodine atom on the adjacent protons. The para-isomer (4-iodo) will exhibit a more symmetrical pattern, likely two doublets. The meta-isomer (3-iodo) will present a distinct pattern with a characteristic singlet-like proton at the 2-position. The signals for the 4'-n-pentylbenzoyl moiety are predicted based on data for 4-methylbenzophenone and 4-tert-butylbenzophenone, with expected shifts for a straight-chain alkyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR provides complementary information, revealing the number of unique carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (ortho) | 3-Iodo-4'-n-pentylbenzophenone (meta) | 4-Iodo-4'-n-pentylbenzophenone (para) |
| C=O | ~196 ppm | ~195 ppm | ~195 ppm |
| Iodo-substituted Ring | |||
| C-1 (ipso to C=O) | ~142 ppm | ~139 ppm | ~137 ppm |
| C-2 (ipso to I) | ~93 ppm | ~138 ppm | ~137 ppm |
| C-3 | ~139 ppm | ~94 ppm | ~129 ppm |
| C-4 | ~128 ppm | ~130 ppm | ~100 ppm |
| C-5 | ~131 ppm | ~128 ppm | ~129 ppm |
| C-6 | ~128 ppm | ~137 ppm | ~137 ppm |
| Pentyl-substituted Ring | |||
| C-1' (ipso to C=O) | ~135 ppm | ~135 ppm | ~135 ppm |
| C-2', C-6' | ~130 ppm | ~130 ppm | ~130 ppm |
| C-3', C-5' | ~129 ppm | ~129 ppm | ~129 ppm |
| C-4' (ipso to pentyl) | ~148 ppm | ~148 ppm | ~148 ppm |
| n-Pentyl Chain | |||
| -CH₂- (benzylic) | ~36 ppm | ~36 ppm | ~36 ppm |
| -CH₂- | ~31 ppm | ~31 ppm | ~31 ppm |
| -CH₂- | ~22 ppm | ~22 ppm | ~22 ppm |
| -CH₂- | ~31 ppm | ~31 ppm | ~31 ppm |
| -CH₃ | ~14 ppm | ~14 ppm | ~14 ppm |
Causality Behind Predictions: The most significant diagnostic peak in the ¹³C NMR spectrum is the carbon bearing the iodine atom (ipso-carbon). This carbon experiences a strong shielding effect, shifting its resonance significantly upfield to around 90-100 ppm.[1] The position of this upfield signal will be the primary indicator of the iodine's location. The chemical shifts of the other aromatic carbons are predicted based on additive substituent effects.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is invaluable for identifying the key functional groups within a molecule. For the isomers of this compound, the carbonyl (C=O) stretch and the aromatic C-H bending patterns are of particular interest.
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (ortho) | 3-Iodo-4'-n-pentylbenzophenone (meta) | 4-Iodo-4'-n-pentylbenzophenone (para) |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=O stretch (ketone) | ~1660 | ~1665 | ~1665 |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-H out-of-plane bend (aromatic) | ~750 (ortho) | ~880, ~780 (meta) | ~840 (para) |
| C-I stretch | ~550-500 | ~550-500 | ~550-500 |
Causality Behind Predictions: The carbonyl stretching frequency is expected to be slightly lower in the ortho-isomer due to potential steric interactions with the bulky iodine atom, which may disrupt the planarity of the benzophenone system. The most diagnostic feature in the IR spectrum for differentiating these isomers will be the C-H out-of-plane bending vibrations in the fingerprint region (900-650 cm⁻¹). The substitution pattern on the iodo-substituted ring will give rise to characteristic absorption bands for ortho-, meta-, and para-disubstitution.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pathways of a molecule, which can be used to confirm its identity and structure.
Table 4: Predicted Key Mass Fragments (m/z) under Electron Ionization (EI)
| Fragment Ion (m/z) | Proposed Structure | This compound (ortho) | 3-Iodo-4'-n-pentylbenzophenone (meta) | 4-Iodo-4'-n-pentylbenzophenone (para) |
| 392 | [M]⁺˙ (Molecular Ion) | Abundant | Abundant | Abundant |
| 335 | [M - C₄H₉]⁺ | Prominent | Prominent | Prominent |
| 265 | [M - I]⁺ | Abundant | Abundant | Abundant |
| 203 | [C₆H₄ICO]⁺ | Abundant | Abundant | Abundant |
| 161 | [C₁₂H₁₇]⁺ | Moderate | Moderate | Moderate |
| 105 | [C₆H₅CO]⁺ | Minor | Minor | Minor |
| 77 | [C₆H₅]⁺ | Moderate | Moderate | Moderate |
Causality Behind Predictions: All three isomers will exhibit a molecular ion peak at m/z 392. Key fragmentation pathways will include the loss of the iodine radical (M-127), and alpha-cleavage of the pentyl group. A prominent fragment at m/z 203, corresponding to the iodobenzoyl cation, is expected for all isomers. While the major fragments will be common to all isomers, the relative abundances of these fragments may differ slightly due to the influence of the iodine position on the stability of the resulting fragment ions.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. It is crucial to optimize these parameters for the specific instrumentation being used.
Sample Preparation
A high-purity sample of the this compound isomer, synthesized and purified (e.g., via column chromatography and recrystallization), is essential for obtaining high-quality spectroscopic data. Purity should be verified by a preliminary technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-field NMR spectrometer (400 MHz or higher).
-
Protocol:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typical starting parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.
-
Protocol (ATR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding 16 to 32 scans is typically sufficient.
-
Process the spectrum by performing a baseline correction.
-
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an Electron Ionization (EI) source.
-
Protocol:
-
Introduce the sample into the ion source, either via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Utilize a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 50-450).
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Figure 2: A logical workflow for the spectroscopic characterization of this compound isomers.
Conclusion
The differentiation of the ortho-, meta-, and para-isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most definitive data for distinguishing the substitution patterns on the aromatic rings, IR spectroscopy and mass spectrometry provide valuable confirmatory information. By carefully analyzing the predicted and experimental data in conjunction, researchers can confidently identify and assess the isomeric purity of these important synthetic intermediates, ensuring the integrity and quality of their drug development programs.
References
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
PubChem. (n.d.). 4-tert-Butylbenzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodobenzophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved from [Link]
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A Comparative Guide to Purity Assessment of 2-Iodo-4'-n-pentylbenzophenone by High-Performance Liquid Chromatography
Abstract
This technical guide provides a comprehensive framework for the purity assessment of 2-Iodo-4'-n-pentylbenzophenone, a key intermediate in pharmaceutical synthesis. We present a robust, validated High-Performance Liquid Chromatography (HPLC) method, detailing the rationale behind its development. The guide offers a comparative analysis against alternative techniques, namely Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), furnishing experimental data to underscore the superior quantitative capabilities of HPLC for this specific application. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and reliable purity determination for non-volatile, UV-active organic molecules.
Introduction: The Critical Role of Purity in Synthesis
This compound is a complex organic molecule whose utility, particularly as a pharmaceutical intermediate, is fundamentally dependent on its purity. The presence of impurities, which can arise from starting materials, byproducts, or degradation, can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, employing a precise, accurate, and specific analytical method for purity determination is not merely a quality control measure but a critical step in the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, renowned for its ability to separate, identify, and quantify components within a mixture.[3][4][5] Its application is particularly suited for non-volatile or thermally labile compounds like this compound, which may not be amenable to other techniques. This guide establishes a validated HPLC method and contrasts its performance with other common chromatographic techniques.
The Analytical Challenge: Potential Impurities
Effective purity testing requires an understanding of potential impurities. For this compound, impurities could include:
-
Starting Materials: Unreacted benzoyl chloride, iodobenzene, or pentylbenzene.
-
Isomeric Byproducts: Positional isomers formed during the Friedel-Crafts acylation, such as 3'- or 2'-pentylbenzophenone derivatives.
-
Related Substances: De-iodinated product (4'-n-pentylbenzophenone) or byproducts from side reactions.
An effective analytical method must be able to resolve the main compound from these and other unknown impurities.
Gold Standard: A Validated HPLC Method for Purity Assessment
The developed method leverages reversed-phase chromatography, which is ideal for separating non-polar to moderately polar compounds.
-
Stationary Phase (Column): A C18 (octadecylsilyl) column was selected due to the non-polar nature of the this compound molecule. The long alkyl chains of the C18 phase provide strong hydrophobic interactions, leading to excellent retention and resolution.
-
Mobile Phase: A gradient elution using acetonitrile and water was chosen. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for benzophenone derivatives.[6] A gradient is employed to ensure that both early-eluting polar impurities and the strongly retained main peak are eluted within a reasonable runtime with optimal resolution.
-
Detector: A UV detector set at 254 nm was selected. The benzophenone moiety contains a strong chromophore that absorbs significantly at this wavelength, providing high sensitivity for both the parent compound and related impurities.[7]
This protocol is validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for ensuring analytical methods are suitable for their intended purpose.[8][9][10][11]
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-95% B; 15-18 min: 95% B; 18-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Run Time | 20 minutes |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Purity is calculated using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 2: Representative Experimental Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 4.52 | 15.8 | 0.15% |
| Main Compound | 12.87 | 10510.5 | 99.65% |
| Impurity 2 | 14.11 | 21.2 | 0.20% |
| Total | 10547.5 | 100.00% |
The method demonstrates excellent specificity, separating the main compound from known and unknown impurities with high resolution, as governed by the principles in USP General Chapter <621> Chromatography.[12][13][14][15]
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the gold standard for this analysis, it is instructive to compare it with other common laboratory techniques.[16]
GC separates compounds based on their volatility and interaction with a stationary phase.[17] For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to exist in the gas phase without decomposition.
-
Applicability: this compound has a relatively high molecular weight (378.25 g/mol ) and a high boiling point, making it challenging for standard GC analysis.[18][19] High inlet and oven temperatures would be required, which risks thermal degradation of the molecule, leading to inaccurate purity results.[17]
-
Performance: While GC can be excellent for analyzing volatile impurities (e.g., residual solvents), it is not the optimal technique for the primary purity assay of this compound.[20]
TLC is a planar chromatographic technique primarily used for qualitative analysis, such as monitoring reaction progress or identifying compounds by comparing their retention factor (Rf) to a standard.
-
Applicability: TLC can be a rapid and cost-effective tool to get a preliminary, qualitative assessment of purity. A single spot on a TLC plate suggests a relatively pure compound.
-
Performance: TLC suffers from significant limitations for quantitative analysis. Spot sizes are difficult to quantify accurately, resolution is much lower than HPLC, and co-eluting impurities are common. It is best used as a screening tool, not for definitive purity determination.[21]
Table 3: Head-to-Head Technique Comparison
| Parameter | HPLC | GC | TLC |
| Primary Use | Quantitative & Qualitative Analysis | Quantitative & Qualitative Analysis | Primarily Qualitative |
| Compound Suitability | Excellent for non-volatile compounds | Requires volatile & thermally stable compounds | Wide range, but low resolution |
| Resolution | Very High | High | Low |
| Quantification | Highly Accurate & Precise | Accurate (if no degradation) | Semi-quantitative at best |
| Throughput | Moderate (20-30 min/sample) | Fast (if applicable) | High (multiple samples per plate) |
| Cost | High (instrument & solvents) | Moderate to High | Very Low |
Discussion and Conclusion
The experimental data and theoretical comparison clearly demonstrate that HPLC is the superior method for the purity assessment of this compound. Its ability to handle non-volatile, high molecular weight compounds at room temperature ensures the analytical integrity of the sample.[17] The high resolution afforded by modern columns and solvent systems allows for the accurate quantification of impurities, even at trace levels, which is a requirement for pharmaceutical intermediates.[1]
While GC is a powerful technique, its requirement for sample volatility and thermal stability makes it unsuitable for this specific molecule.[22] TLC remains a valuable, low-cost tool for rapid, qualitative checks, but it lacks the resolving power and quantitative accuracy necessary for final purity verification.[21]
For researchers and drug development professionals, the adoption of a validated, stability-indicating HPLC method is essential for ensuring the quality and consistency of this compound, thereby safeguarding the integrity of the subsequent API and final drug product.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022).
- General Chapters: <621> CHROM
- ICH guideline Q2 (R1): Significance and symbolism. (2025).
- <621> Chromatography - US Pharmacopeia (USP). (2022).
- Quality Guidelines. (n.d.). ICH.
- Are You Sure You Understand USP <621>?. (2024).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. (2025).
- Q2(R1)
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- HPLC vs TLC vs Gas Chrom
- Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek.
- API Intermediates Production Purity. (2024). Arborpharmchem.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- Purity Assay (Pharmaceutical Testing). (n.d.).
- Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. (2017). Taylor & Francis Online.
- Pharmaceutical Impurity Testing and Identific
- HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers?. (2025).
- HPLC vs GC - A Beginner's Guide. (n.d.).
- This compound. (n.d.). BLDpharm.
- This compound | 64358-28-7. (n.d.). ChemicalBook.
- GC Vs.
- Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?. (2015).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Iodo-4'-n-pentylbenzophenone
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The handling of halogenated organic compounds, such as 2-Iodo-4'-n-pentylbenzophenone, requires a comprehensive understanding of their potential hazards and the regulatory landscape governing their disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
The core principle of chemical waste management is that responsibility extends from the moment a chemical is synthesized or acquired to its final, environmentally sound disposal—a concept often referred to as "cradle-to-grave" management[1]. This guide is structured to provide clear, actionable steps grounded in established safety protocols and regulatory requirements.
Hazard Characterization and Risk Assessment
Expected Hazard Profile:
-
Skin and Eye Irritation: Aromatic ketones and halogenated compounds can cause significant irritation upon contact[2][4].
-
Respiratory Irritation: If handled as a powder or aerosolized, it may cause respiratory tract irritation[2].
-
Aquatic Toxicity: Many halogenated organic compounds are harmful to aquatic life, potentially with long-lasting effects[2][3]. The U.S. Environmental Protection Agency (EPA) closely regulates such persistent, bioaccumulative, and toxic (PBT) chemicals[5].
This profile mandates that this compound be treated as a hazardous waste. The first step in proper disposal is to perform a "hazardous waste determination" as defined by the EPA under the Resource Conservation and Recovery Act (RCRA)[6][7].
| Property | Value / Information | Source / Justification |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 64358-28-7 | Chemical Abstract Service[8] |
| Molecular Formula | C₁₈H₁₉IO | - |
| Molecular Weight | 394.25 g/mol | - |
| Physical Form | Solid (presumed) | Based on similar benzophenone derivatives |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects. | Inferred from analogous compounds[2] |
| GHS Precautionary Statements | P261, P264, P273, P280, P302+P352, P305+P351+P338, P501 | Inferred from analogous compounds[2] |
| Waste Classification | Hazardous Waste (Non-acute) | Based on irritant and ecotoxicity properties |
Regulatory Compliance: A Shared Responsibility
In the United States, the management of hazardous waste is governed by the EPA under RCRA[1][7]. This framework mandates that generators of hazardous waste are responsible for its proper management from generation to disposal[9]. Key responsibilities include:
-
Waste Identification: Correctly identifying materials that are considered hazardous waste[6][7].
-
Segregation and Storage: Storing hazardous waste in appropriate, closed, and properly labeled containers, separating incompatible materials[10].
-
Documentation: Maintaining records of waste generation and disposal, including the use of the Hazardous Waste Manifest System for off-site transportation[9][10].
-
Use of Licensed Disposers: Ensuring that waste is transported and ultimately disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF)[6][9].
Many states have their own environmental agencies that implement and may enforce stricter regulations than the federal EPA[1]. Always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.
Standard Operating Procedure: Routine Disposal of this compound
This protocol outlines the steps for collecting and disposing of small quantities of this compound waste generated during routine laboratory operations.
Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, don the appropriate PPE:
-
Safety goggles or a face shield.
-
Chemically resistant gloves (Nitrile is a common choice, but consult a glove compatibility chart).
-
A lab coat.
Step 2: Waste Container Selection
-
Use a designated, leak-proof container with a secure screw-top lid. The container must be compatible with the chemical. A high-density polyethylene (HDPE) pail or wide-mouth bottle is suitable for solid waste.
-
Never use biohazard or black plastic bags for chemical waste collection[11].
Step 3: Waste Segregation and Collection
-
Critical: This is a halogenated organic waste. It MUST be collected separately from non-halogenated organic waste[11]. Co-mingling can create dangerous reactions and significantly increase disposal costs.
-
Place solid waste, including contaminated weigh boats, gloves, and paper towels, directly into the designated "Solid Halogenated Organic Waste" container.
-
For solutions, use a designated "Liquid Halogenated Organic Waste" container.
Step 4: Labeling
-
Proper labeling is a key EPA requirement[10]. As soon as the first item of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant, Ecotoxin).
-
The date accumulation started.
-
Step 5: Storage and Disposal Request
-
Keep the waste container closed at all times, except when adding waste[10].
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Once the container is full (no more than ¾ capacity) or you are finished generating this waste stream, submit a chemical waste pickup request to your institution's EHS department.
Emergency Protocol: Managing Spills
Even with careful planning, spills can occur. The response depends entirely on the scale of the spill. Minor spills can often be handled by trained lab personnel, while major spills require an immediate evacuation and emergency response[12].
Diagram: Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Protocol for a Minor Solid Spill (<500 grams)
-
Alert & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated and control any potential ignition sources as a precaution[13].
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered chemically resistant gloves[14].
-
Contain: Prevent the powder from becoming airborne. Do not sweep dry powder[14][15].
-
Clean Up:
-
Gently use a plastic scoop or dustpan to place the bulk of the spilled material into a polyethylene bag[14][15]. Take care not to create dust.
-
After the bulk material is removed, gently wipe the area with a spill pad or paper towel wetted with soap and water[15]. This helps collect the remaining fine particles without creating dust.
-
Place all contaminated pads, towels, and disposable PPE into the bag with the spilled solid[13].
-
-
Package and Label: Securely seal the bag (e.g., with a zip-tie or tape) and then place it inside a second bag (double-bagging)[13]. Attach a completed hazardous waste label.
-
Decontaminate: Clean all non-disposable tools used for the cleanup with soap and water, collecting the rinsate as hazardous waste[14][15].
-
Report: Inform your laboratory supervisor and/or EHS department about the spill, even if it was managed internally.
Decontamination of Labware
Proper decontamination prevents unintentional exposure and cross-contamination.
-
Initial Rinse: Rinse glassware that contained this compound with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect Rinsate: This initial rinsate is considered hazardous waste and MUST be collected in the appropriate "Liquid Halogenated Organic Waste" container[11].
-
Final Cleaning: After the initial solvent rinse, the glassware can be washed normally with soap and water.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always remember that your institution's EHS department is your primary resource for guidance on specific waste disposal challenges.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Texas at Austin. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]
- Process for dehalogenation of contaminated waste materials. (1992). Google Patents.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]
-
EPA Hazardous Waste Management. (2024, April 29). Axonator. Retrieved from [Link]
-
What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved from [Link]
-
Decontamination methods. (n.d.). EBSCO. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Halogenated Organic Compounds in Water and in Wastewater. (n.d.). Civil and Environmental Engineering Reports. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
-
Environmental and Human Health Hazards of Five Persistent, Bioaccumulative and Toxic Chemicals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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- 15. ehs.utk.edu [ehs.utk.edu]
Navigating the Safe Handling of 2-Iodo-4'-n-pentylbenzophenone: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-Iodo-4'-n-pentylbenzophenone, a compound of interest in synthetic chemistry. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure a safe and compliant laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to build a deep, intrinsic understanding of safe laboratory practice.
Hazard Identification and Risk Assessment: Understanding the Molecule
-
Benzophenone Core: Benzophenone itself is recognized as a combustible solid that can cause skin, eye, and respiratory irritation.[1][2] Long-term or repeated exposure may have effects on the liver and kidneys.[2]
-
Iodo-Substituent: Organic iodine compounds can be toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Upon combustion, they can release hazardous hydrogen iodide gas.
-
Halogenated Aromatic Hydrocarbon: This class of compounds can be toxic and may have carcinogenic properties. They are known to be aggressive towards certain types of glove materials.
Given these characteristics, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | N95 respirator (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical splash goggles | Butyl rubber or Viton gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Running Reactions | Chemical splash goggles or face shield | Butyl rubber or Viton gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles or face shield | Butyl rubber or Viton gloves | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Butyl rubber or Viton gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality of PPE Selection:
-
Hand Protection: Nitrile gloves offer good initial protection for handling solids but have poor resistance to many halogenated and aromatic hydrocarbons.[3][4] For prolonged contact or when working with solutions, more robust gloves like Butyl rubber or Viton are recommended due to their superior resistance to these chemical classes.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Eye Protection: The risk of splashes increases when working with liquids, necessitating the use of chemical splash goggles over standard safety glasses.[2] A face shield provides an additional layer of protection during larger-scale operations.
-
Respiratory Protection: Handling the solid powder can generate dust, which may be harmful if inhaled.[1][6] Performing these operations in a ventilated enclosure like a fume hood is the primary engineering control. If this is not feasible, an N95 respirator should be used. For all other operations involving liquids, a certified chemical fume hood is mandatory to prevent inhalation of potentially harmful vapors.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Guidance for Safe Handling
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Pre-operational Checks:
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly. Check that the safety shower and eyewash station are unobstructed and have been recently tested.
-
Gather Materials: Assemble all necessary PPE, spill cleanup materials (absorbent pads, sand, or a commercial spill kit), and waste containers before starting work.
-
Review Procedures: Mentally walk through the entire experimental procedure to anticipate potential hazards at each step.
Handling Procedures:
-
Weighing:
-
Perform all weighing operations within a ventilated enclosure or a balance draft shield to contain any airborne powder.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the solid.
-
Clean the balance and surrounding area with a damp cloth immediately after use to remove any residual powder. Do not use a dry brush, as this can aerosolize the compound.
-
-
Solution Preparation:
-
Always add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature of the vessel.
-
Ensure all containers are clearly and accurately labeled with the chemical name, concentration, and date.
-
-
Reaction and Work-up:
-
Conduct all reactions in a clean, dry, and appropriately sized reaction vessel within a chemical fume hood.
-
Use a stirrer bar or overhead stirrer to ensure homogenous mixing and prevent localized heating.
-
During aqueous work-up, be aware that halogenated compounds are typically denser than water and will form the lower organic layer.
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.[7]
Waste Segregation:
-
Solid Waste: Collect unused this compound and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and extraction solvents, should be collected in a designated hazardous waste container for halogenated organic liquids.
-
Sharps Waste: Needles, syringes, and contaminated glassware should be disposed of in a designated sharps container.
Disposal Procedures:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate percentages of each component.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical or its solutions down the drain.[7] Most non-radioactive iodine compounds do not require special disposal beyond standard hazardous waste procedures, but it is crucial to follow all federal, state, and local regulations.[8]
By integrating these safety and handling protocols into your daily laboratory workflow, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
- International Chemical Safety Cards. (2010). Benzophenone ICSC 0389.
- Glove Selection Examples of Chemical Resistance of Common Glove Materials. (n.d.). OSU Chemistry. Retrieved from the Ohio State University Chemistry Department website.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Dallas.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard.
- Safety Data Sheet: Benzophenone. (2015, March 19). Fisher Scientific.
- Safety Data Sheet. (2014, June 27). Sigma-Aldrich.
- Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from the University of Washington EHS website.
- Disposal of Iodine. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from the Case Western Reserve University EHS website.
- Safety Data Sheet Benzophenone. (2025, September 23). Redox.
- Safety Data Sheet. (2025, September 23). Sigma-Aldrich.
- Disposal of Iodine For Businesses. (n.d.). Collect and Recycle.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Agency for Toxic Substances and Disease Registry.
- Safety Data Sheet. (2018, January 26). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

